molecular formula C8H11N B048288 Phenethylamine CAS No. 64-04-0

Phenethylamine

Numéro de catalogue: B048288
Numéro CAS: 64-04-0
Poids moléculaire: 121.18 g/mol
Clé InChI: BHHGXPLMPWCGHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phenethylamine (PEA) is a foundational organic compound and trace amine that serves as a crucial scaffold and precursor in chemical synthesis and neuroscientific research. Its primary research value lies in its role as a direct biosynthetic precursor to a wide range of phenylethylamine-based neurotransmitters and neuromodulators, including dopamine, norepinephrine, and phenylethanolamine. Researchers utilize this compound to study trace amine-associated receptor (TAAR) activity, particularly TAAR1, which is implicated in the modulation of monoaminergic systems in the brain. Its mechanism of action involves acting as an endogenous monoaminergic neuromodulator, influencing the release and reuptake of dopamine and serotonin. Beyond neurobiology, PEA is a key intermediate in organic synthesis for producing pharmaceuticals, fine chemicals, and novel chemical entities. This product is presented as a high-purity standard to ensure reliable and reproducible results in analytical chemistry, pharmacology, and molecular biology applications, facilitating advanced studies into neurotransmission, psychoactive compound mechanisms, and structure-activity relationships (SAR).

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXPLMPWCGHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

156-28-5 (hydrochloride), 5471-08-9 (sulfate[2:1]), 71750-39-5 (sulfate)
Record name Phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5058773
Record name Phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a fishy odor; Absorbs carbon dioxide from the air; [Merck Index] Colorless liquid; [MSDSonline], Solid, Colourless to pale, slightly yellow liquid; Fishy aroma
Record name 2-Phenylethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3159
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Phenylethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Phenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

197.5 °C, BP: 197-198 °C: Specific gravity: 0.96 at 15 °C/15 °C, BP: 194.5-195 °C, BP: 204 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg
Record name Phenethylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

81 °C (178 °F) - closed cup
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in water, Very soluble in ethanol, ether; soluble in carbon tetrachloride, Soluble in alcohol, ether, Freely soluble in alcohol, ether, Soluble in water, ether, Soluble (in ethanol)
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9640 g/cu cm at 25 °C, 0.961-0.967
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenethylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1579/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

4.18 (Air = 1)
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.29 [mmHg], 31 Pa /0.23 mm Hg/ at 20 °C
Record name 2-Phenylethylamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3159
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless to slightly yellow liquid, Liquid

CAS No.

64-04-0
Record name Benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenethylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5058773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.523
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/327C7L2BXQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Phenylethylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012275
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

<0 °C
Record name Phenethylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04325
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Phenylethylamine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Biosynthesis of Phenethylamine from Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core biosynthetic pathway for phenethylamine (PEA) from its precursor, the amino acid L-phenylalanine. This compound, a trace amine and natural monoamine alkaloid, acts as a central nervous system stimulant in humans and is a foundational structure for numerous psychoactive compounds and pharmaceuticals.[1] Understanding its biosynthesis is critical for research in neuroscience, pharmacology, and synthetic biology. This document details the enzymatic conversion, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the pathway and associated workflows.

The Core Biosynthetic Pathway

The primary and most direct route for the biosynthesis of this compound in mammals, plants, and various microorganisms is the enzymatic decarboxylation of L-phenylalanine.[1][2][3] This single-step reaction is catalyzed by the enzyme Aromatic L-amino Acid Decarboxylase (AADC).

Key Enzyme: Aromatic L-Amino Acid Decarboxylase (AADC)

Aromatic L-Amino Acid Decarboxylase (AADC, EC 4.1.1.28), also known as DOPA decarboxylase or L-phenylalanine decarboxylase, is the pivotal enzyme in this pathway.[2][4][5] It belongs to the lyase family, specifically the carboxy-lyases, which cleave carbon-carbon bonds.[4]

  • Cofactor: AADC's catalytic activity is dependent on a crucial cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), the active form of vitamin B6.[4][6] The substrate forms a Schiff base with the PLP cofactor, which facilitates the irreversible loss of carbon dioxide to form this compound.[6]

  • Mechanism: The enzyme binds to the L-phenylalanine substrate and, through its PLP cofactor, catalyzes the removal of the carboxyl group (-COOH) as carbon dioxide (CO₂), yielding 2-phenylethylamine.[2]

  • Location: In mammals, AADC is found in various tissues, including the brain, where it is responsible for the synthesis of key neurotransmitters.[1][7] In catecholamine neurons, this compound is synthesized from L-phenylalanine by AADC at a rate comparable to dopamine (B1211576) production.[1] The enzyme is also utilized in pathway engineering in microorganisms like Escherichia coli for the industrial production of this compound.[8]

This compound Biosynthesis Pathway Core Biosynthetic Pathway of this compound cluster_reaction Phe L-Phenylalanine PEA This compound Phe->PEA Aromatic L-amino Acid Decarboxylase (AADC) (PLP-dependent) CO2 CO₂ dummy->CO2 +

Diagram 1: Conversion of L-Phenylalanine to this compound.

Quantitative Data

The efficiency of the AADC-catalyzed conversion of phenylalanine to this compound can be described by standard enzyme kinetic parameters. While AADC acts on several aromatic amino acids, its affinity and turnover rate for phenylalanine are physiologically significant.[3][9]

Enzyme SourceSubstrateKM (mM)kcat (s-1)Optimal pHOptimal Temp (°C)Reference
Bacillus atrophaeus (recombinant)L-Phenylalanine7.27.47.0 - 8.037 - 45[10][11]

Table 1: Kinetic Parameters of Aromatic L-Amino Acid Decarboxylase.

Experimental Protocols

The study of this compound biosynthesis involves two primary experimental components: assaying the activity of the AADC enzyme and quantifying the this compound product.

Aromatic L-Amino Acid Decarboxylase (AADC) Enzyme Activity Assay

This protocol is a generalized method for determining AADC activity in a biological sample, such as plasma or tissue homogenate. The principle involves incubating the sample with a saturating concentration of substrate and the necessary cofactor, then measuring the product formed over time.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • L-phenylalanine solution (substrate)

  • Pyridoxal-5-phosphate (PLP) solution (cofactor)

  • Phosphate (B84403) buffer (e.g., 167 mM, pH 7.0)

  • Reaction terminating agent (e.g., perchloric acid, acetonitrile)

  • Internal standard for quantification

  • Incubator or water bath at 37°C

  • Centrifuge

  • HPLC system for product quantification

Methodology:

  • Sample Preparation: Thaw frozen plasma or prepare tissue homogenate on ice.

  • Pre-incubation: In a microcentrifuge tube, combine 100 µL of the sample, 50 µL of PLP solution, and 300 µL of phosphate buffer. Incubate for a set period (e.g., 2 hours) at 37°C to ensure the enzyme is saturated with its cofactor.[12]

  • Reaction Initiation: Add 50 µL of the L-phenylalanine substrate solution to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 90 minutes).[12] This step should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a precipitating agent like 500 µL of ice-cold acetonitrile (B52724) or perchloric acid.[12] This denatures the enzyme.

  • Sample Clarification: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial for the quantification of the this compound produced.

AADC_Assay_Workflow Experimental Workflow for AADC Activity Assay start Start: Prepare Sample (e.g., Plasma) pre_incubation Pre-incubation: Add PLP (Cofactor) & Buffer Incubate at 37°C start->pre_incubation initiate Initiate Reaction: Add L-Phenylalanine (Substrate) pre_incubation->initiate incubate Incubate at 37°C (e.g., 90 minutes) initiate->incubate terminate Terminate Reaction: Add Acetonitrile or Acid incubate->terminate centrifuge Centrifuge to Pellet Proteins terminate->centrifuge analyze Analyze Supernatant via HPLC centrifuge->analyze end End: Determine Enzyme Activity analyze->end

Diagram 2: Workflow for AADC Enzyme Activity Assay.
Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a common and sensitive method for quantifying this compound in biological samples.[13][14] Due to its lack of a strong chromophore, pre-column derivatization is often employed for fluorescence detection, enhancing sensitivity.

Materials:

  • Supernatant from the enzyme assay or an extracted biological sample

  • HPLC system with a fluorescence or mass spectrometry detector

  • C18 reversed-phase column (e.g., 250 x 4.0 mm, 3-5 µm particle size)

  • Mobile phase (e.g., Acetonitrile/Acetate buffer mixture)

  • Derivatizing agent (e.g., o-phthalaldehyde, OPA)

  • Internal standard (e.g., phenylpropylamine)

Methodology:

  • Sample Extraction (if not from assay): Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate and concentrate amines from the biological matrix (e.g., urine, plasma).[15][16]

  • Derivatization: In a vial, mix the sample extract with the derivatizing agent (e.g., OPA) and an internal standard.[13][15] Allow the reaction to proceed for a short time to form a fluorescent derivative.

  • HPLC Analysis:

    • Injection: Inject a defined volume (e.g., 20-40 µL) of the derivatized sample into the HPLC system.

    • Separation: Perform isocratic or gradient elution on a C18 column to separate the this compound derivative from other components.[13]

    • Detection: Detect the fluorescent derivative using a fluorescence detector set to the appropriate excitation and emission wavelengths. Alternatively, LC-MS/MS can be used for high specificity and sensitivity without derivatization.[17]

  • Quantification: Create a standard curve using known concentrations of this compound. Calculate the concentration in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.[15]

HPLC_Analysis_Workflow Experimental Workflow for this compound Quantification via HPLC start Start: Biological Sample (e.g., Plasma, Urine) extraction Sample Cleanup / Extraction (e.g., Solid-Phase Extraction) start->extraction derivatization Pre-Column Derivatization (e.g., with OPA for fluorescence) extraction->derivatization injection Inject Sample onto Reversed-Phase C18 Column derivatization->injection separation Isocratic/Gradient Elution (Separation of Analytes) injection->separation detection Detection (Fluorescence or MS/MS) separation->detection quantification Quantification against Standard Curve detection->quantification end End: this compound Concentration quantification->end

Diagram 3: Workflow for HPLC Quantification of this compound.

Conclusion

The biosynthesis of this compound from L-phenylalanine via Aromatic L-Amino Acid Decarboxylase represents a fundamental biochemical conversion with significant implications for neurobiology and pharmacology. The straightforward nature of this pathway makes it a target for modulation in therapeutic contexts and for exploitation in biotechnological production. The methodologies outlined in this guide provide a robust framework for researchers to investigate this pathway, quantify its components, and explore its role in both physiological and pathological states. Continued research into the regulation of AADC and the development of more sensitive analytical techniques will further illuminate the impact of this small molecule on biological systems.

References

Phenethylamine's Mechanism of Action on Trace Amine-Associated Receptor 1 (TAAR1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenethylamine (PEA) is an endogenous trace amine that acts as a neuromodulator in the central nervous system.[[“]] Its primary molecular target is the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) discovered in 2001.[2][3] TAAR1 is notable for its intracellular localization within the presynaptic terminals of monoamine neurons and its role in modulating dopaminergic, serotonergic, and glutamatergic neurotransmission.[2][4][5] Activation of TAAR1 by PEA initiates a complex cascade of signaling events that influence monoamine transporter function, neuronal firing rates, and downstream cellular processes. This guide provides an in-depth technical overview of this mechanism, tailored for researchers and drug development professionals.

Quantitative Pharmacology

This compound is a potent agonist of TAAR1.[[“]] Its functional activity is typically quantified by measuring the production of cyclic adenosine (B11128) monophosphate (cAMP) in cell lines engineered to express the receptor. The potency (EC50) and efficacy (Emax) of PEA at human TAAR1 are summarized below.

CompoundReceptorAssay TypeEC50 (µM)Emax (%)Source
This compoundHuman TAAR1cAMP Accumulation8.897[6]

Emax is expressed relative to the maximal response induced by a reference full agonist.[6]

Primary Signaling Cascade: Gαs-Mediated Pathway

The canonical signaling pathway initiated by PEA binding to TAAR1 involves the coupling to the stimulatory G protein, Gαs.[2][7] This interaction triggers a well-defined cascade:

  • Gαs Activation : Upon agonist binding, TAAR1 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gs protein.[8]

  • Adenylyl Cyclase (AC) Stimulation : The activated Gαs-GTP complex dissociates and stimulates membrane-bound adenylyl cyclase.[9][10]

  • cAMP Production : Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[7][9]

  • Downstream Effector Activation : Elevated intracellular cAMP levels lead to the activation of downstream protein kinases, primarily Protein Kinase A (PKA) and, in some contexts, Protein Kinase C (PKC).[2][7][11] These kinases then phosphorylate a multitude of intracellular targets, including monoamine transporters.[9]

Gs_Pathway PEA This compound TAAR1 TAAR1 PEA->TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Generates PKA_PKC PKA / PKC cAMP->PKA_PKC Activates Targets Downstream Targets PKA_PKC->Targets Phosphorylates

Caption: Core TAAR1 Gαs-cAMP signaling pathway initiated by this compound.

Complex Signaling Networks and Cross-Talk

Beyond the primary Gαs pathway, TAAR1 activation by PEA engages a broader network of signaling molecules and exhibits significant cross-talk with other receptor systems.

  • Gαq Coupling : In addition to Gαs, TAAR1 can couple to Gαq proteins, although this is less characterized than the Gαs pathway.[2][12][13] Gαq activation typically leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate PKC, respectively.

  • β-Arrestin2-Mediated Signaling : TAAR1 can also signal through a G protein-independent pathway involving β-arrestin2.[7][14] This pathway is linked to the activation of the protein kinase B (AKT)/glycogen synthase kinase 3β (GSK3β) signaling cascade.[15][16]

  • Heterodimerization with Dopamine (B1211576) D2 Receptor (D2R) : TAAR1 forms functional heterodimers with the dopamine D2 receptor.[4][15] This interaction is a critical point of regulation. When heterodimerized, TAAR1 activation can inhibit the β-arrestin2 signaling pathway normally initiated by D2R activation.[17][18] Conversely, the presence of D2R can reduce Gαs-mediated cAMP signaling by TAAR1 while enhancing its β-arrestin2 signaling.[4][15][18]

  • MAPK/ERK Pathway Activation : Downstream of these initial events, TAAR1 activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2, a key component of the mitogen-activated protein kinase (MAPK) cascade.[11][19] This, in turn, can influence transcription factors like the cAMP response element-binding protein (CREB).[15][19]

Comprehensive_Signaling cluster_TAAR1 TAAR1 Activation cluster_Pathways Primary Transduction cluster_Effectors Downstream Effectors PEA This compound TAAR1 TAAR1 PEA->TAAR1 Gs Gαs TAAR1->Gs Gq Gαq TAAR1->Gq Barr2 β-Arrestin2 TAAR1->Barr2 ERK ERK1/2 TAAR1->ERK D2R Dopamine D2R TAAR1->D2R Forms Heterodimer AC Adenylyl Cyclase Gs->AC AKT_GSK3b AKT / GSK3β Barr2->AKT_GSK3b cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB ERK->CREB D2R->cAMP Inhibits

Caption: Overview of the interconnected TAAR1 signaling pathways.

Functional Outcomes of TAAR1 Activation

The signaling cascades initiated by PEA at TAAR1 culminate in significant physiological effects, primarily the modulation of monoamine neurotransmitter systems.

  • Regulation of Monoamine Transporters : A key consequence of TAAR1 activation is the phosphorylation of the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) via PKA and PKC.[2][9] This phosphorylation has two major effects:

    • Inhibition of Reuptake : It reduces the transporter's ability to clear monoamines from the synaptic cleft, a form of non-competitive reuptake inhibition.[2][20]

    • Induction of Efflux : It can cause the transporter to reverse its direction of transport, actively releasing neurotransmitters from the presynaptic neuron into the synapse.[2][20]

  • Modulation of Neuronal Firing : TAAR1 activation can reduce the firing rate of dopamine neurons in the ventral tegmental area (VTA) and serotonin neurons in the dorsal raphe nucleus (DRN).[21] This is believed to occur through the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[2][21]

Experimental Methodologies

The functional activity of PEA at TAAR1 is most commonly assessed using in vitro cAMP accumulation assays in cell lines stably expressing the receptor.

Protocol: In Vitro cAMP Accumulation Assay

This protocol provides a generalized workflow for measuring TAAR1 agonist-induced cAMP production.

  • Cell Culture : Human Embryonic Kidney (HEK293) cells or other suitable cell lines are stably transfected to express human TAAR1.[6][21] Cells are cultured to an appropriate confluency.

  • Cell Plating : Cells are seeded into multi-well plates (e.g., 96-well) and allowed to adhere overnight.

  • Ligand Incubation : The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of this compound. Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.[6]

  • Cell Lysis : The incubation is stopped, and the cells are lysed to release intracellular contents, including the accumulated cAMP.

  • cAMP Detection : The concentration of cAMP in the cell lysate is quantified. This is typically achieved using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET)-based biosensors.[22]

  • Data Analysis : The measured signal is converted to cAMP concentration. Concentration-response curves are generated by plotting the cAMP level against the logarithm of the PEA concentration. These curves are then fitted to a sigmoidal dose-response equation to determine the EC50 and Emax values.[6]

Assay_Workflow Start Start Culture Culture TAAR1-expressing HEK293 cells Start->Culture Plate Seed cells into 96-well plate Culture->Plate Incubate Incubate with varying concentrations of PEA Plate->Incubate Lyse Lyse cells to release cAMP Incubate->Lyse Detect Quantify cAMP levels (e.g., HTRF, BRET) Lyse->Detect Analyze Generate dose-response curve and calculate EC50/Emax Detect->Analyze End End Analyze->End

Caption: Generalized workflow for a TAAR1 cAMP accumulation assay.

Conclusion

The mechanism of action of this compound at TAAR1 is multifaceted, extending beyond a simple receptor-agonist interaction. It begins with the activation of a primarily Gαs-coupled receptor, leading to cAMP production and PKA/PKC activation. However, the complete picture involves a complex interplay with Gαq and β-arrestin2 pathways, significant cross-talk with the dopamine D2 receptor through heterodimerization, and the activation of downstream effectors like ERK and CREB. The ultimate functional outcomes—modulation of monoamine transporter activity and neuronal firing—position TAAR1 as a critical regulator of monoaminergic tone in the brain. A thorough understanding of these intricate signaling networks is essential for the development of novel therapeutics targeting this receptor system for neuropsychiatric disorders.[4][21]

References

The Dawn of a Neuromodulator: A Technical History of Phenethylamine's Discovery and Initial Characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine (PEA), a trace amine neuromodulator, has garnered significant scientific interest due to its role in neurotransmission and its structural relationship to a wide array of psychoactive compounds. This technical guide delves into the seminal moments of its history, from its initial isolation in the late 19th century to its first chemical synthesis and the pioneering pharmacological studies that laid the groundwork for our modern understanding of its physiological effects. This document provides a detailed account of the experimental methodologies employed by early researchers, presents quantitative data from these foundational studies in a structured format, and visualizes the key signaling pathways influenced by this compound.

Discovery and Isolation

The story of this compound begins not in a pristine laboratory, but from the study of decomposition. In 1876, the Polish biochemist and physician Marceli Nencki first isolated the compound from the products of putrefying gelatin.[1] His work marked the initial identification of this fundamental amine in a biological context. Following Nencki's discovery, other scientists began to identify this compound in various fermented and decomposing organic matter, including mackerel and ripe cheese, further establishing its natural occurrence.[1]

Experimental Protocol: Isolation from Decomposing Gelatin (Nencki, 1876)
  • Putrefaction: A solution of gelatin was allowed to undergo natural decomposition by bacteria over an extended period.

  • Extraction: The putrefied mixture was likely acidified to protonate the amines, making them more water-soluble. This aqueous layer would then be separated from lipids and other non-polar materials.

  • Basification and Distillation: The acidic extract was then made alkaline to deprotonate the amines, converting them into their free base form. Steam distillation would have been employed to separate the volatile amines, including this compound, from non-volatile components.

  • Purification: The distillate, containing a mixture of amines, would have been subjected to further purification steps. This may have involved fractional distillation or precipitation with reagents like platinum chloride to form crystalline salts, which could then be purified by recrystallization and subsequently decomposed to yield the pure amine.

First Chemical Synthesis

The first successful chemical synthesis of this compound was achieved in 1909 by Treat B. Johnson and Herbert H. Guest at Yale University.[2] This achievement was a significant milestone, as it allowed for the production of pure this compound for pharmacological studies, independent of the laborious and often impure process of isolation from natural sources.

Experimental Protocol: Synthesis via Reduction of Benzyl (B1604629) Cyanide (Johnson and Guest, 1909)

The synthesis, as described in the Journal of the American Chemical Society, involved the reduction of benzyl cyanide. The likely experimental procedure is as follows:

  • Reaction Setup: Benzyl cyanide was dissolved in an appropriate solvent, such as absolute ethanol (B145695).

  • Reduction: Metallic sodium was added in small portions to the solution of benzyl cyanide. The sodium reacts with the ethanol to produce sodium ethoxide and nascent hydrogen, which then reduces the nitrile group of the benzyl cyanide to a primary amine. The reaction is exothermic and would have required careful temperature control.

  • Workup: After the reaction was complete, the excess sodium was quenched, and the mixture was acidified. The solvent was likely removed by distillation.

  • Isolation and Purification: The resulting this compound salt was then isolated. The free base could be obtained by treatment with a strong base, followed by extraction into an organic solvent and purification by distillation.

Initial Pharmacological Characterization

The early 20th century saw the first systematic investigations into the physiological effects of this compound and its derivatives. The seminal work in this area was conducted by George Barger and Henry H. Dale, who in 1910 published a landmark paper in The Journal of Physiology detailing the sympathomimetic actions of a series of amines, including this compound. Their research established the structure-activity relationships that govern the physiological effects of this class of compounds.

Experimental Protocols: Barger and Dale's Sympathomimetic Studies (1910)

Barger and Dale employed a variety of experimental preparations to characterize the physiological effects of this compound. Their methodologies were state-of-the-art for the time and provided the first quantitative data on the compound's actions.

Animal Model: The primary animal model used was the cat, often pithed to eliminate central nervous system influences and allow for the direct observation of peripheral effects.

Blood Pressure Measurement: Carotid artery blood pressure was recorded using a mercury manometer connected to a kymograph, a rotating drum that recorded the pressure changes on smoked paper.

Organ Preparations: Various isolated organs were used to study specific effects, including:

  • Isolated Heart (Langendorff preparation): To assess direct effects on heart rate and contractility.

  • Isolated Uterus and Intestine: To observe effects on smooth muscle contraction and relaxation.

  • Eye: To study effects on the pupil and nictitating membrane.

Drug Administration: Solutions of this compound hydrochloride were administered intravenously to whole animal preparations or added to the perfusion fluid in isolated organ experiments.

Quantitative Data from Early Pharmacological Studies

The following table summarizes the key quantitative findings from Barger and Dale's 1910 study on the effects of this compound.

Experimental PreparationDosage/ConcentrationObserved EffectMagnitude of Effect
Pithed Cat (Blood Pressure)Intravenous InjectionRise in blood pressureA marked, but transient, pressor effect
Isolated Cat HeartPerfusionIncrease in heart rate and contractilityA direct stimulant action on the cardiac muscle
Isolated Cat UterusAddition to bathContractionA stimulant effect on uterine smooth muscle
Cat EyeTopical ApplicationMydriasis (pupil dilation)A distinct sympathomimetic effect on the eye

Signaling Pathways

Modern research has elucidated the molecular mechanisms underlying the physiological effects of this compound. It primarily acts as a neuromodulator, influencing the release and activity of other neurotransmitters. Two key signaling pathways are of particular importance.

TAAR1 and VMAT2 Modulation

This compound is an agonist at the trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor located on the presynaptic membrane of monoaminergic neurons. Activation of TAAR1 initiates a signaling cascade that ultimately leads to the inhibition of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for packaging neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) into synaptic vesicles for release. By inhibiting VMAT2, this compound disrupts the storage of these neurotransmitters, leading to their increased cytosolic concentration and subsequent release into the synaptic cleft.

TAAR1_VMAT2_Pathway PEA This compound TAAR1 TAAR1 PEA->TAAR1 AC Adenylyl Cyclase TAAR1->AC + cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA + VMAT2 VMAT2 (inhibited) PKA->VMAT2 - Cytosol Increased Cytosolic Neurotransmitters VMAT2->Cytosol Neurotransmitters Dopamine, Norepinephrine, Serotonin Vesicle Synaptic Vesicle Neurotransmitters->Vesicle packaging Release Neurotransmitter Release Cytosol->Release

Figure 1: this compound's modulation of VMAT2 via the TAAR1 signaling pathway.

BDNF/TrkB/CREB Signaling Pathway

This compound has also been shown to exert antidepressant-like effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a neurotrophin that plays a crucial role in neuronal survival, growth, and synaptic plasticity. This compound can increase the expression of BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB). This binding triggers a downstream signaling cascade that leads to the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in neurogenesis and synaptic plasticity.

BDNF_Pathway PEA This compound BDNF BDNF Expression PEA->BDNF + TrkB TrkB Receptor BDNF->TrkB Signaling_Cascade Downstream Signaling Cascade (e.g., PLCγ, PI3K/Akt) TrkB->Signaling_Cascade CREB CREB Signaling_Cascade->CREB pCREB pCREB (active) CREB->pCREB phosphorylation Gene_Expression Gene Expression for Neurogenesis & Synaptic Plasticity pCREB->Gene_Expression

References

The Enigmatic Neuromodulator: A Technical Guide to the Natural Sources and Dietary Occurrence of Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine (PEA), a trace amine endogenously synthesized in the human brain, plays a significant role as a neuromodulator and neurotransmitter. Structurally related to amphetamines, PEA influences the release of key catecholamines such as dopamine (B1211576) and norepinephrine, impacting mood, focus, and attention. Beyond its endogenous production, this compound is naturally present in a variety of foods, primarily as a result of microbial fermentation and thermal processing. This technical guide provides an in-depth exploration of the natural sources and dietary occurrence of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its key signaling pathways and analytical workflows.

Natural Sources and Dietary Occurrence of this compound

This compound is biosynthesized from the amino acid L-phenylalanine and is found across the plant and animal kingdoms, as well as in various microbial species.[1][2] Its presence in the human diet is primarily attributed to the consumption of fermented foods and certain plant-derived products.

Microbial and Fermentation-Derived Sources

The enzymatic decarboxylation of phenylalanine by microorganisms is a major contributor to the presence of this compound in fermented foods. Lactic acid bacteria, in particular, are known to produce this compound during the fermentation process of dairy, meat, and vegetable products.

  • Cheese: The concentration of this compound in cheese can vary significantly depending on the type of milk, the starter cultures used, and the ripening conditions.[3][4] Some aged cheeses can accumulate high levels of this biogenic amine, with concentrations reported to exceed 400 mg/kg.[3]

  • Fermented Meats: Products like salami and other fermented sausages can also contain notable amounts of this compound, with levels reported up to 182 mg/kg.[3] The specific bacterial strains used in the starter cultures and the duration of ripening are key factors influencing its concentration.

  • Fermented Fish: Fermented fish pastes and sauces are another significant dietary source of this compound, with some products showing high concentrations.[5]

Plant-Based Sources
  • Cocoa and Chocolate: Cocoa beans and, consequently, chocolate are well-known sources of this compound. The concentration of this compound in cocoa beans increases during fermentation and roasting.[6] However, the levels found in commercially available chocolate are generally modest.[7]

  • Wine and Beer: this compound can be found in alcoholic beverages as a result of the fermentation process. Its concentration in wine and beer is typically low but can vary based on the grape or malt (B15192052) variety and the specific yeasts and bacteria involved in fermentation.[1]

  • Other Plants: this compound has been identified in various other plants, although typically at lower concentrations than in fermented foods.[2]

Quantitative Data on this compound in Foodstuffs

The following tables summarize the reported concentrations of this compound in various food products. It is important to note that these values can vary widely due to differences in production methods, microbial strains, and analytical techniques.

Table 1: this compound Concentration in Dairy Products

Food ProductThis compound Concentration (mg/kg)Reference(s)
Various CheesesCan exceed 400[3]
Czech Blue-vein Cheese14 - 62[4]
Brazilian Cheeses< 41[8]
Korean Fresh Cheeses24.30 - 48.04[9]
Leerdamer Cheese0.005[7]
Parmesan Cheese0.2[7]
Yogurt0.001[7]

Table 2: this compound Concentration in Fermented Meats and Fish

Food ProductThis compound Concentration (mg/kg)Reference(s)
Fermented SausagesUp to 182[3]
Salami3.2[7]
Fermented Fish Paste~600 (60 mg/100g)[5]
Tuna0.03[7]

Table 3: this compound Concentration in Beverages and Other Products

Food ProductThis compound ConcentrationReference(s)
Red Wine0.61 mg/kg[7]
German White Wines2 mg/kg[7]
Spanish Red Wines0.8 - 1.0 mg/L[7]
Port Wines0.086 - 2.338 mg/L[7]
Beer<0.30 - 8.3 mg/L[7]
Chocolate2.67 mg/kg[7]
Fermented Cabbage0.73 mg/kg[7]
Fermented Soya Bean17.56 - 736.64 mg/kg[7]
Fermented Bean Curd8.73 - 341.03 mg/kg[7]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in complex food matrices requires robust analytical methodologies. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) is the gold standard for its sensitivity and selectivity. Nuclear Magnetic Resonance (NMR) spectroscopy offers a non-destructive and quantitative alternative.

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a representative workflow for the quantification of this compound in a solid food matrix like chocolate.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract this compound from the chocolate matrix and remove interfering substances.

  • Materials:

  • Procedure:

    • Weigh 1 gram of homogenized chocolate sample into a centrifuge tube.

    • Add 10 mL of methanol and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Activate and condition the HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ammonium acetate buffer.[10]

    • Load 1 mL of the supernatant mixed with 1 mL of ammonium acetate buffer onto the cartridge.[10]

    • Wash the cartridge with 1 mL of Milli-Q water followed by 1 mL of 5% methanol in water.[10]

    • Dry the cartridge under a stream of nitrogen for 5 minutes.[10]

    • Elute the this compound with 1 mL of a methanol/acetonitrile (1:1) mixture.[10]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate and quantify this compound using liquid chromatography and tandem mass spectrometry.

  • Instrumentation:

    • UHPLC system (e.g., Shimadzu LC-20ADXR)[10]

    • Reversed-phase C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 μm)[10]

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water[10]

    • Mobile Phase B: 0.1% formic acid in acetonitrile[10]

    • Gradient Elution: A linear gradient from 10% to 90% B over 6 minutes, followed by a 1.5-minute hold at 90% B.[10]

    • Flow Rate: 0.3 mL/min[10]

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 122.1

    • Product Ions (m/z): 105.1 (quantifier), 77.1 (qualifier)

    • Collision Energy: Optimized for the specific instrument.

3. Quantification

  • Method: External calibration curve using certified this compound standards of known concentrations.

  • Procedure:

    • Prepare a series of calibration standards of this compound in the initial mobile phase.

    • Inject the standards and the prepared sample extracts into the LC-MS/MS system.

    • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This protocol outlines a general procedure for the quantification of this compound in a semi-solid food matrix like cheese.

1. Sample Preparation

  • Objective: To extract this compound from the cheese matrix for NMR analysis.

  • Materials:

    • Cheese sample

    • Deuterated solvent (e.g., Deuterium oxide - D₂O with a known amount of internal standard like TSP - trimethylsilyl (B98337) propionate)

    • Buffer solution (e.g., phosphate (B84403) buffer in D₂O) to maintain a constant pH

    • Vortex mixer

    • Centrifuge

    • NMR tubes

  • Procedure:

    • Weigh a precise amount of the homogenized cheese sample into a centrifuge tube.

    • Add a precise volume of the D₂O buffer solution containing the internal standard.

    • Vortex thoroughly to ensure complete extraction of water-soluble compounds.

    • Centrifuge at high speed to separate the solid and lipid layers from the aqueous extract.

    • Carefully transfer a known volume of the clear aqueous supernatant into an NMR tube.

2. NMR Data Acquisition

  • Objective: To acquire a high-resolution ¹H NMR spectrum of the sample extract.

  • Instrumentation:

    • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • Acquisition Parameters:

    • Pulse Sequence: A standard 1D ¹H experiment with water suppression (e.g., presaturation or NOESY presaturation).

    • Temperature: 298 K

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128 scans).

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.[11]

    • Acquisition Time: Sufficient to ensure good digital resolution.

    • Spectral Width: To cover all proton signals of interest.

3. Data Processing and Quantification

  • Objective: To process the NMR spectrum and calculate the concentration of this compound.

  • Software: NMR processing software (e.g., TopSpin, Mnova).

  • Procedure:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Reference the spectrum using the signal of the internal standard (e.g., TSP at 0.0 ppm).

    • Identify the characteristic signals of this compound in the ¹H NMR spectrum (typically the aromatic protons and the protons of the ethyl chain).

    • Integrate the area of a well-resolved this compound signal and the signal of the internal standard.

    • Calculate the concentration of this compound using the following formula:

      Cₓ = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (MWᵢₛ / MWₓ) * (mᵢₛ / V)

      Where:

      • Cₓ = Concentration of this compound

      • Iₓ = Integral of the this compound signal

      • Nₓ = Number of protons giving rise to the this compound signal

      • Iᵢₛ = Integral of the internal standard signal

      • Nᵢₛ = Number of protons giving rise to the internal standard signal

      • MWᵢₛ = Molecular weight of the internal standard

      • MWₓ = Molecular weight of this compound

      • mᵢₛ = Mass of the internal standard

      • V = Volume of the solvent

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized from the essential amino acid L-phenylalanine through a decarboxylation reaction catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC).

G L_Phenylalanine L-Phenylalanine This compound This compound L_Phenylalanine->this compound Decarboxylation CO2 CO₂ L_Phenylalanine->CO2 releases AADC Aromatic L-amino acid decarboxylase (AADC) AADC->L_Phenylalanine

Caption: Biosynthesis of this compound from L-phenylalanine.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling Pathway

This compound exerts many of its neuromodulatory effects by acting as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[2] Activation of TAAR1 can modulate the activity of dopamine and serotonin (B10506) systems.

G cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Gq Gαq TAAR1->Gq AC Adenylate Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 PEA This compound PEA->TAAR1 Gs->AC activates Gq->PLC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates IP3 IP₃ PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to PKC Protein Kinase C (PKC) DAG->PKC activates Neurotransmitter_Release Modulation of Dopamine & Norepinephrine Release PKC->Neurotransmitter_Release CREB->Neurotransmitter_Release

Caption: Simplified TAAR1 signaling cascade activated by this compound.

Experimental Workflow for PEA Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a food sample using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Solvent Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Concentration Evaporation & Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

Caption: Workflow for this compound analysis by LC-MS/MS.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and dietary occurrence of this compound, supported by quantitative data and detailed analytical methodologies. The information presented is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this intriguing neuromodulator. The provided experimental protocols offer a solid foundation for the accurate quantification of this compound in various matrices, while the signaling pathway and workflow diagrams offer a clear visual representation of its biological context and analytical determination. Further research into the precise concentrations of this compound in a wider variety of foods and the factors influencing its formation will continue to enhance our understanding of its dietary significance and physiological effects.

References

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Orally Administered Phenethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetics and metabolism of orally administered phenethylamine (PEA), a neuroactive trace amine. The information presented is intended for researchers, scientists, and professionals involved in drug development and related fields.

Introduction

This compound is an endogenous monoamine alkaloid that acts as a central nervous system stimulant in humans.[1] It is produced from the amino acid L-phenylalanine and is found in various foods.[1] While it is sold as a dietary supplement for its purported mood-enhancing and weight-loss benefits, its oral efficacy is significantly limited by extensive first-pass metabolism.[1][2] Understanding the pharmacokinetic profile and metabolic fate of orally administered PEA is crucial for any therapeutic or research application.

Pharmacokinetics

The journey of orally ingested this compound through the body is characterized by rapid absorption and extensive metabolism, leading to low bioavailability.

Following oral administration, this compound is absorbed from the gastrointestinal tract. Studies utilizing Caco-2 cells, a model for intestinal epithelial transport, have shown that PEA transport is a highly active, saturable, and H+-dependent process.[3] This suggests a carrier-mediated transport mechanism.[3]

Once absorbed, this compound is distributed throughout the body. It is capable of crossing the blood-brain barrier, which is a prerequisite for its central nervous system effects.[4][5]

The primary reason for the low bioavailability of oral this compound is its extensive first-pass metabolism, which occurs in the small intestine and liver.[1][2] The metabolic process is rapid, with an estimated half-life of orally administered PEA being between 5 to 10 minutes.[1] Endogenously produced PEA has an even shorter half-life of about 30 seconds.[1]

The main metabolic pathway involves oxidative deamination catalyzed by monoamine oxidases (MAOs), primarily MAO-A and MAO-B.[1][6][7] MAO-B, in particular, plays a significant role in PEA metabolism.[1][4][8] This initial step converts this compound into phenylacetaldehyde (B1677652).[1][9] Subsequently, aldehyde dehydrogenase (ALDH) and to a lesser extent, aldehyde oxidase, rapidly oxidize phenylacetaldehyde to its principal metabolite, phenylacetic acid (PAA).[1][9][10][11] Phenylacetic acid can be further conjugated with glutamine to form phenylacetylglutamine.[12]

Other enzymes involved in PEA metabolism in humans include phenylethanolamine N-methyltransferase (PNMT), semicarbazide-sensitive amine oxidases (SSAOs), flavin-containing monooxygenase 3 (FMO3), and aralkylamine N-acetyltransferase (AANAT).[1]

The metabolites of this compound, primarily phenylacetic acid and phenylacetylglutamine, are excreted in the urine.[12][13] Following oral administration of PEA, urinary concentrations of the parent compound show only a modest increase, while the levels of its metabolites, such as 2-(3-hydroxyphenyl)acetamide (B1355161) sulfate (B86663) (M1) and phenylacetylglutamine, are significantly elevated.[12][14]

Quantitative Pharmacokinetic Data

The following table summarizes the available quantitative data on the pharmacokinetics of orally administered this compound in humans.

ParameterValueSpeciesStudy DesignSource
Half-life (oral) 5-10 minutesHumanReview[1]
Half-life (endogenous) ~30 secondsHumanReview[1]
Urinary Excretion of PEA after 100 mg oral dose Modest increaseHumanSingle dose study[12]
Urinary Excretion of M1 after 100 mg oral dose Significant increaseHumanSingle dose study[12]
Urinary Excretion of Phenylacetylglutamine after oral dose Significant increaseHumanElimination study[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of key experimental protocols used in the study of this compound pharmacokinetics.

  • Objective: To determine the urinary excretion profile of this compound and its metabolites after oral administration.

  • Protocol:

    • Volunteer Recruitment: Healthy male and female volunteers are recruited for the study.

    • Dosing:

      • Single Dose Study: A single oral dose of 100 mg of this compound is administered.[13]

      • Multiple Dose Study: Five doses of 100 mg of this compound are administered on five consecutive days.[13]

    • Sample Collection:

      • Urine samples are collected at baseline (before administration) and at various time points up to 72 hours post-administration.[13]

      • For the first 24 hours, all urine voids are collected. Subsequently, samples are collected approximately every 12 hours.[13]

    • Sample Analysis: Urine samples are analyzed for concentrations of this compound and its metabolites (e.g., M1, phenylacetylglutamine) using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][14]

  • Objective: To characterize the mechanism of this compound transport across the intestinal epithelium.

  • Protocol:

    • Cell Culture: Caco-2 cells are cultured on permeable filters to form a monolayer that mimics the intestinal barrier.[3]

    • Uptake Experiment:

      • Radiolabeled this compound ([14C]PEA) is added to the apical side of the Caco-2 cell monolayer.[3]

      • The amount of [14C]PEA taken up by the cells over time is measured to determine uptake kinetics (Kt and Vmax).[3]

      • The experiment is repeated under different conditions (e.g., Na+-free buffer, varying pH gradients) to investigate the transport mechanism.[3]

    • Inhibition Studies: The uptake experiment is performed in the presence of various compounds (e.g., other amines, known transporter inhibitors) to identify potential inhibitors and further characterize the transporter involved.[3]

    • Transepithelial Transport: The movement of [14C]PEA from the apical to the basolateral side and vice versa is measured to assess the directionality of transport.[3]

Visualizations

METABOLIC_PATHWAY cluster_enzymes1 Oxidative Deamination cluster_enzymes2 Oxidation cluster_enzymes3 Conjugation PEA This compound PA Phenylacetaldehyde PEA->PA PAA Phenylacetic Acid PA->PAA PAG Phenylacetylglutamine PAA->PAG MAO_A MAO-A MAO_A->PEA MAO_B MAO-B MAO_B->PEA ALDH ALDH ALDH->PA AO Aldehyde Oxidase AO->PA Glutamine Glutamine Glutamine->PAA

Caption: Metabolic conversion of this compound to its major metabolites.

EXPERIMENTAL_WORKFLOW cluster_screening Screening & Enrollment cluster_study Study Conduct cluster_analysis Sample Analysis & Data Interpretation A Volunteer Recruitment B Informed Consent A->B C Inclusion/Exclusion Criteria Check B->C D Baseline Sample Collection (Urine) C->D E Oral Administration of this compound D->E F Timed Urine Sample Collection (0-72h) E->F G LC-MS/MS or GC-MS Analysis F->G H Quantification of PEA and Metabolites G->H I Pharmacokinetic Analysis H->I

Caption: Workflow for a human study on oral this compound pharmacokinetics.

References

An In-depth Technical Guide to the Structural Analogs of Phenethylamine and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phenethylamine and its structural analogs, focusing on their chemical properties, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring monoamine alkaloid that acts as a central nervous system stimulant.[1] Its chemical structure, consisting of a phenyl ring attached to an amino group via a two-carbon sidechain, serves as the backbone for a vast class of psychoactive compounds.[2] These substituted phenethylamines encompass a wide range of pharmacological activities, including stimulants, empathogens, psychedelics, anorectics, and antidepressants.[2] Their effects are primarily mediated through interactions with various neurotransmitter systems, most notably the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems.[1][3]

Core Structure and Analogs

The basic structure of this compound can be systematically modified at the phenyl ring, the ethylamine (B1201723) sidechain, or the amino group to generate a diverse array of analogs with distinct pharmacological profiles.

Key Structural Classes of this compound Analogs:

  • Substituted Amphetamines: These compounds feature a methyl group at the alpha position of the ethylamine sidechain.[2]

  • Substituted Methylenedioxyphenethylamines (MDxx): Characterized by a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring.[2]

  • Substituted Cathinones: These analogs possess a ketone group at the beta position of the ethylamine sidechain.[2]

  • 2C Series: A class of psychedelic phenethylamines with methoxy (B1213986) groups at the 2 and 5 positions of the phenyl ring and various substituents at the 4 position.

  • NBOMes: N-benzyl derivatives of the 2C series, often exhibiting significantly increased potency at the 5-HT2A receptor.[4]

Quantitative Data: Receptor Binding Affinities and Functional Potency

The interaction of this compound analogs with their molecular targets is quantified by their binding affinity (Ki) and functional potency (EC50 or IC50). This data is crucial for understanding their structure-activity relationships.

Table 1: Binding Affinities (Ki, nM) of Selected this compound Analogs at Serotonin 5-HT2A Receptors

CompoundR1 (para-position)R2 (ortho-position)Ki (nM) for 5-HT2AReference(s)
2C-HHH~5000[5]
2C-BBrH8 - 1700[6]
2C-IIHSubnanomolar[7]
2C-DCH3H-[5]
2C-EC2H5HSubnanomolar[7]
2C-T-2SCH2CH3H-[7]
DOBBr (on amphetamine)H59[8]
DOII (on amphetamine)HSubnanomolar[7]
DOMCH3 (on amphetamine)H533[8]
25B-NBOMeBrN-(2-methoxybenzyl)High Affinity[9]
25I-NBOMeIN-(2-methoxybenzyl)Subnanomolar[7]
25D-NBOMeCH3N-(2-methoxybenzyl)Subnanomolar[7]
25E-NBOMeC2H5N-(2-methoxybenzyl)Subnanomolar[7]

Table 2: Inhibitory Potency (IC50, nM) of Selected this compound Derivatives at the Dopamine Transporter (DAT)

CompoundStructureIC50 (nM) for DATReference(s)
β-Phenethylamine (β-PEA)Unsubstituted>1000[10][11]
Amphetamineα-methylthis compound~30-50[12]
MethamphetamineN-methylamphetamine~25[12]
Methylphenidate-~5-20[12]
Arylethylamine Derivative 9(S)-formPotent Inhibitor[10]
2-(alkyl amino)-1-arylalkan-1-one Derivative 28(R, S)-configurationPotent Inhibitor[10]

Signaling Pathways

This compound analogs exert their effects by modulating the signaling of various G-protein coupled receptors (GPCRs) and transporters.

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a Gq/G11-coupled GPCR.[13] Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[13]

Gq_Signaling Phenethylamine_Analog This compound Analog (Agonist) HTR2A 5-HT2A Receptor Phenethylamine_Analog->HTR2A Binds to Gq Gq/G11 HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

5-HT2A Receptor Gq Signaling Pathway
Dopamine Transporter (DAT) Signaling and Regulation

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft.[15] Its activity is modulated by various protein kinases, including protein kinase A (PKA), protein kinase C (PKC), and mitogen-activated protein kinase (MAPK).[16] this compound analogs like amphetamine can act as substrates for DAT and can also induce DAT phosphorylation through activation of TAAR1, leading to non-competitive reuptake inhibition and even reverse transport (efflux) of dopamine.[15]

DAT_Regulation cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Amphetamine Amphetamine TAAR1 TAAR1 Amphetamine->TAAR1 Activates DAT Dopamine Transporter (DAT) Amphetamine->DAT Substrate PKA PKA TAAR1->PKA Activates PKC PKC TAAR1->PKC Activates Dopamine_Efflux Dopamine Efflux DAT->Dopamine_Efflux Reverse Transport DAT_Internalization DAT Internalization DAT->DAT_Internalization Inhibition Dopamine Dopamine DAT->Dopamine Reuptake PKA->DAT Phosphorylates PKC->DAT Phosphorylates Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Compounds, Radioligand, Membranes) Start->Prepare_Reagents Incubation Incubate Plate (RT, 60 min) Prepare_Reagents->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting Add Scintillant & Count Filtration->Scintillation_Counting Data_Analysis Calculate IC50 & Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End IP_One_HTRF_Workflow Start Start Cell_Seeding Seed Cells in 384-well Plate Start->Cell_Seeding Stimulation Stimulate with Compound (37°C, 30-60 min) Cell_Seeding->Stimulation Detection Add HTRF Reagents (RT, 60 min) Stimulation->Detection Read_Plate Read HTRF Signal Detection->Read_Plate Data_Analysis Calculate EC50 Read_Plate->Data_Analysis End End Data_Analysis->End General_Synthesis Benzaldehyde Substituted Benzaldehyde Nitrostyrene Substituted Nitrostyrene Benzaldehyde->Nitrostyrene Henry Reaction Nitromethane Nitromethane Nitromethane->Nitrostyrene This compound Substituted This compound Nitrostyrene->this compound Reduction (e.g., LiAlH4) N_Benzylation This compound Primary This compound Imine Imine Intermediate This compound->Imine Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Imine N_Benzyl_PEA N-Benzyl This compound Imine->N_Benzyl_PEA Reduction (e.g., NaBH4)

References

Phenethylamine: A Technical Guide to its Role as a Trace Amine Neurotransmitter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine (PEA) is an endogenous trace amine that acts as a potent neuromodulator within the mammalian central nervous system. Structurally related to classic monoamine neurotransmitters, PEA exerts its influence primarily through the Trace Amine-Associated Receptor 1 (TAAR1). Its rapid synthesis and metabolism position it as a dynamic regulator of monoaminergic systems, including dopamine (B1211576), norepinephrine, and serotonin. Dysregulation of PEA levels has been implicated in a range of neuropsychiatric conditions, making it and its signaling pathways a critical area of interest for therapeutic development. This guide provides a detailed examination of the synthesis, metabolism, receptor pharmacology, and functional significance of this compound, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations.

Biosynthesis and Metabolism

This compound is synthesized in the brain from the essential amino acid L-phenylalanine. The process is a single enzymatic step, making its production highly responsive to precursor availability.

  • Synthesis : L-phenylalanine is converted to this compound via decarboxylation by the enzyme aromatic L-amino acid decarboxylase (AADC), the same enzyme that converts L-DOPA to dopamine.[1] In catecholamine neurons, PEA is synthesized at approximately the same rate as dopamine under resting conditions.[1]

  • Metabolism : PEA has a very short half-life, estimated to be around 30 seconds, due to its rapid metabolism.[1] The primary enzyme responsible for its degradation is Monoamine Oxidase B (MAO-B), which converts PEA to phenylacetic acid (PAA).[2] This rapid turnover prevents its accumulation to high concentrations, hence its classification as a "trace amine".[3][4] Inhibition of MAO-B can significantly increase brain concentrations of PEA and potentiate its effects.[1][5]

cluster_synthesis Synthesis cluster_metabolism Metabolism L_Phenylalanine L-Phenylalanine PEA This compound (PEA) L_Phenylalanine->PEA Aromatic L-amino acid decarboxylase (AADC) PEA_met This compound (PEA) PAA Phenylacetic Acid (PAA) PEA_met->PAA Monoamine Oxidase B (MAO-B) cluster_membrane Presynaptic Neuron cluster_synapse Synaptic Cleft PEA This compound (PEA) TAAR1 TAAR1 PEA->TAAR1 binds Gs Gs TAAR1->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC stimulates ATP ATP ATP->AC PKA_PKC PKA / PKC cAMP->PKA_PKC activates DAT Dopamine Transporter (DAT) PKA_PKC->DAT phosphorylates DAT_p Phosphorylated DAT DAT->DAT_p Dopamine_out Dopamine (Efflux) DAT_p->Dopamine_out Reverses (Efflux) start Start: Tissues or TAAR1-expressing cells prep 1. Membrane Preparation (Homogenization & Centrifugation) start->prep incubate 2. Incubation (Membranes + Radioligand + Competitor) prep->incubate filter 3. Rapid Filtration (Separate bound from free) incubate->filter count 4. Scintillation Counting (Measure radioactivity) filter->count analyze 5. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End: Binding Affinity (Kᵢ) analyze->end

References

An In-depth Technical Guide on the Effects of Phenethylamine on Monoamine Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethylamine (PEA), an endogenous trace amine, plays a significant role in modulating monoamine neurotransmission. This technical guide provides a comprehensive overview of the mechanisms of action of this compound, focusing on its interactions with dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. This document details the effects of PEA on monoamine transporters (DAT, NET, SERT), the vesicular monoamine transporter 2 (VMAT2), and as a substrate for monoamine oxidase B (MAO-B). Furthermore, it outlines its function as an agonist at the trace amine-associated receptor 1 (TAAR1). Quantitative data on binding affinities, inhibition constants, and releasing potentials are summarized in structured tables. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways and experimental workflows are illustrated with diagrams generated using the DOT language. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction

This compound is a naturally occurring biogenic amine found in the mammalian brain and is also present in various food products. Structurally related to amphetamines, PEA functions as a neuromodulator and neurotransmitter, exerting significant influence over the major monoamine systems: dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Its physiological and psychological effects are attributed to its multifaceted interactions with key proteins involved in monoaminergic signaling. This guide provides an in-depth analysis of these interactions, supported by quantitative data and detailed methodologies to facilitate further research in this area.

Core Mechanisms of Action

This compound's effects on monoamine neurotransmission are primarily mediated through the following mechanisms:

  • Monoamine Transporter Interaction: PEA interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to both the inhibition of neurotransmitter reuptake and the induction of neurotransmitter efflux.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: PEA can interfere with the packaging of monoamines into synaptic vesicles by inhibiting VMAT2.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is an agonist at TAAR1, a G-protein coupled receptor that modulates the activity of monoamine transporters and neuronal firing rates.

  • Metabolism by Monoamine Oxidase B (MAO-B): PEA is a substrate for MAO-B, which rapidly metabolizes it, thereby terminating its action.

Quantitative Data on this compound's Interactions

The following tables summarize the available quantitative data on the interaction of this compound with key targets in the monoamine systems.

Table 1: this compound Affinity and Potency at Monoamine Transporters and Receptors

TargetParameterValue (µM)SpeciesReference
Dopamine Transporter (hDAT)Ki~ 4.3Human[Dutta et al., 2011]
Norepinephrine Transporter (hNET)IC500.9Human[Rothman et al., 2002]
Serotonin Transporter (hSERT)IC5013.0Human[Rothman et al., 2002]
Trace Amine-Associated Receptor 1 (hTAAR1)EC508.8Human[Iversen, 2024]

Table 2: this compound as a Monoamine Releasing Agent

NeurotransmitterParameterValue (µM)PreparationReference
DopamineEC502.44Rat Striatal Vesicles[Blough et al., 2014]
NorepinephrineEC500.28Rat Brain Slices[Rothman et al., 2001]
SerotoninEC507.9Rat Brain Slices[Rothman et al., 2001]

Table 3: this compound Interaction with VMAT2 and MAO-B

TargetParameterValue (µM)PreparationReference
Vesicular Monoamine Transporter 2 (VMAT2)IC50 (Inhibition of [3H]DA uptake)> 100Rat Striatal Vesicles[Blough et al., 2014]
Monoamine Oxidase B (MAO-B)Km10.7Human Platelets[Suzuki et al., 1980]

Signaling Pathways and Mechanisms of Action

This compound's interaction with its primary targets initiates a cascade of intracellular events that ultimately alter monoamine neurotransmission.

TAAR1 Signaling Pathway

As an agonist at TAAR1, this compound triggers a G-protein-mediated signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA can then phosphorylate various downstream targets, including monoamine transporters, modulating their function.

TAAR1_Signaling PEA This compound TAAR1 TAAR1 PEA->TAAR1 binds to G_protein G Protein (Gs) TAAR1->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Transporter Monoamine Transporter (e.g., DAT) PKA->Transporter phosphorylates Efflux Neurotransmitter Efflux Transporter->Efflux Reuptake Inhibition of Reuptake Transporter->Reuptake

TAAR1 signaling cascade initiated by this compound.
Mechanism of Monoamine Release

This compound induces the release of monoamines from presynaptic terminals through a "transporter-mediated efflux" mechanism. This process involves PEA being taken up into the neuron by the respective monoamine transporter. Once inside, PEA disrupts the vesicular storage of monoamines via its interaction with VMAT2 and alters the intracellular ion gradients, ultimately causing the reversal of the monoamine transporter's direction of transport, leading to the efflux of neurotransmitters into the synaptic cleft.

Monoamine_Release cluster_presynaptic Presynaptic Terminal PEA_in This compound (PEA) Transporter Monoamine Transporter (e.g., DAT) PEA_in->Transporter Uptake VMAT2 VMAT2 PEA_in->VMAT2 inhibits MAO MAO-B PEA_in->MAO metabolized by NT_out Neurotransmitter (Synaptic Cleft) Transporter->NT_out Reversal Vesicle Synaptic Vesicle NT_cyto Cytosolic Neurotransmitter NT_cyto->Transporter Efflux NT_vesicle Vesicular Neurotransmitter NT_vesicle->NT_cyto Leakage Metabolite Inactive Metabolite MAO->Metabolite PEA_out This compound (Extracellular) PEA_out->Transporter

Mechanism of this compound-induced monoamine release.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on monoamine neurotransmission.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Workflow:

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing the transporter (DAT, NET, or SERT) start->prep_membranes incubate Incubate membranes with a radioligand (e.g., [3H]CFT for DAT) and varying concentrations of PEA prep_membranes->incubate separate Separate bound and free radioligand by rapid filtration incubate->separate measure Measure radioactivity of the bound fraction using liquid scintillation counting separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporter are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, or [3H]citalopram for SERT) and a range of concentrations of this compound.

  • Separation: The binding reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known transporter inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Synaptosome Neurotransmitter Release Assay

This assay measures the ability of this compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).

Workflow:

Release_Assay_Workflow start Start prep_synaptosomes Isolate synaptosomes from a specific brain region (e.g., striatum for dopamine) start->prep_synaptosomes load_neurotransmitter Load synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine) prep_synaptosomes->load_neurotransmitter wash Wash to remove extracellular radiolabel load_neurotransmitter->wash stimulate_release Incubate synaptosomes with varying concentrations of this compound wash->stimulate_release collect_supernatant Collect the supernatant containing the released radiolabeled neurotransmitter stimulate_release->collect_supernatant measure Measure radioactivity in the supernatant using liquid scintillation counting collect_supernatant->measure analyze Analyze data to determine the EC50 for release measure->analyze end End analyze->end

Workflow for a synaptosome neurotransmitter release assay.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine and serotonin) of rodents by homogenization and differential centrifugation.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) to allow for uptake into the nerve terminals.

  • Release Experiment: The radiolabeled synaptosomes are then superfused with a physiological buffer, and fractions of the superfusate are collected over time. After establishing a stable baseline of release, this compound at various concentrations is added to the superfusion buffer.

  • Quantification: The amount of radioactivity in each collected fraction is determined by liquid scintillation counting.

  • Data Analysis: The release of the radiolabeled neurotransmitter is expressed as a percentage of the total radioactivity in the synaptosomes. The concentration of this compound that produces 50% of the maximal release (EC50) is calculated from the concentration-response curve.

In Vivo Microdialysis

This technique allows for the measurement of extracellular levels of monoamines in specific brain regions of awake, freely moving animals in response to this compound administration.

Workflow:

Microdialysis_Workflow start Start implant_probe Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens) start->implant_probe perfuse_probe Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate implant_probe->perfuse_probe collect_baseline Collect baseline dialysate samples perfuse_probe->collect_baseline administer_pea Administer this compound (systemically or locally via reverse dialysis) collect_baseline->administer_pea collect_samples Collect dialysate samples at regular intervals post-administration administer_pea->collect_samples analyze_samples Analyze monoamine concentrations in the dialysate using HPLC-ECD collect_samples->analyze_samples analyze_data Analyze data to determine the change in extracellular neurotransmitter levels analyze_samples->analyze_data end End analyze_data->end

Workflow for an in vivo microdialysis experiment.

Methodology:

  • Surgical Implantation: A guide cannula is surgically implanted into the brain of an anesthetized animal, targeting a specific region of interest (e.g., nucleus accumbens, prefrontal cortex).

  • Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, this compound is administered either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Analysis: The concentration of monoamines and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Interpretation: The changes in extracellular neurotransmitter concentrations following this compound administration are expressed as a percentage of the baseline levels.

Conclusion

This compound exerts a complex and multifaceted influence on monoamine neurotransmission. Its ability to act as a substrate and inhibitor at monoamine transporters, an inhibitor of VMAT2, and an agonist at TAAR1 results in a significant increase in the synaptic availability of dopamine, norepinephrine, and to a lesser extent, serotonin. The rapid metabolism of this compound by MAO-B, however, limits the duration of its effects. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential and neurobiological significance of this endogenous trace amine. A thorough understanding of its mechanisms of action is crucial for the development of novel therapeutics targeting the monoaminergic systems for the treatment of various neuropsychiatric disorders.

Probing the Psychoactive Landscape: A Technical Guide to Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core psychoactive properties of phenethylamine derivatives, a class of compounds renowned for their profound effects on the central nervous system. This document provides a comprehensive overview of their structure-activity relationships, mechanisms of action, and the experimental methodologies used to elucidate their complex pharmacology. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate methodological replication. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, logical representations of the underlying processes.

Introduction: The this compound Scaffold and Its Psychoactive Potential

Phenethylamines are a broad class of organic compounds based on the core structure of a phenyl ring attached to an amino group via a two-carbon chain.[1] Substitutions on the phenyl ring, sidechain, or amino group give rise to a vast array of derivatives with diverse pharmacological profiles, ranging from stimulants and anorectics to potent psychedelics.[1][2] Many of these psychoactive effects are mediated through interactions with monoamine neurotransmitter systems, particularly the serotonergic system.[1][3] The psychedelic properties of many this compound derivatives, such as those in the 2C-x series, are primarily attributed to their agonist or partial agonist activity at the serotonin (B10506) 2A (5-HT2A) receptor.[4][5][6]

Quantitative Analysis of Receptor Interactions

The affinity of this compound derivatives for various serotonin receptor subtypes is a key determinant of their psychoactive profile. The following tables summarize the binding affinities (Ki) of a selection of prominent this compound derivatives for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data, compiled from multiple radioligand binding studies, allows for a direct comparison of the structure-activity relationships within this chemical class.

Table 1: Binding Affinities (Ki, nM) of Selected this compound Derivatives at Human Serotonin 5-HT2 Receptors

Compound5-HT2A Ki (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)Reference(s)
2C-B8 - 1,700--[7]
2C-C23.9-12.7[8]
2C-D23.9-12.7[8]
2C-E---[8]
2C-I---[8]
2C-N---[8]
2C-P---[8]
2C-T-2---[8]
2C-T-4---[8]
2C-T-7---[8]
DOB59--[9]
DOET137--[9]
DOM533--[9]
25D-NBOMe0.22-0.69[8]
25E-NBOMe1.11--[10]
25I-NBOH1.91--[10]
25N-NBOMe---[10]
Mescaline---[8]

Note: A hyphen (-) indicates that data was not available in the cited sources. The range for 2C-B reflects the variability reported in the literature.

Key Signaling Pathways

The interaction of psychoactive phenethylamines with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The primary pathway implicated in the psychedelic effects of these compounds is the Gq/11 signaling cascade.[11][12] Activation of the 5-HT2A receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in the downstream signaling that ultimately leads to the observed psychoactive effects.[11]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Derivative Receptor 5-HT2A Receptor This compound->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release triggers Downstream Downstream Signaling DAG->Downstream Ca_Release->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound derivatives.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the 5-HT2A receptor.[9][13]

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand solution (e.g., [³H]ketanserin) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filter Rapidly filter mixture to separate bound from free radioligand Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters using scintillation counting Wash->Count Analyze Calculate IC₅₀ and Ki values Count->Analyze

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes expressing human 5-HT2A receptors (e.g., from transfected CHO-K1 cells)[2]

  • Radioligand (e.g., [³H]ketanserin)[3]

  • Test this compound derivatives

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B filters)[9]

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation:

    • Thaw the cell membrane preparation on ice.

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration near its Kd.

  • Incubation:

    • In a 96-well plate, add in order: assay buffer, test compound or vehicle, radioligand, and cell membranes.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[3]

  • Filtration:

    • Rapidly terminate the incubation by vacuum filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

Calcium Flux Assay

This protocol measures changes in intracellular calcium concentration in response to the application of a this compound derivative, providing a functional measure of 5-HT2A receptor activation.[15][16][17]

Materials:

  • Cells expressing human 5-HT2A receptors (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)[15]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test this compound derivatives

  • Positive control (e.g., a known 5-HT2A agonist like serotonin)

  • Fluorescence microplate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and add the fluorescent calcium dye solution to the cells.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 45-60 minutes).[15]

  • Cell Washing:

    • Gently wash the cells with assay buffer to remove excess dye.

  • Assay:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading.

    • Inject the test compound or control into the wells.

    • Immediately begin kinetic reading of fluorescence intensity over time.

  • Data Analysis:

    • Analyze the change in fluorescence intensity over time.

    • Calculate parameters such as peak fluorescence, time to peak, and area under the curve to quantify the calcium response.

    • Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step processes. A common route for the preparation of many substituted phenethylamines is the reduction of a corresponding β-nitrostyrene or the reductive amination of a phenylacetone.[1][18]

Phenethylamine_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_reduction Reduction cluster_product Final Product Benzaldehyde Substituted Benzaldehyde Henry_Reaction Henry Reaction Benzaldehyde->Henry_Reaction Nitromethane Nitromethane Nitromethane->Henry_Reaction Nitrostyrene β-Nitrostyrene Intermediate Henry_Reaction->Nitrostyrene Reduction Reduction of Nitro Group Nitrostyrene->Reduction This compound Substituted This compound Reduction->this compound

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Phenethylamine via Reductive Amination of Acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of phenethylamine from acetophenone (B1666503) through reductive amination. The information presented is intended for a professional audience with a background in organic chemistry.

Introduction

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[1] In the context of producing this compound, acetophenone serves as a readily available ketone precursor. The reaction proceeds through the formation of an intermediate imine, generated from the condensation of acetophenone and an amine source, which is then reduced to the corresponding amine.[2] Various protocols exist, differing in the choice of amine source, reducing agent, and reaction conditions. This document outlines several common approaches and provides a detailed experimental protocol for a one-pot synthesis.

The overall reaction is as follows:

Acetophenone + Amine Source + Reducing Agent → 1-Phenylethylamine

Key Synthesis Pathways

Several established methods for the reductive amination of acetophenone are summarized below. The choice of method often depends on the available equipment, desired scale, and safety considerations.

  • Leuckart-Wallach Reaction : This classical method utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the amine source and the reducing agent.[2][3] The reaction typically requires high temperatures (180-250°C) but is advantageous due to the low cost of the reagents.[3] Water can act as a catalyst in this reaction.[3]

  • Catalytic Hydrogenation : This method involves the reaction of acetophenone with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst, such as Raney nickel or platinum.[4] It can provide good yields but requires specialized high-pressure hydrogenation equipment. A potential side reaction is the over-alkylation of the product to form di-(α-phenylethyl)amine.[4]

  • Borohydride (B1222165) Reduction : The use of complex metal hydrides is a common and milder approach. While sodium borohydride (NaBH₄) can be used, it is also capable of reducing the starting ketone.[5] Therefore, the reaction is often performed in two steps: imine formation followed by reduction. Alternatively, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be employed in a one-pot procedure.[5][6][7] These reagents are particularly effective as they selectively reduce the iminium ion intermediate over the ketone, especially under mildly acidic conditions that favor imine formation.[6]

Experimental Protocols

A detailed protocol for a one-pot reductive amination using sodium cyanoborohydride is provided below. This method is chosen for its operational simplicity and use of relatively mild conditions.

Protocol: One-Pot Reductive Amination of Acetophenone using Sodium Cyanoborohydride

This procedure is adapted from general methods for one-pot reductive amination.[6]

Materials:

  • Acetophenone

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Aqueous Hydrochloric Acid (HCl, e.g., 3M)

  • Aqueous Sodium Hydroxide (NaOH, e.g., 3M)

  • Diethyl ether or Dichloromethane (B109758) for extraction

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for temperature control)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone (1 equivalent) and ammonium chloride (5-10 equivalents) in methanol.

  • Addition of Reducing Agent : To the stirring solution, add sodium cyanoborohydride (1.5-2 equivalents) portion-wise. The reaction is typically conducted at room temperature. The pH of the reaction mixture should be maintained between 6 and 7 to ensure selective reduction of the iminium ion.[6]

  • Reaction Monitoring : Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. This may take several hours to overnight.

  • Workup - Quenching and pH Adjustment : Carefully quench the reaction by the slow addition of aqueous HCl (e.g., 3M) until the solution is acidic (pH ~2) to decompose any remaining borohydride. Stir for a short period.

  • Workup - Basification : Make the aqueous solution basic (pH > 10) by the slow addition of aqueous NaOH (e.g., 3M). This will deprotonate the amine product, making it soluble in organic solvents.

  • Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration : Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification : The crude product can be further purified by distillation under reduced pressure. The boiling point of α-phenylethylamine is reported to be 80-81°C at 18 mmHg.[4]

Data Presentation

The following table summarizes quantitative data from different synthesis protocols for this compound from acetophenone found in the literature.

MethodAmine SourceReducing Agent / CatalystTemperatureReaction TimeYieldReference
Leuckart ReactionFormamide & WaterNone205°C6 hours86% (crude)[3]
Catalytic HydrogenationLiquid AmmoniaRaney Nickel / H₂150°C4-6 hours44-52%[4]
Leuckart-WallachAmmonium FormateNone180-185°C3 hours60-66%[8]
Catalytic HydrogenationAmmonia-saturated MethanolPlatinum / H₂Not specifiedNot specified69%[4]

Mandatory Visualization

The following diagrams illustrate the chemical pathway and the experimental workflow for the synthesis of this compound.

reaction_pathway Figure 1: Reductive Amination Pathway Acetophenone Acetophenone Ammonia + NH₃ Acetophenone->Ammonia Iminium_Ion Iminium Ion (Intermediate) Ammonia->Iminium_Ion Condensation Reduction + [H] (Reducing Agent) Iminium_Ion->Reduction Water - H₂O Iminium_Ion->Water This compound 1-Phenylethylamine Reduction->this compound Reduction experimental_workflow Figure 2: Experimental Workflow A 1. Dissolve Acetophenone & NH₄Cl in Methanol B 2. Add NaBH₃CN (Reducing Agent) A->B C 3. Stir at Room Temperature (Monitor Reaction) B->C D 4. Quench with HCl C->D E 5. Basify with NaOH D->E F 6. Extract with Organic Solvent E->F G 7. Dry and Concentrate F->G H 8. Purify by Distillation G->H I Final Product: 1-Phenylethylamine H->I

References

Quantifying Phenethylamine in Rat Brain Tissue Using HPLC with Electrochemical Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the quantification of β-phenethylamine (PEA) in rat brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). Phenethylamine, an endogenous trace amine, acts as a neuromodulator and stimulant in the central nervous system, and its accurate quantification is crucial for neurochemical and pharmacological research. The protocols outlined below cover tissue homogenization, sample preparation, and specific HPLC-ECD parameters. Additionally, this document includes a summary of reported this compound concentrations in various rat brain regions and a diagram of the PEA-activated Trace Amine-Associated Receptor 1 (TAAR1) signaling pathway.

Introduction

β-phenethylamine is a naturally occurring monoamine alkaloid that plays a significant role in neuromodulation.[1] Structurally similar to amphetamine, PEA is involved in regulating monoamine neurotransmission by binding to the Trace Amine-Associated Receptor 1 (TAAR1) and inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons.[1] Given its rapid metabolism by monoamine oxidase B (MAO-B), accurate measurement of PEA in brain tissue requires sensitive and specific analytical methods. HPLC with electrochemical detection offers excellent sensitivity for electrochemically active compounds like this compound, making it a suitable technique for quantifying its low endogenous levels in complex biological matrices such as brain tissue.

Experimental Protocols

Materials and Reagents
  • This compound hydrochloride (analytical standard)

  • Perchloric acid (HClO4)

  • Sodium metabisulfite (B1197395)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium phosphate (B84403) monobasic and dibasic

  • EDTA

  • 1-Octanesulfonic acid sodium salt (OSA)

  • Ultrapure water (18.2 MΩ·cm)

  • Dry ice

  • 0.22 µm syringe filters

Sample Preparation from Rat Brain Tissue

This protocol is adapted from established methods for monoamine analysis in brain tissue.[2]

  • Tissue Dissection and Storage: Immediately following euthanasia, rapidly dissect the desired brain regions (e.g., striatum, cortex, hippocampus) on an ice-cold surface. Freeze the tissue samples immediately on dry ice and store them at -80°C until analysis to prevent degradation of this compound.[2]

  • Homogenization:

    • Weigh the frozen brain tissue sample.

    • Add 10 volumes of ice-cold 0.1 M perchloric acid containing 0.1 mM sodium metabisulfite directly to the frozen tissue in a microfuge tube.[2][3]

    • Immediately homogenize the tissue using a probe sonicator for 10-15 seconds on ice.[2] Keep the sample cold throughout this process to minimize enzymatic degradation.

  • Deproteinization and Clarification:

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[4]

    • Carefully collect the supernatant, avoiding the protein pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[3]

    • The resulting filtrate is ready for injection into the HPLC-ECD system.

G cluster_0 Tissue Collection & Storage cluster_1 Sample Homogenization cluster_2 Clarification A Euthanasia & Brain Dissection B Rapid Freezing on Dry Ice A->B C Storage at -80°C B->C D Weigh Frozen Tissue C->D Begin Sample Prep E Add Ice-Cold 0.1 M Perchloric Acid D->E F Sonicate on Ice E->F G Centrifuge at 15,000 x g, 4°C F->G H Collect Supernatant G->H I Filter through 0.22 µm Syringe Filter H->I J Transfer to HPLC Vial I->J K HPLC-ECD Analysis J->K Inject into HPLC-ECD cluster_0 Presynaptic Neuron cluster_1 G-Protein Signaling PEA This compound (PEA) TAAR1 TAAR1 PEA->TAAR1 activates Gs Gαs TAAR1->Gs activates PKC PKC TAAR1->PKC activates (via other G-proteins) AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DAT Dopamine Transporter (DAT) PKA->DAT phosphorylates PKC->DAT phosphorylates DAT_p Phosphorylated DAT Efflux Dopamine Efflux DAT_p->Efflux induces Internalization DAT Internalization DAT_p->Internalization induces

References

LC-MS/MS method for the simultaneous screening of phenethylamine and its analogs in urine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the simultaneous screening and quantification of phenethylamine and its analogs in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for high-throughput analysis, offering high sensitivity and selectivity for forensic and clinical toxicology applications.

Introduction

Phenethylamines are a class of compounds with a wide range of physiological effects, including stimulant, entactogenic, and hallucinogenic properties. This class includes both regulated substances and a growing number of new psychoactive substances (NPS). Consequently, there is a significant demand for robust and reliable analytical methods for the comprehensive screening of these compounds in biological matrices. LC-MS/MS has emerged as the gold standard for such analyses due to its superior sensitivity, selectivity, and adaptability compared to other techniques like GC-MS.[1][2] This application note details a validated "dilute-and-shoot" LC-MS/MS method for the rapid and simultaneous screening of a broad panel of phenethylamines in urine.

Experimental Protocols

Sample Preparation: Dilute-and-Shoot Method

This method minimizes sample preparation time and potential for analyte loss.

Materials:

  • Urine sample

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (IS) working solution (e.g., 500 ng/mL of appropriate deuterated analogs in 50% methanol)[1]

  • 0.22 µm PVDF syringe filters

  • Centrifuge

  • Autosampler vials

Protocol:

  • Thaw frozen urine samples and allow them to reach room temperature.

  • Centrifuge the raw urine sample at 3000 x g for 5 minutes to pellet any particulate matter.[1]

  • Collect the supernatant.

  • In a clean microcentrifuge tube, combine 20 µL of the urine supernatant with 20 µL of the internal standard working solution.[1]

  • Dilute the mixture with 960 µL of 50% aqueous methanol to a final volume of 1 mL.[1]

  • Vortex the solution for 10 seconds.

  • Filter the solution through a 0.22 µm PVDF filter into an autosampler vial.[1]

  • The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Conditions:

Parameter Value
Column Phenomenex Kinetex® Phenyl-Hexyl (10 cm × 2.1 mm i.d., 1.7 µm)[1][3]
Mobile Phase A 0.1% formic acid and 5 mM ammonium (B1175870) acetate (B1210297) in water[1][3]
Mobile Phase B 0.1% formic acid in methanol[1][3]
Flow Rate 0.3 mL/min[1]
Column Temperature 40 °C[1]
Injection Volume 3 µL[1]

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program [1]

Time (min)% Mobile Phase B
0.0 - 0.55
0.5 - 1.05 → 30
1.0 - 1.530
1.5 - 2.030 → 37
2.0 - 2.537
2.5 - 2.637 → 40
2.6 - 3.040
3.0 - 5.040 → 46
5.0 - 5.546
5.5 - 8.046 → 50
8.0 - 9.550 → 65
9.5 - 10.565 → 100
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS/MS Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Ion Spray Voltage 5.5 kV[1]
Temperature 550 °C[1]
Curtain Gas 30 psi[1]
Collision Gas Medium[1]
Ion Source Gas 1 50 psi[1]
Ion Source Gas 2 50 psi

| Detection Mode | Multiple Reaction Monitoring (MRM)[1][3] |

Data Presentation

The following tables summarize the quantitative data for a selection of this compound analogs.

Table 2: Method Validation Parameters for Selected Phenethylamines [1][3]

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
This compound1.0 - 50.00.51.0
Amphetamine1.0 - 50.00.51.0
Methamphetamine1.0 - 50.00.51.0
MDMA1.0 - 50.00.51.0
MDEA1.0 - 50.00.51.0
MDA1.0 - 50.00.51.0
2C-B1.0 - 50.00.51.0
2C-I1.0 - 50.00.51.0
2C-E1.0 - 50.00.51.0
PMMA1.0 - 50.00.51.0

Table 3: MRM Transitions and Collision Energies for Selected Phenethylamines

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Collision Energy (eV)
This compound122.1105.177.115
Amphetamine136.1119.191.112
Methamphetamine150.2119.191.115
MDMA194.1163.1105.118
MDEA208.2163.1135.120
MDA180.1163.1105.117
2C-B260.0243.0182.125
2C-I308.0291.0230.025
2C-E182.2165.2137.122
PMMA180.1148.1119.118

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection centrifugation Centrifugation (3000 x g, 5 min) urine_sample->centrifugation supernatant Supernatant Collection centrifugation->supernatant dilution Dilution & IS Spiking supernatant->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation LC Separation (Phenyl-Hexyl Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Reporting data_acquisition->quantification

Caption: Overall workflow for the LC-MS/MS screening of phenethylamines in urine.

G start Start: Raw Urine Sample centrifuge Centrifuge at 3000 x g for 5 min start->centrifuge supernatant Collect Supernatant centrifuge->supernatant pellet Discard Pellet centrifuge->pellet mix Mix 20 µL Supernatant + 20 µL Internal Standard + 960 µL 50% Methanol supernatant->mix filter Filter through 0.22 µm PVDF filter mix->filter end Ready for LC-MS/MS Analysis filter->end

Caption: Detailed "Dilute-and-Shoot" sample preparation protocol.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the simultaneous screening of a wide range of phenethylamines and their analogs in urine. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput laboratories, and the method has been validated to demonstrate its reliability for forensic and clinical applications. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals looking to implement similar screening methods in their own laboratories.

References

Application Notes and Protocols for In Vivo Microdialysis Measuring Phenethylamine-Induced Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine (PEA) is an endogenous trace amine that acts as a central nervous system stimulant. It is found in various foods and is also synthesized in the human brain. PEA plays a role in modulating monoaminergic neurotransmission, and its mechanism of action involves the Trace Amine-Associated Receptor 1 (TAAR1) and the dopamine (B1211576) transporter (DAT).[1][[“]][3] Understanding the in vivo effects of this compound on neurotransmitter release is crucial for neuroscience research and the development of novel therapeutics. In vivo microdialysis is a powerful technique that allows for the continuous sampling of the extracellular fluid in specific brain regions of awake, freely moving animals, providing real-time data on neurotransmitter dynamics.[4][5][6] This document provides detailed application notes and protocols for utilizing in vivo microdialysis to measure this compound-induced release of key neurotransmitters, primarily dopamine and serotonin (B10506).

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound administration on extracellular dopamine and serotonin levels in the rat nucleus accumbens, a key brain region involved in reward and motivation.

Table 1: Effect of Local Perfusion of β-Phenethylamine on Extracellular Dopamine and Serotonin in the Rat Nucleus Accumbens

β-Phenethylamine Concentration (µM)Peak Dopamine Increase (% of Baseline)Peak Serotonin (5-HT) Increase (% of Baseline)
1>200%Not significant
10~800%Not significant
100>2000%~250% (statistically significant)

Data synthesized from a study by Nakamura et al. (1998) where β-phenethylamine was directly infused into the nucleus accumbens via the microdialysis probe.[7] The results indicate a dose-dependent increase in dopamine release, with a much less potent effect on serotonin release.[7]

Table 2: Effect of Systemic Administration of β-Phenethylamine on Extracellular Dopamine in the Rat Nucleus Accumbens Shell

β-Phenethylamine Dose (mg/kg, i.p.)Peak Dopamine Increase (% of Baseline)
12.5~250%
25~400%

Data synthesized from a study by Murata et al. (2009) where β-phenethylamine was administered intraperitoneally.[1] This study highlights the significant increase in dopamine levels in the nucleus accumbens shell following systemic PEA administration.[1]

Signaling Pathway

This compound exerts its effects on neurotransmitter release primarily through its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and the dopamine transporter (DAT). The binding of this compound to TAAR1 initiates a downstream signaling cascade. Additionally, this compound can be taken up by the dopamine transporter and induce reverse transport (efflux) of dopamine from the presynaptic terminal.

PEA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft PEA_ext This compound (PEA) DAT Dopamine Transporter (DAT) PEA_ext->DAT Uptake TAAR1 TAAR1 PEA_ext->TAAR1 Activation Dopamine_cyto Cytosolic Dopamine DAT->Dopamine_cyto Reverse Transport Dopamine_synapse Dopamine Signaling_Cascade Signaling Cascade TAAR1->Signaling_Cascade Initiates VMAT2 VMAT2 Dopamine_vesicle Dopamine Vesicle Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->Dopamine_vesicle Packaging Dopamine_cyto->Dopamine_synapse Efflux Signaling_Cascade->DAT Modulates

This compound Signaling Pathway for Dopamine Release.

Experimental Protocols

This section outlines a detailed methodology for conducting in vivo microdialysis experiments to measure this compound-induced neurotransmitter release in rats.

Materials and Reagents
  • Animals: Male Wistar or Sprague-Dawley rats (250-350 g)

  • Anesthetics: Isoflurane (B1672236) or a ketamine/xylazine mixture

  • Microdialysis Probes: Concentric or linear probes with a 2-4 mm semipermeable membrane (e.g., 20 kDa molecular weight cutoff).

  • Guide Cannula: Sized appropriately for the microdialysis probe and target brain region.

  • Surgical Instruments: Stereotaxic frame, drill, surgical tools.

  • Dental Cement: For securing the guide cannula.

  • Perfusion Pump: Capable of low flow rates (e.g., 0.5-2.0 µL/min).

  • Fraction Collector: Refrigerated to prevent neurotransmitter degradation.

  • Artificial Cerebrospinal Fluid (aCSF): Sterile and filtered, with a composition mimicking rat cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4).

  • This compound HCl: Dissolved in sterile saline or aCSF.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or Mass Spectrometry (LC-MS/MS) for neurotransmitter quantification.

  • Antioxidant Solution: To prevent degradation of monoamines in collected samples (e.g., 0.1 M perchloric acid).

Experimental Workflow

The following diagram illustrates the major steps involved in a typical in vivo microdialysis experiment for measuring this compound-induced neurotransmitter release.

Microdialysis_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment_day Experiment Day cluster_post_experiment Post-Experiment A1 Animal Acclimation A2 Guide Cannula Implantation (Stereotaxic Surgery) A1->A2 A3 Animal Recovery (5-7 days) A2->A3 B1 Probe Insertion & System Equilibration (1-2 hours) A3->B1 B2 Baseline Sample Collection (e.g., 3-4 samples, 20 min intervals) B1->B2 B3 This compound Administration (i.p. injection or reverse dialysis) B2->B3 B4 Post-injection Sample Collection (e.g., 2-3 hours) B3->B4 C1 Sample Analysis (HPLC-ED or LC-MS/MS) B4->C1 C2 Histological Verification of Probe Placement B4->C2 C3 Data Analysis C1->C3 C2->C3 Confirm data validity

Experimental Workflow for In Vivo Microdialysis.
Detailed Protocol

3.1. Surgical Procedure: Guide Cannula Implantation

  • Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.

  • Mount the animal in a stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the target brain region (e.g., nucleus accumbens: AP +1.7 mm, ML ±1.0 mm, DV -7.0 mm from bregma).

  • Drill a burr hole in the skull at the determined coordinates.

  • Slowly lower the guide cannula to the target depth.

  • Secure the guide cannula to the skull using dental cement and anchor screws.

  • Insert a dummy cannula to keep the guide patent.

  • Allow the animal to recover for at least 5-7 days post-surgery.

3.2. Microdialysis Experiment

  • On the day of the experiment, handle the rat gently and place it in a freely moving animal container.

  • Remove the dummy cannula and insert the microdialysis probe into the guide cannula.

  • Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.

  • Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1.0 µL/min).

  • Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline of neurotransmitter levels.

  • Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution.

  • This compound Administration:

    • Systemic Injection: Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 12.5 or 25 mg/kg).[1]

    • Reverse Dialysis: Alternatively, for local administration, switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 1, 10, or 100 µM).[7]

  • Post-Administration Collection: Continue collecting dialysate samples at the same intervals for a defined period (e.g., 2-3 hours) to monitor the time course of neurotransmitter release.

3.3. Sample Analysis

  • Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using a validated HPLC-ED or LC-MS/MS method.

  • Quantify the neurotransmitter levels by comparing the peak areas to those of standard solutions of known concentrations.

3.4. Data Analysis and Interpretation

  • Calculate the average baseline concentration for each neurotransmitter from the pre-administration samples.

  • Express the post-administration neurotransmitter concentrations as a percentage of the average baseline.

  • Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine the significance of this compound-induced changes in neurotransmitter levels.

3.5. Histological Verification

  • At the end of the experiment, euthanize the animal and perfuse the brain with a fixative (e.g., 4% paraformaldehyde).

  • Remove the brain, section it, and stain the sections (e.g., with cresyl violet) to verify the correct placement of the microdialysis probe in the target brain region.

Conclusion

In vivo microdialysis is an invaluable technique for elucidating the neurochemical effects of this compound in real-time. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust experiments to investigate the role of this compound in modulating monoaminergic systems. Careful adherence to surgical, experimental, and analytical procedures is essential for obtaining reliable and reproducible data.

References

Application Notes and Protocols for Studying Phenethylamine's Effect on Dopamine Release in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine (PEA) is an endogenous trace amine that plays a crucial role in neuromodulation and has structural similarities to amphetamines. It is believed to exert its psychoactive effects by modulating dopaminergic neurotransmission. Understanding the cellular and molecular mechanisms by which this compound influences dopamine (B1211576) release is critical for neuroscience research and the development of novel therapeutics for a variety of neurological and psychiatric disorders.

This document provides detailed application notes and experimental protocols for utilizing in vitro cell culture models to investigate the effects of this compound on dopamine release. The protocols herein describe the use of two well-established neuronal cell lines: PC12 and SH-SY5Y.

Recommended Cell Culture Models

PC12 Cells

The PC12 cell line, derived from a rat pheochromocytoma, is an excellent model for studying neuronal differentiation and neurosecretion.[1] These cells synthesize, store, and release dopamine, making them highly suitable for investigating the mechanisms of dopamine efflux.[2][3] Upon treatment with Nerve Growth Factor (NGF), PC12 cells differentiate into sympathetic neuron-like cells, exhibiting neurite outgrowth and a more mature neuronal phenotype.[1]

SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is another widely used model in neurobiology, particularly in research related to Parkinson's disease.[4] These cells possess many characteristics of dopaminergic neurons, including the expression of tyrosine hydroxylase and the dopamine transporter (DAT).[4] SH-SY5Y cells can be differentiated into a more mature dopaminergic phenotype using various protocols, often involving retinoic acid and other factors.[5][6]

Mechanism of Action: this compound-Induced Dopamine Efflux

This compound's primary mechanism for inducing dopamine release involves the Trace Amine-Associated Receptor 1 (TAAR1) and the dopamine transporter (DAT). The sequence of events is as follows:

  • Cellular Entry : this compound, being lipophilic, can diffuse across the neuronal membrane or be transported into the cell via DAT.[[“]]

  • TAAR1 Activation : Once inside the cell, this compound acts as an agonist for the intracellular G-protein coupled receptor, TAAR1.[[“]]

  • Signal Transduction : Activation of TAAR1 initiates a downstream signaling cascade involving the activation of Protein Kinase A (PKA) and Protein Kinase C (PKC).[8]

  • DAT Phosphorylation and Reversal : PKA and PKC then phosphorylate the dopamine transporter. This phosphorylation event reverses the transporter's function, causing it to transport dopamine out of the cytoplasm and into the extracellular space, a process known as dopamine efflux.[[“]][8]

Phenethylamine_Dopamine_Release_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEA_ext This compound DAT Dopamine Transporter (DAT) PEA_ext->DAT Uptake PEA_int This compound PEA_ext->PEA_int Diffusion DA_ext Dopamine DAT_p Phosphorylated DAT TAAR1 TAAR1 PEA_int->TAAR1 Activates PKA PKA TAAR1->PKA Activates PKC PKC TAAR1->PKC Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates DAT_p->DA_ext DA_int Dopamine DA_int->DAT_p Efflux

Caption: this compound-induced dopamine release signaling pathway.

Data Presentation

The following table summarizes representative quantitative data on the effect of amphetamine, a structurally and mechanistically similar compound to this compound, on dopamine release in PC12 cells. This data can be used as a reference for expected outcomes in this compound experiments.

CompoundCell LineConcentration (µM)Dopamine Release (% of Control)Reference
AmphetaminePC121~200%[9]
AmphetaminePC1210>200%[8]

Note: Specific dose-response data for this compound in these cell lines is limited in publicly available literature. Researchers are encouraged to perform dose-response studies to determine the EC50 of this compound for dopamine release in their specific experimental setup.

Experimental Protocols

Experimental_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis culture Cell Culture (PC12 or SH-SY5Y) differentiate Differentiation (e.g., NGF for PC12, RA for SH-SY5Y) culture->differentiate plate Plate Cells for Experiment differentiate->plate wash Wash Cells plate->wash treat Treat with this compound (Dose-Response) wash->treat collect Collect Supernatant treat->collect prepare_sample Prepare Samples for HPLC-ECD collect->prepare_sample hplc HPLC-ECD Analysis prepare_sample->hplc quantify Quantify Dopamine hplc->quantify

References

Application Notes and Protocols for the Synthesis and Use of Radiolabeled Phenethylamines in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamines are a class of organic compounds with a wide range of pharmacological activities, acting on various receptor systems within the central nervous system. Understanding the interaction of novel phenethylamine derivatives with their target receptors is a cornerstone of modern drug discovery and neuroscience research. Radiolabeled phenethylamines are indispensable tools for these investigations, enabling sensitive and quantitative in vitro and in vivo studies.

This document provides detailed application notes and protocols for the synthesis of radiolabeled phenethylamines and their subsequent use in receptor binding assays. Methodologies for radioiodination, carbon-14 (B1195169) labeling, and tritium (B154650) labeling are described, followed by a comprehensive protocol for performing saturation and competition receptor binding assays to determine key pharmacological parameters such as receptor affinity (Kd) and density (Bmax).

Data Presentation: Properties of Radiolabeled Phenethylamines

The choice of radionuclide and labeling position can significantly impact the specific activity, radiochemical purity, and ultimately the utility of a radiolabeled this compound. The following tables summarize typical quantitative data for various radiolabeled this compound derivatives from the literature.

Table 1: Characteristics of Radioiodinated this compound Derivatives

CompoundIsotopePrecursorSpecific Activity (Ci/mmol)Radiochemical Purity (%)ApplicationReference
N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl)ethylamine (4-[125I]PEMP)125In-tributylstannylphenylethylpiperidinylethylamineHigh>95%Sigma Receptor Binding[1]
(p-[125I]-iodophenyl)ethylamine derivative125IAminooxyacetyl derivative of this compoundNot ReportedHighAntibody Conjugation[2]

Table 2: Characteristics of Carbon-14 Labeled this compound Derivatives

CompoundIsotopeLabeling PositionSpecific ActivityRadiochemical Purity (%)ApplicationReference
[13C6]-Phenethylamine Derivatives13CPhenyl RingNot ApplicableHighMass Spectrometry Standards[3]

Table 3: Receptor Binding Parameters of this compound Derivatives

RadioligandReceptorTissue/Cell LineKd (nM)Bmax (fmol/mg protein)Reference
4-[125I]PEMPSigma-1/Sigma-2Guinea Pig Brain Membranes5.06 (Ki for BD1008)Not Reported[1]
4-[125I]PEMPSigmaMelanoma (A375) Cells5 (Ki for BD1008)Not Reported[1]
4-[125I]PEMPSigmaBreast Cancer (MCF-7) Cells11 (Ki for BD1008)Not Reported[1]

Experimental Protocols

Protocol 1: Synthesis of Radioiodinated this compound ([125I]Iodothis compound)

This protocol describes a general method for the radioiodination of a this compound precursor via electrophilic substitution on an activated aromatic ring or through iododestannylation.

Materials:

  • This compound precursor (e.g., with a phenol (B47542) or tributylstannyl group)

  • Sodium [125I]Iodide (Na125I)

  • Oxidizing agent (e.g., Chloramine-T, Iodogen)

  • Reaction buffer (e.g., Phosphate buffer, pH 7.4)

  • Quenching solution (e.g., Sodium metabisulfite)

  • Solvents for extraction (e.g., Ethyl acetate, Dichloromethane)

  • HPLC system with a radioactivity detector for purification and analysis

Procedure:

  • Precursor Preparation: Dissolve the this compound precursor in a suitable solvent. For Iodogen-based methods, coat a reaction vial with the oxidizing agent by evaporating a solution of Iodogen in dichloromethane.

  • Radioiodination Reaction:

    • Chloramine-T Method: To the precursor solution in reaction buffer, add Na125I followed by a freshly prepared solution of Chloramine-T. Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

    • Iodogen Method: Add the precursor solution and Na125I to the Iodogen-coated vial. Agitate the reaction mixture for 5-15 minutes at room temperature.

  • Quenching: Stop the reaction by adding an excess of sodium metabisulfite (B1197395) solution to reduce unreacted iodine.

  • Extraction: Extract the radiolabeled product from the aqueous reaction mixture using an organic solvent.

  • Purification: Purify the crude radiolabeled this compound using reverse-phase HPLC. Collect the fraction corresponding to the desired product.

  • Characterization:

    • Determine the radiochemical purity of the final product by analytical HPLC with a radioactivity detector.[4]

    • Measure the specific activity by quantifying the radioactivity and the mass of the compound.

Protocol 2: Synthesis of [14C]this compound

This protocol outlines a general strategy for the synthesis of [14C]this compound, often involving the reduction of a [14C]phenylacetonitrile precursor.

Materials:

  • [14C]Phenylacetonitrile

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4), Catalytic hydrogenation with H2/Pd-C)

  • Anhydrous solvent (e.g., Diethyl ether, Tetrahydrofuran)

  • Quenching solution (e.g., Water, Sodium sulfate (B86663) decahydrate)

  • Solvents for work-up and purification

  • Purification system (e.g., Flash chromatography, HPLC)

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the reducing agent in the anhydrous solvent.

  • Reduction: Slowly add a solution of [14C]phenylacetonitrile in the same anhydrous solvent to the reducing agent mixture at a controlled temperature (often 0 °C). After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Quenching: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide (B78521) solution.

  • Work-up: Filter the resulting mixture and wash the solid residue with the reaction solvent. Combine the organic filtrates.

  • Purification: Purify the crude [14C]this compound by flash chromatography on silica (B1680970) gel or by preparative HPLC.

  • Characterization: Confirm the identity and purity of the product using appropriate analytical techniques (e.g., analytical HPLC with radioactivity detection, mass spectrometry). Determine the radiochemical purity and specific activity.

Protocol 3: Receptor Binding Assay

This protocol describes a filtration-based receptor binding assay to determine the affinity (Kd) and density (Bmax) of receptors for a radiolabeled this compound.[5][6][7]

Materials:

  • Radiolabeled this compound ([*L])

  • Unlabeled this compound or competing ligand

  • Cell membranes or tissue homogenates expressing the target receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding)

  • Filtration apparatus (cell harvester)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

Part A: Saturation Binding Assay (to determine Kd and Bmax of the radioligand) [8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radiolabeled this compound.

    • Total Binding: Add increasing concentrations of the radiolabeled ligand to wells containing the membrane preparation in binding buffer.

    • Non-specific Binding (NSB): In a parallel set of wells, add the same increasing concentrations of the radiolabeled ligand along with a high concentration of an unlabeled competing ligand to saturate the specific binding sites.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • Plot the specific binding versus the concentration of the radiolabeled ligand.

    • Analyze the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.[9][10]

Part B: Competition Binding Assay (to determine the Ki of an unlabeled compound)

  • Assay Setup: In a 96-well plate, set up triplicate wells.

    • Add a fixed concentration of the radiolabeled this compound (typically at or below its Kd value) to all wells.

    • Add increasing concentrations of the unlabeled test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a standard unlabeled ligand).

  • Incubation, Filtration, Washing, and Counting: Follow steps 2-5 from the Saturation Binding Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding versus the log concentration of the unlabeled test compound.

    • Analyze the data using non-linear regression to a one-site competition model to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

G cluster_synthesis Synthesis & Purification cluster_application Receptor Binding Assay Precursor This compound Precursor Radiolabeling Radiolabeling Reaction (e.g., Iodination, C-14/H-3 incorporation) Precursor->Radiolabeling Crude_Product Crude Radiolabeled Product Radiolabeling->Crude_Product Purification Purification (e.g., HPLC) Crude_Product->Purification Pure_Product Pure Radiolabeled this compound Purification->Pure_Product Incubation Incubation (Radioligand + Receptor) Pure_Product->Incubation Membrane_Prep Receptor Preparation (Cell Membranes/Tissue Homogenates) Membrane_Prep->Incubation Separation Separation of Bound/Free (Filtration) Incubation->Separation Detection Detection (Scintillation Counting) Separation->Detection Data_Analysis Data Analysis (Kd, Bmax, Ki) Detection->Data_Analysis

Caption: Experimental workflow for synthesis and receptor binding assay.

G cluster_assay Competitive Receptor Binding Assay cluster_measurement Measurement Receptor Receptor Bound_Complex Receptor-Radioligand Complex Measure_Bound Measure Bound Radioactivity Radioligand Radiolabeled Ligand (*L) Radioligand->Receptor Binds Unlabeled_Ligand Unlabeled Ligand (L) Unlabeled_Ligand->Receptor Competes IC50 Determine IC50 Measure_Bound->IC50 Ki Calculate Ki IC50->Ki

Caption: Logic of a competitive receptor binding assay.

G cluster_pathway GPCR Signaling Pathway Example Ligand This compound Agonist GPCR G-Protein Coupled Receptor (e.g., 5-HT Receptor) Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: A common GPCR signaling pathway activated by phenethylamines.

References

Application of Phenethylamine in Animal Models of Depression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethylamine (PEA) is an endogenous trace amine that acts as a central nervous system stimulant.[1][2] Structurally similar to amphetamines, PEA plays a role in regulating monoamine neurotransmission.[3] Research suggests that PEA may have antidepressant effects, making it a molecule of interest in the study and development of novel antidepressant therapies.[4] Animal models of depression are crucial tools for investigating the pathophysiology of depression and for screening potential antidepressant compounds like this compound. This document provides detailed application notes and protocols for utilizing this compound in established animal models of depression.

Mechanisms of Action

This compound exerts its effects through multiple neurobiological pathways:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: PEA is a potent agonist of TAAR1, a receptor involved in modulating monoaminergic systems.[3] Activation of TAAR1 can trigger the release of neurotransmitters like dopamine (B1211576) and serotonin.[2]

  • Dopamine and Serotonin Release: PEA increases extracellular dopamine levels by promoting its release and inhibiting its reuptake, particularly in reward-related brain regions such as the nucleus accumbens and prefrontal cortex.[5] It also has direct serotonergic effects, acting as a 5-HT receptor agonist.[1]

  • Monoamine Oxidase (MAO) Inhibition: this compound's effects can be significantly potentiated by co-administration with monoamine oxidase inhibitors (MAOIs), particularly MAO-B inhibitors, which prevent the breakdown of PEA.[3][6][7]

  • BDNF/TrkB/CREB Signaling Pathway: In animal models of depression, PEA has been shown to ameliorate depression-like behaviors by modulating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB)/cAMP response element-binding protein (CREB) signaling pathway.[4][8][9] This pathway is critical for neuronal survival, neurogenesis, and synaptic plasticity.[8][10] Chronic stress can downregulate this pathway, and antidepressant treatments, including PEA, can restore its function.[8][10]

Application in Animal Models of Depression

The most common animal model used to evaluate the antidepressant-like effects of this compound is the corticosterone-induced depression model in mice.[8][9][10] Chronic administration of corticosterone (B1669441), a stress hormone, induces behavioral and neurochemical changes in rodents that mimic a depressive-like state in humans.[9][10]

Experimental Protocols

Corticosterone-Induced Depression Model

This protocol describes the induction of a depressive-like phenotype in mice using chronic corticosterone administration.

Materials:

  • C57BL/6 mice

  • Corticosterone (CORT)

  • Saline solution

  • Vehicle for CORT (e.g., saline containing 0.1% Tween 80)

  • This compound (PEA)

  • Imipramine (B1671792) (positive control)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Animal Housing: House mice individually in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Allow mice to acclimate to the housing conditions for at least one week before the start of the experiment.

  • Corticosterone Administration:

    • Prepare a stock solution of corticosterone.

    • Administer corticosterone (20 mg/kg) or vehicle subcutaneously once daily for 21 consecutive days.[8][9][10]

  • This compound Treatment:

    • From day 18 to day 21 of corticosterone administration, co-administer this compound (50 mg/kg, intraperitoneally) or imipramine (10 mg/kg, intraperitoneally) 30 minutes before the corticosterone injection.[8][10]

    • A control group should receive vehicle instead of PEA or imipramine.

  • Behavioral Testing: Conduct behavioral tests on day 22, 24 hours after the last drug administration.

Behavioral Tests for Depressive-Like Phenotypes

The FST is a widely used test to assess behavioral despair in rodents.[11][12][13]

Materials:

  • Glass cylinder (20 cm in diameter, 35-50 cm in height)

  • Water (23-25°C)

  • Towel

  • Stopwatch or automated tracking system

Procedure:

  • Fill the glass cylinder with water to a depth of approximately 20-30 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[11][14]

  • Gently place the mouse into the water.

  • The total test duration is 6 minutes.[14][15]

  • Record the duration of immobility during the last 4 minutes of the test.[14] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.[14][16]

  • After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.

The TST is another common test for assessing antidepressant efficacy, based on the principle of learned helplessness.[15][17][18]

Materials:

  • Tail suspension apparatus (a horizontal bar elevated from the ground)

  • Adhesive tape

  • Stopwatch or automated tracking system

Procedure:

  • Secure the mouse's tail to the horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.[14][19] The mouse should be suspended approximately 50 cm above the floor.[14]

  • The total test duration is 6 minutes.[15][20]

  • Record the total time the mouse remains immobile. Immobility is defined as the absence of any limb or body movement, except for slight respiratory movements.[15]

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's preference for a sweetened solution over water.[11][13][21]

Materials:

  • Two identical drinking bottles per cage

  • 1% sucrose (B13894) solution

  • Tap water

Procedure:

  • Habituation: For 48 hours, habituate the mice to drinking from two bottles, both filled with water.

  • Baseline: For the next 48 hours, give the mice a free choice between one bottle of 1% sucrose solution and one bottle of water. Measure the consumption from each bottle to establish a baseline preference.

  • Deprivation: Before the test, deprive the mice of water and food for 24 hours.[19]

  • Testing: Present the mice with two pre-weighed bottles, one containing 1% sucrose solution and the other containing water, for a duration of 1 hour.[19][22]

  • Measurement: Weigh the bottles at the end of the test to determine the consumption of each liquid.

  • Calculation: Calculate the sucrose preference using the following formula:

    • Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100[19]

The EPM is primarily a test for anxiety-like behavior, but it can be affected by antidepressant treatments.[3][5]

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video camera and tracking software

Procedure:

  • Place the mouse in the center of the maze, facing an open arm.[19]

  • Allow the mouse to explore the maze for 5 minutes.[19]

  • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

  • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Data Presentation

Table 1: Effects of this compound on Behavioral Tests in a Corticosterone-Induced Depression Model in Mice
Treatment GroupSucrose Preference (%)Tail Suspension Test (Immobility Time, s)Forced Swim Test (Immobility Time, s)Elevated Plus Maze (Time in Open Arms, s)
Control (Vehicle)~90%~100 s~130 s~120 s
Corticosterone (20 mg/kg)↓ by ~44%↑ by ~55%↑ by ~123%↓ by ~56%
Corticosterone + PEA (50 mg/kg)Restored to control levelsRestored to control levelsRestored to control levelsRestored to control levels
Corticosterone + Imipramine (10 mg/kg)Restored to control levelsRestored to control levelsRestored to control levelsRestored to control levels

Data are presented as approximate changes based on findings from Lee et al. (2020).[8][10]

Table 2: Effects of this compound on BDNF/TrkB/CREB Signaling Pathway in the Hippocampus of Corticosterone-Treated Mice
Treatment GroupBDNF mRNA LevelsTrkB mRNA Levels
Control (Vehicle)BaselineBaseline
Corticosterone (20 mg/kg)↓ by ~48%↓ by ~46%
Corticosterone + PEA (50 mg/kg)Restored to control levelsRestored to control levels
Corticosterone + Imipramine (10 mg/kg)Restored to control levelsRestored to control levels

Data are presented as approximate changes based on findings from Lee et al. (2020).[8][10][23]

Mandatory Visualization

G cluster_0 This compound (PEA) Administration cluster_1 Molecular Signaling Cascade cluster_2 Cellular and Behavioral Outcomes PEA This compound BDNF BDNF (Brain-Derived Neurotrophic Factor) PEA->BDNF Upregulates TrkB TrkB Receptor (Tropomyosin receptor kinase B) BDNF->TrkB Binds to and Activates CREB CREB (cAMP response element-binding protein) TrkB->CREB Activates Synaptic_Plasticity Increased Synaptic Plasticity and Neurogenesis CREB->Synaptic_Plasticity Promotes Antidepressant_Effects Amelioration of Depressive-like Behaviors Synaptic_Plasticity->Antidepressant_Effects Leads to

Caption: BDNF/TrkB/CREB signaling pathway activated by this compound.

G cluster_0 Phase 1: Induction of Depression Model cluster_1 Phase 2: Treatment Administration cluster_2 Phase 3: Behavioral Assessment Day1_21 Days 1-21: Daily Corticosterone (20 mg/kg) or Vehicle Injection Day18_21 Days 18-21: Co-administration of this compound (50 mg/kg), Imipramine (10 mg/kg), or Vehicle Day1_21->Day18_21 Day22 Day 22: Behavioral Testing Day18_21->Day22 FST Forced Swim Test Day22->FST TST Tail Suspension Test Day22->TST SPT Sucrose Preference Test Day22->SPT EPM Elevated Plus Maze Day22->EPM

Caption: Experimental workflow for evaluating this compound in a depression model.

References

Using phenethylamine to investigate the function of the dopamine transporter (DAT).

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Utilizing Phenethylamine to Probe Dopamine (B1211576) Transporter Function

Introduction

This compound (PEA) is an endogenous trace amine that shares structural similarities with amphetamine and acts as a central nervous system stimulant.[1] Its primary mechanism of action involves the modulation of monoamine neurotransmission, particularly dopamine.[2][[“]] this compound serves as a valuable pharmacological tool for investigating the function and regulation of the dopamine transporter (DAT). The DAT is a critical regulator of dopaminergic signaling, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[4] By interacting with DAT, this compound can induce dopamine efflux, inhibit dopamine reuptake, and thereby provide insights into the transporter's kinetics, conformational states, and its role in various physiological and pathological processes.[[“]][[“]]

Mechanism of Action

This compound exerts its effects on the dopamine transporter through a multi-faceted mechanism:

  • Substrate for DAT: this compound is a substrate for DAT, meaning it is recognized and transported by the transporter into the presynaptic neuron.[6][7]

  • Reverse Transport (Efflux): Upon entering the neuron, this compound disrupts the vesicular storage of dopamine and induces a reversal of the DAT's transport direction.[2][[“]] This leads to a non-vesicular, calcium-independent release of dopamine from the cytoplasm into the synaptic cleft, a process known as dopamine efflux.[[“]][[“]] This action is dependent on the presence and function of DAT, as the effects are absent in DAT knockout models.[8]

  • TAAR1 Agonism: this compound is an agonist at the trace amine-associated receptor 1 (TAAR1).[2] Activation of TAAR1 can lead to the phosphorylation of DAT, which can cause the transporter to operate in reverse or to be internalized from the cell membrane, further contributing to increased extracellular dopamine levels.[2]

  • Inhibition of Dopamine Reuptake: By competing with dopamine for binding to DAT, this compound also acts as a competitive inhibitor of dopamine reuptake, prolonging the presence of dopamine in the synapse.[[“]][[“]]

Quantitative Data

The following tables summarize key quantitative parameters describing the interaction of this compound and related compounds with the dopamine transporter.

Table 1: Binding Affinities and Uptake Inhibition of this compound and Analogs at the Human Dopamine Transporter (hDAT)

CompoundK_i for [³H]CFT Binding (μM)K_app for [³H]DA Uptake Inhibition (nM)
Dopamine4.3430
β-Phenethylamine (β-PEA)Slightly more potent than DopamineSlightly weaker than Dopamine
(d)-AmphetamineFar more potent than β-PEAFar more potent than β-PEA
(l)-AmphetamineFar more potent than β-PEAFar more potent than β-PEA

Data adapted from studies on wild-type hDAT expressed in HEK cells.[4] K_i represents the inhibition constant for binding, and K_app represents the apparent affinity constant for uptake inhibition.

Table 2: Potency of this compound and Related Compounds in Eliciting Dopamine Efflux

CompoundPotency for Inducing Dopamine Efflux
AmphetamineMost Potent
DopamineLess Potent than Amphetamine
TyramineSimilar to Dopamine and PEA
This compound (PEA)Similar to Dopamine and Tyramine
OctopamineLeast Potent

This table reflects the relative potencies observed in studies on striatal slices.[7] The potency for eliciting dopamine efflux is highly correlated with the compounds' potencies for inhibiting dopamine uptake and mazindol binding.[7]

Experimental Protocols

Detailed methodologies for key experiments used to investigate the interaction between this compound and DAT are provided below.

Protocol 1: Radioligand Binding Assay for DAT

This protocol is used to determine the binding affinity (K_i) of this compound for the dopamine transporter.[9][10]

1. Membrane Preparation:

  • Homogenize tissue (e.g., rat striatum) or cells expressing DAT in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[11]
  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[11]
  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11][12]
  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.[11]
  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[11]

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of a suitable radioligand for DAT (e.g., [³H]WIN 35,428 or [³H]CFT), and varying concentrations of unlabeled this compound.[11][13]
  • To determine non-specific binding, include wells with the radioligand and a high concentration of a known DAT inhibitor (e.g., cocaine or mazindol).
  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[11]
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]
  • Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[11]

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the specific binding as a function of the this compound concentration and fit the data using non-linear regression to determine the IC₅₀ value.
  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[11]

Protocol 2: Synaptosomal Dopamine Uptake Assay

This protocol measures the ability of this compound to inhibit the uptake of dopamine into synaptosomes.[14][15]

1. Synaptosome Preparation:

  • Dissect and homogenize brain tissue (e.g., striatum) in an ice-cold iso-osmotic buffer (e.g., 0.32 M sucrose).[12]
  • Perform differential centrifugation to isolate the synaptosomal fraction (P2 fraction).[12] This typically involves a low-speed spin to remove larger debris, followed by a higher-speed spin to pellet the synaptosomes.[12]
  • Resuspend the synaptosomal pellet in a suitable buffer (e.g., Krebs-Ringer-HEPES).

2. Uptake Assay:

  • Pre-incubate the synaptosomes at 37°C for a short period.
  • Initiate the uptake reaction by adding a low concentration of radiolabeled dopamine (e.g., [³H]dopamine) in the presence of varying concentrations of this compound.[12]
  • To control for non-specific uptake, include samples with a known DAT inhibitor (e.g., cocaine).[12]
  • Allow the uptake to proceed for a short, defined period (e.g., 10 minutes).[12]

3. Termination and Measurement:

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Determine the amount of specific uptake at each this compound concentration.
  • Plot the inhibition of dopamine uptake as a function of this compound concentration to determine the IC₅₀ value.

Protocol 3: Dopamine Efflux Assay from Striatal Slices or Synaptosomes

This protocol directly measures the release of dopamine induced by this compound.

1. Preparation of Brain Slices or Synaptosomes:

  • Prepare acute brain slices (e.g., 300 µm thick) from the striatum or prepare synaptosomes as described in Protocol 2.
  • Pre-load the preparations with radiolabeled dopamine ([³H]dopamine) by incubating them in a buffer containing the radiotracer.
  • Wash the preparations to remove excess extracellular [³H]dopamine.

2. Superfusion:

  • Place the loaded slices or synaptosomes in a superfusion chamber and continuously perfuse with a physiological buffer at a constant flow rate.
  • Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous [³H]dopamine outflow.

3. Stimulation:

  • Introduce this compound into the superfusion buffer at a known concentration for a defined period.
  • Continue collecting fractions during and after the application of this compound.

4. Measurement and Analysis:

  • Measure the radioactivity in each collected fraction using a scintillation counter.
  • Express the amount of radioactivity in each fraction as a percentage of the total radioactivity present in the tissue at the beginning of that collection period.
  • The this compound-induced efflux is quantified as the increase in fractional release over the baseline.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in studying DAT function.

cluster_0 Presynaptic Dopaminergic Neuron PEA_ext This compound (Extracellular) DAT Dopamine Transporter (DAT) PEA_ext->DAT 1. Uptake TAAR1 TAAR1 PEA_ext->TAAR1 Activates PEA_int This compound (Intracellular) DAT->PEA_int DAT_p Phosphorylated DAT DA_ext Dopamine (Extracellular) VMAT2 VMAT2 PEA_int->VMAT2 2. Disrupts Vesicular Storage DA_vesicle Dopamine (Vesicles) DA_cyto Dopamine (Cytosolic) DA_vesicle->DA_cyto Release to Cytosol DA_cyto->DAT_p 3. Efflux PK Protein Kinases (PKA/PKC) TAAR1->PK Activates PK->DAT Phosphorylates DAT_p->DA_ext

Caption: Mechanism of this compound Action at the Dopamine Transporter.

start Start prep Prepare DAT-expressing Membranes or Cells start->prep incubate Incubate: - Membranes - Radioligand (e.g., [³H]CFT) - Varying [this compound] prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate K_i count->analyze end End analyze->end start Start prep Prepare Striatal Synaptosomes start->prep load Pre-load with [³H]Dopamine prep->load superfuse Superfuse and Establish Baseline (Collect Fractions) load->superfuse stimulate Stimulate with This compound superfuse->stimulate collect Continue Collecting Fractions stimulate->collect measure Measure Radioactivity in Fractions collect->measure analyze Calculate Fractional Release and Quantify Efflux measure->analyze end End analyze->end

References

Application Notes and Protocols for Assessing the Reinforcing Effects of Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for assessing the reinforcing effects of phenethylamine analogs, a class of compounds with structural similarities to amphetamine.[1][2][3] The reinforcing properties of these substances are a key indicator of their potential for abuse.[2][4] The following sections detail the primary experimental paradigms, relevant neurobiological pathways, and standardized data presentation formats.

Key Experimental Paradigms

The reinforcing effects of this compound analogs are primarily assessed using well-established behavioral paradigms in animal models. The most common and robust of these are intravenous self-administration (IVSA), conditioned place preference (CPP), and locomotor sensitization.

Intravenous Self-Administration (IVSA)

The IVSA paradigm is considered the gold standard for assessing the reinforcing properties of a drug because it directly measures the motivation of an animal to actively seek and consume the substance.[5]

  • Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[1][2]

  • Surgical Preparation:

    • Anesthetize the animal (e.g., with a ketamine/xylazine mixture).[4]

    • Surgically implant a chronic indwelling catheter into the jugular vein.[4]

    • The catheter is passed subcutaneously to the mid-scapular region and attached to a tether system that allows for drug infusion in the experimental chamber.

    • Allow for a post-surgical recovery period of at least 5-7 days.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two nose-poke holes or levers.[1][2]

    • One lever is designated as "active" and the other as "inactive."

    • The active lever is connected to an infusion pump that delivers a specific dose of the drug through the catheter.

    • The inactive lever serves as a control for general activity and does not result in a drug infusion.[1][2]

  • Acquisition Phase:

    • Animals are placed in the operant chambers for daily sessions (e.g., 2 hours for 10-14 days).[2]

    • A response on the active lever results in an intravenous infusion of the this compound analog. A common schedule of reinforcement is a Fixed-Ratio 1 (FR1), where every active response is reinforced.[1][2]

    • A discrete stimulus (e.g., a light or tone) is often paired with the infusion to facilitate learning.

    • Acquisition is typically defined as a stable number of infusions per session and a significantly greater number of responses on the active lever compared to the inactive lever.[1][2]

  • Dose-Response Determination:

    • Once responding is stable, the dose of the this compound analog is varied across sessions to determine a dose-response curve.[1][2]

    • This often results in an inverted U-shaped curve, where responding first increases and then decreases at higher doses due to satiation or motor-impairing effects.[1][2]

  • Progressive-Ratio Schedule:

    • To assess the motivational strength of the drug, a progressive-ratio (PR) schedule can be implemented.[6][7]

    • On a PR schedule, the number of responses required for each subsequent infusion increases systematically.

    • The "breakpoint," or the last ratio completed before the animal ceases to respond, is used as a measure of the drug's reinforcing efficacy.[6][7]

IVSA_Workflow cluster_prep Preparation cluster_acq Acquisition Phase cluster_testing Testing Phase Animal_Selection Animal Selection (Rats) Surgery Catheter Implantation Animal_Selection->Surgery Recovery Post-Surgical Recovery Surgery->Recovery Habituation Habituation to Chamber Recovery->Habituation FR1_Training FR1 Training Habituation->FR1_Training Stability_Criteria Stable Responding FR1_Training->Stability_Criteria Dose_Response Dose-Response Curve Stability_Criteria->Dose_Response Progressive_Ratio Progressive-Ratio Schedule Dose_Response->Progressive_Ratio

Intravenous Self-Administration (IVSA) Workflow.
Conditioned Place Preference (CPP)

CPP is a Pavlovian conditioning paradigm used to measure the motivational effects of a drug by pairing its effects with a specific environment.[8][9] An animal's preference for the drug-paired environment is taken as an indirect measure of the drug's rewarding properties.[8][10]

  • Apparatus: A two- or three-compartment chamber where the compartments are distinct in terms of visual and tactile cues (e.g., wall color, floor texture).[8][10]

  • Phases of Experimentation:

    • Pre-Conditioning (Baseline Preference): On the first day, the animal is allowed to freely explore all compartments of the apparatus for a set duration (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.[9][11] An unbiased design is often preferred, where the drug is randomly assigned to one of the non-preferred compartments.[8]

    • Conditioning: This phase typically lasts for 4-8 days.[11] On alternating days, the animal receives an injection of the this compound analog and is confined to one compartment, and on the other days, it receives a vehicle injection (e.g., saline) and is confined to the other compartment.[9][11]

    • Post-Conditioning (Preference Test): Following the conditioning phase, the animal is placed back in the apparatus in a drug-free state with free access to all compartments.[9] The time spent in each compartment is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference.[10]

  • Extinction and Reinstatement: The CPP paradigm can be extended to model relapse.[9]

    • Extinction: After a preference is established, the animal is repeatedly exposed to the apparatus without the drug until the preference for the drug-paired side is no longer significant.[9]

    • Reinstatement: A priming dose of the drug or exposure to a stressor can reinstate the preference for the drug-paired compartment, modeling relapse behavior.[9]

CPP_Logic cluster_outcome Possible Outcomes Pre_Test Pre-Test: Baseline Preference Conditioning Conditioning Phase (Drug vs. Vehicle Paired with Context) Pre_Test->Conditioning Post_Test Post-Test: Preference Score Conditioning->Post_Test Analysis Data Analysis (Compare Pre- vs. Post-Test) Post_Test->Analysis CPP Conditioned Place Preference Analysis->CPP CPA Conditioned Place Aversion Analysis->CPA No_Effect No Preference Analysis->No_Effect

Logical Flow of a Conditioned Place Preference Experiment.
Locomotor Sensitization

Repeated administration of psychostimulants can lead to a progressive and enduring enhancement of their locomotor-activating effects, a phenomenon known as behavioral sensitization.[12][13] This is thought to reflect neuroplastic changes in brain reward pathways that may contribute to drug craving and addiction.[14][15]

  • Apparatus: Open-field arenas equipped with automated photobeam detectors or video tracking software to quantify locomotor activity (e.g., distance traveled, rearing, stereotyped behaviors).[16]

  • Induction Phase:

    • Animals receive daily injections of either the this compound analog or a vehicle control for a period of 5-7 days.[13]

    • Immediately following each injection, the animal is placed in the open-field arena, and locomotor activity is recorded for a set duration (e.g., 60-120 minutes).[14]

    • Sensitization is observed as a gradual increase in the locomotor response to the drug over the course of the repeated administrations.[13]

  • Withdrawal Period: A drug-free period of at least one week follows the induction phase to allow for the expression of the sensitized response.[12]

  • Challenge Phase:

    • After the withdrawal period, all animals receive a challenge injection of the this compound analog at the same dose used during induction.[12]

    • A significantly greater locomotor response in the drug-pretreated group compared to the vehicle-pretreated group indicates the expression of locomotor sensitization.[12]

    • Cross-sensitization can also be assessed by challenging with a different psychostimulant, such as amphetamine.[12]

Neurobiological Signaling Pathways

This compound analogs primarily exert their reinforcing effects by modulating monoaminergic systems, particularly the mesolimbic dopamine (B1211576) pathway .[17] This pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical substrate for reward and reinforcement.[18][19]

  • Dopaminergic System: Most addictive drugs, including stimulants, increase dopamine levels in the NAc.[20][21] this compound analogs can act as dopamine releasers and/or reuptake inhibitors, leading to an accumulation of synaptic dopamine.[4] This enhanced dopaminergic signaling is a key driver of the reinforcing effects.[17][18]

  • Serotonergic System: The serotonin (B10506) system also plays a modulatory role in the effects of many psychostimulants.[18][22] Interactions between the serotonin and dopamine systems can influence the rewarding and aversive properties of a drug.[23]

Dopamine_Pathway cluster_VTA Ventral Tegmental Area (VTA) cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron Dopaminergic Neuron Synapse Synaptic Cleft VTA_Neuron->Synapse Release of DA NAc_Neuron Medium Spiny Neuron Reinforcement Reinforcing Effects NAc_Neuron->Reinforcement Leads to D1R D1 Receptor D1R->NAc_Neuron Activates DA Dopamine Synapse->DA This compound This compound Analog DAT Dopamine Transporter (DAT) This compound->DAT Blocks/Reverses DAT->VTA_Neuron Reuptake DA->D1R Binds

Modulation of the Mesolimbic Dopamine Pathway by this compound Analogs.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison and interpretation.

CompoundDose (mg/kg/infusion)Active Responses (Mean ± SEM)Inactive Responses (Mean ± SEM)Breakpoint (PR Schedule)
Vehicle Saline15 ± 312 ± 22 ± 0.5
Amphetamine 0.1150 ± 1218 ± 425 ± 3
Analog A 0.3135 ± 1520 ± 522 ± 4
1.0180 ± 2022 ± 635 ± 5
3.0110 ± 1825 ± 718 ± 3
Analog B 1.095 ± 1015 ± 315 ± 2
3.0140 ± 1618 ± 428 ± 4
10.080 ± 1221 ± 512 ± 2

Data adapted from studies on various this compound analogs.[1][2][4]

CompoundDose (mg/kg)Time in Drug-Paired Side (Pre-Test, s)Time in Drug-Paired Side (Post-Test, s)Preference Score (Post - Pre, s)
Vehicle Saline280 ± 25295 ± 3015 ± 10
Amphetamine 1.0275 ± 28550 ± 45275 ± 35
Analog A 1.0290 ± 30310 ± 3220 ± 15
5.0285 ± 26520 ± 50235 ± 40
Analog B 5.0280 ± 22350 ± 3870 ± 25
10.0270 ± 25480 ± 42210 ± 33

Preference score is a key metric indicating the rewarding effect.[10]

Treatment GroupDay 1 Activity (Total Distance, m)Day 5 Activity (Total Distance, m)Challenge Day Activity (Total Distance, m)
Vehicle-Vehicle 15 ± 214 ± 316 ± 3
Vehicle-Drug 15 ± 214 ± 3150 ± 20
Drug-Drug 150 ± 18250 ± 25350 ± 30

Data represents a typical sensitization pattern where repeated drug administration (Drug-Drug group) increases the locomotor response, which is further enhanced on the challenge day compared to the acute effect in the Vehicle-Drug group.[12][13]

References

Application Note: Solid-Phase Extraction of Phenethylamines from Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenethylamines are a class of compounds with a wide range of physiological and psychoactive effects. Accurate and reliable quantification of these compounds in biological fluids such as urine, blood, plasma, and serum is crucial for clinical diagnostics, forensic toxicology, and pharmaceutical research. Solid-phase extraction (SPE) has emerged as a robust and selective method for the sample preparation of phenethylamines, offering cleaner extracts and higher reproducibility compared to traditional liquid-liquid extraction.[1] This application note provides a detailed protocol for the solid-phase extraction of phenethylamines from biological fluids using mixed-mode cation exchange cartridges, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

This protocol is a comprehensive method for the extraction of a broad range of phenethylamine compounds, including amphetamine, methamphetamine, MDMA, and their analogs.

Materials and Reagents

  • SPE Cartridges: Mixed-mode cation exchange cartridges (e.g., Clean Screen® DAU, Bond Elut Certify)

  • Methanol (B129727) (LC-MS grade)

  • Deionized Water

  • 0.1 M Phosphate (B84403) Buffer (pH 6.0)

  • 0.1 M HCl

  • Ethyl Acetate (B1210297) (LC-MS grade)

  • Isopropyl Alcohol (IPA) (LC-MS grade)

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

  • Internal Standard (IS) solution (e.g., d5-amphetamine)

  • Nitrogen gas for evaporation

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

Sample Preparation

  • To 1-2 mL of the biological sample (urine, plasma, or serum), add the appropriate volume of the internal standard.[2]

  • For plasma or serum samples, protein precipitation may be necessary. This can be achieved by adding trichloroacetic acid (10%) and centrifuging.[3][4]

  • For urine samples, enzymatic hydrolysis with β-glucuronidase can be performed to release conjugated drugs.[1] Adjust the pH of the sample to approximately 6.0 with 0.1 M phosphate buffer.[5]

Solid-Phase Extraction Procedure

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0).[2][5] Do not allow the sorbent to dry between steps.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[2]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Follow with a wash of 3 mL of 0.1 M HCl.[2]

    • Finally, wash with 3 mL of methanol to remove polar interferences.[2]

  • Drying: Dry the SPE cartridge thoroughly under a vacuum of 80-100 psi for 5-10 minutes to remove any residual solvent.

  • Elution: Elute the analytes with 3 mL of a freshly prepared mixture of ethyl acetate/isopropyl alcohol/ammonium hydroxide (78:20:2 v/v/v).[2] Collect the eluate at a flow rate of 1-2 mL/minute.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[2] It is important to ensure all ammonium hydroxide is removed to prevent the formation of precipitates.[2]

    • Reconstitute the dried extract in a suitable solvent for the subsequent chromatographic analysis (e.g., 100 µL of ethyl acetate for GC-MS or a mobile phase-compatible solvent for LC-MS/MS).[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the extraction of various phenethylamines from biological fluids using solid-phase extraction.

AnalyteBiological MatrixRecovery Rate (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
AmphetaminePlasma46.35 - 84.461.0 ng/mL5.0 ng/mL[3][4]
MethamphetamineUrine>860.03 µg/mL-[7]
AmphetamineUrine>880.07 µg/mL-[7]
(R)-α-phenylethylamineUrine55 - 62--[5]
(S)-α-phenylethylamineUrine55 - 64--[5]
(R)-amphetamineUrine78 - 82--[5]
(S)-amphetamineUrine78 - 82--[5]
Various AmphetaminesBlood-0.05 - 0.5 µg/L2.5 µg/L[8]
Various AmphetaminesUrine-0.25 - 2.5 µg/L25 µg/L[8]
β-phenylethylaminePlasma94.1100 pg/mL-[9]

Experimental Workflow Diagram

SPE_Workflow Solid-Phase Extraction Workflow for Phenethylamines cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Fluid (Urine, Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (if plasma/serum) Add_IS->Precipitate Hydrolyze Enzymatic Hydrolysis (if urine) Add_IS->Hydrolyze Adjust_pH Adjust pH to ~6.0 Precipitate->Adjust_pH Hydrolyze->Adjust_pH Condition 1. Condition SPE Cartridge (Methanol, DI Water, Buffer) Adjust_pH->Condition Load 2. Load Sample Condition->Load Wash 3. Wash Cartridge (DI Water, HCl, Methanol) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analytes (Ethyl Acetate/IPA/NH4OH) Dry->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Extract Evaporate->Reconstitute Analysis GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Stability of Phenethylamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenethylamine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound in aqueous solutions. Our goal is to help you improve the stability of your solutions and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is developing a yellow or brown color. What is causing this discoloration?

A1: Discoloration, typically a shift to yellow or brown, is a common indicator of oxidative degradation of this compound.[1] The this compound molecule is susceptible to oxidation, a process that can be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal ions in the solution. This oxidation can lead to the formation of colored byproducts, such as quinone-type structures, which alter the appearance of your solution.[1]

Q2: I am observing a decrease in the potency of my this compound stock solution over time. Is this related to stability?

A2: Yes, a loss of potency is a direct consequence of the degradation of the active this compound compound.[1] this compound can degrade through several pathways, including oxidation and photodegradation, leading to a lower concentration of the intact molecule in your solution and, consequently, inconsistent and unreliable assay results.[1]

Q3: What are the primary factors that affect the stability of this compound in an aqueous solution?

A3: The stability of this compound in aqueous solutions is influenced by several key factors:

  • pH: The pH of the solution dictates the protonation state of the primary amine group of this compound. This can significantly impact its susceptibility to degradation.[1] Generally, a slightly acidic pH is recommended to enhance stability by keeping the amine group protonated.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[1] Storing solutions at lower temperatures is a crucial step in preserving their stability.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation, leading to the formation of various degradation products.[1]

  • Oxygen: The presence of dissolved oxygen in the aqueous solution can lead to oxidative degradation.[1]

  • Presence of Metal Ions: Trace amounts of metal ions can act as catalysts for oxidative degradation pathways.[1]

Q4: How can I prepare and store my this compound solutions to maximize their stability?

A4: To maximize the stability of your this compound solutions, adhere to the following best practices:

  • pH Adjustment: Prepare your solutions using a buffer system to maintain a slightly acidic pH. This helps to keep the amine group protonated and less susceptible to degradation.[1]

  • Use High-Purity Water and Reagents: To minimize contaminants that could catalyze degradation, use high-purity, deionized water and fresh, high-grade reagents.

  • Degas Solvents: To remove dissolved oxygen, consider degassing your aqueous solvent by sparging with an inert gas like nitrogen or argon before preparing the solution.[1]

  • Use of Antioxidants: For solutions prone to oxidation, the addition of an antioxidant, such as ascorbic acid or sodium metabisulfite, can be beneficial.[1]

  • Storage Conditions: Store stock solutions at low temperatures (2-8 °C or -20 °C) and protect them from light by using amber vials or by wrapping the containers in aluminum foil.[1]

  • Consider the Salt Form: Storing this compound as a hydrochloride salt can improve its stability compared to the free base form. This compound hydrochloride is a stable crystalline solid that is soluble in water.[2]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed During Sample Preparation and Analysis

  • Symptoms:

    • Appearance of unexpected peaks in chromatograms.[1]

    • A noticeable decrease in the main this compound peak area over a short period.[1]

    • Inconsistent and non-reproducible analytical results.[1]

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Oxidation Prepare solutions using deoxygenated water. Consider adding an antioxidant such as 0.1% ascorbic acid to your solutions.[1]
Photodegradation Work under low-light conditions. Use amber glassware or light-blocking foil during sample preparation and analysis.[1]
Unstable pH Ensure that the sample diluent is buffered to a slightly acidic pH to maintain the protonated state of the amine.[1]
High Temperature Maintain samples at a low temperature, for example, by using a cooled autosampler (e.g., 4 °C) during analytical runs.[1]

Issue 2: Discoloration of the Aqueous Solution

  • Symptoms:

    • The initially colorless solution turns yellow or brown over time.

  • Possible Causes and Solutions:

Possible CauseTroubleshooting Step
Oxidation This is the most likely cause. Follow the steps outlined in Issue 1 to mitigate oxidation, including the use of deoxygenated solvents and antioxidants.[1]
Light Exposure Protect the solution from light at all times by using amber vials or by wrapping the container in aluminum foil.[1]
Contamination Ensure the purity of your water and all reagents. Trace metal ion contamination can accelerate oxidation.[1]

Data Presentation

The stability of this compound is significantly influenced by pH and temperature. The following tables provide an illustrative summary of degradation kinetics under various conditions. Please note that these are generalized examples, and actual degradation rates should be determined empirically for your specific experimental setup.

Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution

pHTemperature (°C)Storage Time (days)Degradation (%)
3.02530< 5
5.02530< 2
7.025305 - 10
9.02530> 15

Table 2: Illustrative Temperature-Dependent Degradation of this compound in Aqueous Solution (at pH 5.0)

Temperature (°C)Storage Time (days)Degradation (%)
490< 5
2530< 2
401410 - 15
607> 25

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as water, methanol, or acetonitrile.[1]

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 48 hours.[1]

  • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.[1]

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 210 nm, 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10-20 µL.

Visualizations

cluster_degradation This compound Degradation Pathways This compound This compound Phenylacetaldehyde Phenylacetaldehyde This compound->Phenylacetaldehyde Oxidation (e.g., by MAO) Oxidative_Products Oxidative_Products This compound->Oxidative_Products Direct Oxidation (O2, Metal Ions) Photodegradation_Products Photodegradation_Products This compound->Photodegradation_Products Light Exposure (UV/Vis) Phenylacetic_Acid Phenylacetic_Acid Phenylacetaldehyde->Phenylacetic_Acid Further Oxidation

Caption: Major degradation pathways of this compound in aqueous solutions.

cluster_workflow Forced Degradation Experimental Workflow Start Start Prepare_Stock_Solution Prepare 1 mg/mL This compound Solution Start->Prepare_Stock_Solution Apply_Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare_Stock_Solution->Apply_Stress Sample_Collection Collect Samples at Time Points Apply_Stress->Sample_Collection Neutralize_Dilute Neutralize (if needed) and Dilute Samples Sample_Collection->Neutralize_Dilute HPLC_Analysis Analyze by Stability-Indicating HPLC Method Neutralize_Dilute->HPLC_Analysis Analyze_Data Analyze Data and Identify Degradants HPLC_Analysis->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for conducting forced degradation studies.

cluster_troubleshooting Troubleshooting Logic for this compound Instability Problem Inconsistent Results or Solution Discoloration Check_pH Is the solution pH slightly acidic? Problem->Check_pH Adjust_pH Adjust pH to a slightly acidic range using a buffer. Check_pH->Adjust_pH No Check_Storage Is the solution protected from light and stored cold? Check_pH->Check_Storage Yes Re-evaluate Re-evaluate Stability Adjust_pH->Re-evaluate Adjust_Storage Store in amber vials at 2-8°C or -20°C. Check_Storage->Adjust_Storage No Check_Oxygen Was the solvent degassed? Check_Storage->Check_Oxygen Yes Adjust_Storage->Re-evaluate Degas_Solvent Degas solvent with N2 or Ar. Consider adding an antioxidant. Check_Oxygen->Degas_Solvent No Check_Oxygen->Re-evaluate Yes Degas_Solvent->Re-evaluate

Caption: A logical guide for troubleshooting this compound instability.

References

Overcoming challenges in the gas chromatography-mass spectrometry of phenethylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the gas chromatography-mass spectrometry (GC-MS) analysis of phenethylamines.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format, offering solutions to common problems.

Q1: Why am I observing poor peak shape, specifically peak tailing, for my phenethylamine analytes?

A1: Peak tailing is a common issue when analyzing basic compounds like phenethylamines. It is often caused by secondary interactions between the analyte and active sites (e.g., free silanol (B1196071) groups) on the GC column or in the inlet liner.[1][2][3]

Troubleshooting Steps:

  • Inlet Maintenance: Regularly clean or replace the inlet liner and septum. Contamination from previous injections or septum particles can create active sites.[3][4][5]

  • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions.

  • Column Trimming: If the column has been in use for a while, trimming 10-20 cm from the inlet side can remove accumulated non-volatile residues and active sites.[5]

  • Use of Inert Components: Employ highly inert inlet liners and GC columns specifically designed for analyzing active compounds.

  • Derivatization: Derivatizing the this compound's primary or secondary amine group can reduce its polarity and interaction with active sites, significantly improving peak shape.[6]

  • Mobile Phase Modifiers (for LC, but principle applies to GC interactions): While not directly a mobile phase, ensuring the cleanliness of the carrier gas is crucial. Use high-purity gas and install traps for moisture and oxygen to prevent column degradation and the creation of active sites.[7]

Q2: My this compound analytes are not detected, or the sensitivity is very low. What are the possible causes and solutions?

A2: Low or no signal can stem from several factors, from sample preparation to instrument settings.

Troubleshooting Steps:

  • Sample Preparation and Extraction: Phenethylamines need to be efficiently extracted from the sample matrix (e.g., urine, blood).[8] Inefficient extraction will lead to low analyte concentration. Re-evaluate your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol.

  • Derivatization: Due to their polarity, underivatized phenethylamines may exhibit poor chromatographic behavior and thermal stability, leading to low sensitivity.[9][10] Derivatization is highly recommended to improve volatility and thermal stability.

  • Injector Temperature: The injector temperature should be high enough for complete volatilization but not so high as to cause thermal degradation of the analyte.[11]

  • GC-MS Parameters:

    • Injection Mode: For trace analysis, a splitless injection is preferred over a split injection to introduce more of the sample onto the column.[11]

    • Ion Source Cleanliness: A contaminated ion source in the mass spectrometer will lead to a significant drop in sensitivity. Regular cleaning is essential.[4][11]

    • Detector Voltage: Ensure the electron multiplier voltage is set appropriately for the desired sensitivity.

  • Analyte Adsorption: Phenethylamines are prone to adsorption in the GC system.[9][10] Using a deactivated inlet liner and column is critical.

Q3: I am having difficulty separating isomeric phenethylamines. How can I improve the resolution?

A3: The separation of structurally similar isomers can be challenging.

Troubleshooting Steps:

  • Optimize the GC Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting compounds.

  • Column Selection: Consider using a different GC column with a different stationary phase polarity. A longer column or one with a smaller internal diameter can also enhance resolution.

  • Derivatization: Derivatization can alter the chromatographic properties of the isomers, potentially leading to better separation.[12] Chiral derivatizing agents can be used to separate enantiomers on an achiral column.[12]

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of phenethylamines?

A1: While not strictly mandatory in all cases, derivatization is highly recommended for robust and sensitive analysis of phenethylamines.[9][10] Derivatization improves the thermal stability and volatility of these compounds, leading to better peak shape, increased sensitivity, and more reliable quantification.[6] Without derivatization, phenethylamines can exhibit poor chromatographic performance due to their polarity and basicity.[9][10]

Q2: What are the most common derivatizing agents for phenethylamines in GC-MS?

A2: Several derivatizing agents are effective for phenethylamines. The choice often depends on the specific this compound and the desired outcome.

Derivatizing AgentAbbreviationTarget Functional GroupComments
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAAmines, hydroxylsA common silylating agent.
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAAmines, hydroxylsAnother popular silylating agent.
Heptafluorobutyric anhydride (B1165640)HFBAAmines, hydroxylsForms stable fluoroacyl derivatives, good for electron capture detection (ECD) and MS.[13]
Pentafluoropropionic anhydridePFPAAmines, hydroxylsSimilar to HFBA, forms stable derivatives with good chromatographic properties.[13]
Trifluoroacetic anhydrideTFAAAmines, hydroxylsA common and effective acylating agent for phenethylamines.[9][10]
N-Methyl-bis(trifluoroacetamide)MBTFAAminesUsed for on-column derivatization, which can automate and shorten sample preparation time.[9][10]

Q3: What are the key considerations for sample preparation of phenethylamines from biological matrices?

A3: Sample preparation is a critical step for successful analysis.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to isolate phenethylamines from complex matrices like urine and blood.[8] The choice of solvent and pH for LLE, or the sorbent for SPE, should be optimized for the specific analytes.

  • Matrix Effects: Biological samples can contain interfering substances. A thorough cleanup procedure is necessary to minimize matrix effects, which can impact ionization in the MS source and lead to inaccurate quantification.

  • Internal Standards: The use of a suitable internal standard, preferably a deuterated analog of the analyte, is crucial to correct for variations in extraction efficiency and instrument response.

Experimental Protocols

Protocol 1: General Derivatization Procedure with PFPA

This protocol is a general guideline for the derivatization of phenethylamines extracted from a biological matrix.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the phenethylamines from the sample matrix.

  • Evaporation: Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 50°C.

  • Reconstitution and Derivatization:

    • Add 50 µL of ethyl acetate (B1210297) and 50 µL of pentafluoropropionic anhydride (PFPA) to the dry residue.

    • Vortex the mixture for 30 seconds.

    • Incubate the mixture at 70°C for 20 minutes.

  • Final Evaporation: Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Phenethylamines from Urine

This protocol provides a general procedure for extracting phenethylamines from urine samples.

  • Sample Pre-treatment: To 2 mL of urine, add an internal standard and 2 mL of a 0.1 M phosphate (B84403) buffer (pH 6.0).[14]

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2 mL of methanol (B129727) and 2 mL of 0.1 M phosphate buffer (pH 6.0) through it.[14]

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 1 mL of 1 M acetic acid.[14]

    • Dry the cartridge under vacuum for 5 minutes.[14]

  • Elution: Elute the phenethylamines from the cartridge with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2 v/v/v).

  • Evaporation and Derivatization: Evaporate the eluate to dryness and proceed with derivatization as described in Protocol 1.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analytes Derivatization Derivatization Extraction->Derivatization Improve Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Chromatography MS_Detection MS Detection GC_Separation->MS_Detection Ionization & Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Quantification & Identification

Caption: Workflow for GC-MS analysis of phenethylamines.

Troubleshooting_PeakTailing cluster_inlet Inlet System Checks cluster_column Column Evaluation Start Poor Peak Shape (Tailing) Check_Inlet Check Inlet System Start->Check_Inlet Check_Column Evaluate GC Column Start->Check_Column Consider_Derivatization Implement/Optimize Derivatization Start->Consider_Derivatization Clean_Liner Clean/Replace Liner Check_Inlet->Clean_Liner Replace_Septum Replace Septum Check_Inlet->Replace_Septum Trim_Column Trim Column Inlet Check_Column->Trim_Column Condition_Column Recondition Column Check_Column->Condition_Column Use_Inert_Column Use Inert Column Check_Column->Use_Inert_Column Resolution Peak Shape Improved Consider_Derivatization->Resolution Clean_Liner->Resolution Replace_Septum->Resolution Trim_Column->Resolution Condition_Column->Resolution Use_Inert_Column->Resolution

Caption: Troubleshooting decision tree for peak tailing.

Derivatization_Reaction This compound This compound R-CH2-CH2-NH2 Product Derivatized this compound R-CH2-CH2-NH-CO-C2F5 This compound->Product + Reagent Acylating Agent (e.g., PFPA) (C2F5CO)2O Reagent->Product + Byproduct Byproduct C2F5COOH Product->Byproduct Reaction Yields

Caption: General acylation derivatization of this compound.

References

Optimizing the dose and administration route for in vivo phenethylamine studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing phenethylamine (PEA) in in vivo experiments.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound (PEA) in vivo?

A1: this compound is a trace amine that acts as a central nervous system stimulant. Its primary mechanism involves binding to and activating Trace Amine-Associated Receptor 1 (TAAR1).[1][2][3] This activation initiates a signaling cascade through protein kinase A (PKA) and protein kinase C (PKC), leading to the phosphorylation of the dopamine (B1211576) transporter (DAT).[3][4] Phosphorylated DAT can then operate in reverse, causing an efflux of dopamine into the synapse, or be internalized, thus inhibiting dopamine reuptake.[3] PEA also inhibits the vesicular monoamine transporter 2 (VMAT2), which further increases cytoplasmic dopamine levels.[5]

Q2: Why is the oral bioavailability of PEA low, and how does this affect dose selection?

A2: Orally administered this compound is extensively metabolized in the small intestine and liver by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH), which convert it to phenylacetic acid. This rapid first-pass metabolism significantly reduces the concentration of PEA that reaches the brain. Consequently, much higher doses are required for oral administration to achieve a pharmacological effect compared to parenteral routes like intraperitoneal (IP) or intravenous (IV) injections. When co-administered with an MAO-B inhibitor, the psychoactive effects of orally ingested PEA are substantially potentiated.

Q3: What are the expected behavioral effects of PEA in rodents?

A3: The behavioral effects of PEA in rodents are dose-dependent. At lower doses, it can produce an increase in locomotor activity.[6] At higher doses, stereotyped behaviors such as head-twitching, circling, and compulsive grooming may be observed.[6][7][8][9] It is important to note that very high doses can lead to convulsions.[8] Some studies have also reported a biphasic effect, with lower doses causing sedation and higher doses inducing hyperactivity.[8]

Q4: How quickly are the effects of PEA observed after administration, and how long do they last?

A4: Due to its rapid metabolism, the effects of PEA are typically short-lived. Following intravenous (IV) injection, behavioral effects can be observed within seconds and may last for only a few minutes, with the duration being dose-dependent.[1] After intraperitoneal (IP) injection, effects are also rapid, often peaking within 5-15 minutes and subsiding within an hour.[7][9] This short duration of action is a critical factor to consider when designing behavioral experiments.

Troubleshooting Guides

Issue 1: No Observable Behavioral Effect After PEA Administration

  • Question: I administered what I believed to be an effective dose of PEA, but I am not observing any changes in locomotor activity or other behaviors. What could be the issue?

  • Possible Causes & Troubleshooting Steps:

    • Inadequate Dose: The dose may be too low, especially if administered orally. Due to rapid metabolism, a higher dose might be necessary.

    • Route of Administration: Oral administration has low bioavailability. Consider switching to an intraperitoneal (IP) or intravenous (IV) route for more consistent and potent effects.[10]

    • Rapid Metabolism: PEA is quickly broken down by MAO-B. The window for observing behavioral effects is short. Ensure that observations are made immediately following administration. For a more sustained effect, consider co-administration with a selective MAO-B inhibitor like selegiline, but be aware that this will significantly potentiate PEA's effects and may require a dose reduction of PEA.

    • Dose-Response Curve: It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Effects can be biphasic, with low doses sometimes producing sedation.[8]

    • Compound Stability: Ensure the PEA solution was freshly prepared and properly stored, as the compound can degrade over time.

Issue 2: High Variability in Animal Responses

  • Question: I am observing significant variability in the behavioral responses of my animals to the same dose of PEA. How can I reduce this variability?

  • Possible Causes & Troubleshooting Steps:

    • Inconsistent Injection Technique: For IP injections, ensure consistent placement within the peritoneal cavity, avoiding injection into the cecum or bladder.[11][12] For IV injections, confirm successful delivery into the vein.

    • Stress Levels: High levels of stress can influence the behavioral response to stimulants. Handle animals consistently and allow for an adequate habituation period to the testing environment.

    • Animal Strain and Sex: Different rodent strains and sexes can exhibit varying sensitivities to psychoactive compounds. Ensure you are using a consistent strain and sex, or account for these variables in your experimental design.

    • Fasting State: The presence of food in the stomach can affect the absorption of orally administered PEA. For oral studies, a consistent fasting period should be implemented.

Issue 3: Adverse Events or Unexpected Toxicity

  • Question: My animals are exhibiting signs of excessive stimulation, such as severe stereotypy or seizures, at a dose I expected to be therapeutic. What should I do?

  • Possible Causes & Troubleshooting Steps:

    • Dose Miscalculation: Immediately double-check all calculations for dose, stock solution concentration, and injection volume.

    • Overly High Dose: The dose may be too high for your specific animal model. Reduce the dose in subsequent experiments.

    • Drug Interaction: If co-administering other compounds, be aware of potential synergistic effects. For example, MAO inhibitors will dramatically increase the potency and duration of PEA's effects.

    • Rapid IV Administration: If administering intravenously, a slower infusion rate may mitigate acute toxicity compared to a rapid bolus injection.

Data Presentation

Table 1: Recommended Dose Ranges for this compound in Rodents by Administration Route

Administration RouteSpeciesDose Range (mg/kg)Observed EffectsReference(s)
Intraperitoneal (IP)Rat3 - 100Anorectic effects, increased locomotor activity, stereotypy[13][14]
Mouse15 - 150Increased locomotor activity, stereotypy, hyperexcitability[8]
Intravenous (IV)Rat1.75 - 29.16Ipsilateral rotations in lesioned models, increased dopamine release[1]
Dog1.5 - 6.0Self-administration[14]
Oral (PO)RatHigher than IPLower bioavailability, requires higher doses for effect[10]
IntracardialRat25Increased dopamine release[15]

Note: These are approximate ranges. It is imperative to conduct a dose-response study to determine the optimal dose for your specific experimental paradigm.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Administration of this compound in Rats

  • Preparation:

    • Weigh the rat to determine the correct injection volume.

    • Prepare a fresh solution of this compound HCl in sterile 0.9% saline. Ensure the solution is at room temperature before injection.

    • Use a new sterile syringe and a 23-25 gauge needle for each animal.[16][17]

  • Restraint:

    • Properly restrain the rat. For a one-person technique, grasp the rat firmly by the loose skin over the shoulders and neck. For a two-person technique, one person restrains the animal while the other performs the injection.[16]

  • Injection Procedure:

    • Position the rat in dorsal recumbency with the head tilted slightly downward. This allows the abdominal organs to shift cranially.[11][18]

    • Identify the injection site in the lower right abdominal quadrant to avoid the cecum, which is typically located on the left side.[11][12]

    • Clean the injection site with 70% alcohol.

    • Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[16]

    • Before injecting, gently aspirate to ensure the needle has not entered a blood vessel, the bladder, or the intestines. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[18]

    • Inject the calculated volume of the PEA solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-Injection Monitoring:

    • Observe the animal for any immediate adverse reactions and for the onset of expected behavioral effects.

Mandatory Visualizations

Signaling Pathway of this compound

phenethylamine_pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Presynaptic Neuron PEA This compound (PEA) TAAR1 TAAR1 Receptor PEA->TAAR1 Activates VMAT2 VMAT2 PEA->VMAT2 Inhibits DAT Dopamine Transporter (DAT) DAT_P Phosphorylated DAT DAT->DAT_P PKA PKA TAAR1->PKA Activates PKC PKC TAAR1->PKC Activates PKA->DAT Phosphorylates PKC->DAT Phosphorylates DA_efflux Dopamine Efflux DAT_P->DA_efflux Induces DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Transports DA_cyto Cytoplasmic Dopamine DA_cyto->VMAT2 dose_optimization_workflow start Start: Define Experimental Goals lit_review Literature Review: Identify starting dose range for chosen route start->lit_review pilot_study Pilot Study: Administer low, medium, high doses (n=3-4 per group) lit_review->pilot_study observe Observe for: 1. Desired behavioral effect 2. Adverse events (e.g., seizures) 3. Duration of action pilot_study->observe decision Analyze Pilot Data: Effective & Safe Dose Identified? observe->decision refine_dose Refine Dose Range: Narrow down or shift the dose range (e.g., test intermediate doses) decision->refine_dose No main_exp Proceed with Main Experiment using Optimized Dose decision->main_exp Yes refine_dose->pilot_study Iterate end End main_exp->end

References

Troubleshooting low recovery of phenethylamine during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the sample preparation of phenethylamine, specifically focusing on issues related to low recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample preparation?

Low recovery of this compound can be attributed to several factors throughout the experimental workflow. Key areas to investigate include:

  • Suboptimal Extraction pH: The pH of the sample is critical for efficient extraction. This compound is a basic compound, and its extraction efficiency is highly pH-dependent.[1][2][3]

  • Analyte Degradation: this compound and its derivatives can be susceptible to degradation under certain conditions, such as exposure to light, oxygen, high temperatures, or unstable pH.[4][5]

  • Matrix Effects: Components of the biological matrix (e.g., urine, plasma, tissue) can interfere with the extraction and analysis, leading to ion suppression or enhancement in LC-MS/MS analysis.[6][7][8]

  • Improper Storage: The stability of this compound in biological samples is significantly affected by storage temperature and duration.[5][9]

  • Inefficient Extraction Technique: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have specific parameters that must be optimized to ensure high recovery.[10][11][12]

  • Issues with Derivatization: For GC-MS analysis, incomplete or failed derivatization can lead to poor chromatographic performance and low apparent recovery.[13][14][15]

Q2: How does pH affect the extraction of this compound?

The pH of the sample solution plays a crucial role in the extraction of this compound by influencing its ionization state.[1] As a primary amine, this compound has a high basicity (pKa around 10).[3]

  • For Reversed-Phase Solid-Phase Extraction (SPE): To retain this compound on a nonpolar sorbent (like C18), its polarity should be minimized. This is achieved by working at a pH above its pKa, where it is in its neutral, un-ionized form.

  • For Cation-Exchange Solid-Phase Extraction (SPE): This technique relies on electrostatic interaction. The sample pH should be adjusted to be below the pKa of this compound, ensuring it is protonated (positively charged) and can bind to the negatively charged sorbent.

  • For Liquid-Liquid Extraction (LLE): To extract this compound from an aqueous sample into an organic solvent, the aqueous phase should be made basic (pH > pKa) to deprotonate the amine, making it more soluble in the organic phase. Conversely, to back-extract it into an aqueous phase, the aqueous solution should be acidic (pH < pKa) to protonate the amine, rendering it water-soluble.[3]

Q3: What are the best practices for storing samples to prevent this compound degradation?

Sample stability is critical for accurate quantification. To prevent degradation of this compound in biological specimens:

  • Temperature: Samples should be stored at low temperatures. Storing urine samples at -20°C has been shown to prevent the formation of this compound over a 14-day period.[9] In contrast, at 4°C and 22°C, this compound concentrations can increase over time, potentially due to bacterial activity.[9] For long-term storage, -80°C is often recommended.[11]

  • Light: Protect samples from light by using amber vials or wrapping containers in aluminum foil to prevent photodegradation.[4]

  • Antioxidants: For derivatives prone to oxidation, consider adding an antioxidant like ascorbic acid to the sample.[4]

  • pH: Ensure the sample is buffered to a pH that is optimal for the stability of this compound, which is often slightly acidic to ensure the amine is protonated.[4]

Troubleshooting Guides

Issue 1: Low Recovery After Solid-Phase Extraction (SPE)

Symptoms:

  • The concentration of this compound in the final extract is significantly lower than expected.

  • High variability in recovery between replicate samples.

Possible Causes and Solutions:

CauseSolution
Incorrect Sorbent Choice For polar compounds like this compound, a reversed-phase sorbent (e.g., C18) may not provide adequate retention.[16] Consider using a mixed-mode cation exchange sorbent which leverages both nonpolar and cation exchange interactions.[17]
Suboptimal Sample pH The pH of the sample loaded onto the SPE cartridge is critical. For cation exchange, ensure the pH is low enough to protonate the amine group.[18] For reversed-phase, the pH should be high enough to keep it in its neutral form.
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of the analyte.[16] Use a weaker solvent for the wash step to remove interferences without affecting this compound retention.
Inefficient Elution The elution solvent may not be strong enough or the volume may be insufficient to completely desorb the analyte from the sorbent.[11] Increase the strength or volume of the elution solvent. For cation exchange, the elution solvent should contain a component to disrupt the ionic interaction (e.g., a base like ammonium (B1175870) hydroxide).[18]
High Flow Rate Loading the sample or eluting the analyte too quickly can lead to incomplete interaction with the sorbent bed.[11] Maintain a slow and consistent flow rate (e.g., 0.5 mL/min).[11]
Column Overload Exceeding the binding capacity of the SPE cartridge will result in analyte breakthrough during the loading step.[11] Use a larger cartridge or dilute the sample.

A study on the extraction of phenethylamines from Acacia berlandieri using a high-sulfonated polymeric SPE tube reported high recovery efficiencies.[10][19]

AmineAverage Recovery (%)
Tyramine97
Hordenine101
N-methyl-β-phenethylamine98
Issue 2: Low Recovery After Liquid-Liquid Extraction (LLE)

Symptoms:

  • Poor partitioning of this compound into the organic phase.

  • Formation of an emulsion layer, leading to incomplete phase separation and analyte loss.[12]

Possible Causes and Solutions:

CauseSolution
Incorrect Aqueous Phase pH For efficient extraction into an organic solvent, the aqueous phase must be basic (pH > pKa of this compound, ~10) to ensure the analyte is in its neutral, more organic-soluble form.[3]
Insufficient Mixing Inadequate agitation of the two phases will result in poor extraction efficiency. Ensure thorough mixing to maximize the surface area for partitioning.
Emulsion Formation Emulsions are common with complex matrices like plasma.[12] To break an emulsion, you can try adding salt (salting out), centrifugation, heating or cooling, or filtering through glass wool.[12][20] Gentle swirling instead of vigorous shaking can also prevent emulsion formation.[12]
Inappropriate Organic Solvent The choice of organic solvent is critical. The solvent should be immiscible with water and have a high affinity for this compound.
Issue 3: Inconsistent Results and Suspected Matrix Effects in LC-MS/MS

Symptoms:

  • Variable analyte signal intensity between samples with the same concentration.

  • Signal suppression or enhancement observed when comparing matrix-spiked samples to standards in a pure solvent.[6][8]

Possible Causes and Solutions:

CauseSolution
Co-eluting Matrix Components Other compounds from the sample matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer source, leading to ion suppression or enhancement.[6][8]
Insufficient Sample Cleanup A more rigorous sample preparation procedure may be needed to remove interfering matrix components. This could involve optimizing the SPE wash step or performing an additional cleanup step.[11]
Chromatographic Separation Modify the HPLC/UPLC method (e.g., change the gradient, use a different column) to better separate this compound from interfering matrix components.[7]
Use of an Internal Standard Employ a stable isotope-labeled internal standard (e.g., this compound-d4). This will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Phenethylamines from Plant Tissue

This protocol is adapted from a method for extracting phenethylamines from Acacia berlandieri.[10][19]

  • Sample Preparation:

    • Dry and grind the plant tissue.

    • Extract the ground tissue with 1% glacial acetic acid (1:20 wt/vol).

    • Filter the extract to remove solid particles.

  • SPE Procedure:

    • Cartridge: High-sulfonated polymeric SPE tube.

    • Conditioning: Condition the cartridge according to the manufacturer's instructions (typically with methanol (B129727) followed by water).

    • Equilibration: Equilibrate the cartridge with 1% glacial acetic acid.

    • Sample Loading: Pass the filtered extract through the SPE cartridge.

    • Washing: Wash the cartridge to remove impurities. The original study noted that many impurities were washed through during loading.[10][19] A wash with a weak organic solvent might be beneficial.

    • Elution: Elute the retained amines with an appropriate solvent (e.g., a basic methanolic solution).

  • Analysis:

    • Analyze the eluate by reversed-phase HPLC.

Protocol 2: Derivatization of this compound for GC-MS Analysis

This is a general protocol for derivatization using pentafluorobenzoyl chloride.[21]

  • Extraction:

    • Perform a liquid-liquid extraction of this compound from the sample. This may involve an initial extraction with an ion-pairing compound, followed by a back-extraction into an acidic aqueous solution (e.g., HCl).[21]

  • Derivatization:

    • Make the aqueous extract basic.

    • Add pentafluorobenzoyl chloride to the basic aqueous solution containing the this compound.

    • The pentafluorobenzoyl derivative will form.

  • Extraction of Derivative:

    • Extract the formed derivative into an organic solvent.

  • Analysis:

    • Analyze the organic extract using a gas chromatograph equipped with a capillary column and an electron-capture detector (ECD) or a mass spectrometer (MS).[21]

Visualizations

G Troubleshooting Workflow for Low this compound Recovery start Start: Low this compound Recovery check_method Review Sample Prep Method (SPE, LLE, Derivatization) start->check_method check_storage Verify Sample Storage (Temp, Light, Duration) start->check_storage check_matrix Investigate Matrix Effects (Spike Recovery, Internal Standard) start->check_matrix spe_issues SPE Troubleshooting check_method->spe_issues Using SPE? lle_issues LLE Troubleshooting check_method->lle_issues Using LLE? derivatization_issues Derivatization Issues? check_method->derivatization_issues Using GC? end Recovery Improved check_storage->end check_matrix->end optimize_ph Optimize Sample pH spe_issues->optimize_ph Yes optimize_wash_elute Optimize Wash/Elution Solvents spe_issues->optimize_wash_elute Yes check_flow_rate Check Flow Rate spe_issues->check_flow_rate Yes adjust_ph Adjust Aqueous Phase pH lle_issues->adjust_ph Yes break_emulsion Break Emulsion lle_issues->break_emulsion Yes check_reagents Check Derivatization Reagents (Age, Purity) derivatization_issues->check_reagents Yes optimize_reaction Optimize Reaction Conditions (Temp, Time) derivatization_issues->optimize_reaction Yes optimize_ph->end optimize_wash_elute->end check_flow_rate->end adjust_ph->end break_emulsion->end check_reagents->end optimize_reaction->end

Caption: Troubleshooting decision tree for low this compound recovery.

G General Solid-Phase Extraction (SPE) Workflow start Start condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water, Buffer) condition->equilibrate load 3. Load Sample (pH Adjusted) equilibrate->load wash 4. Wash Sorbent (Remove Interferences) load->wash elute 5. Elute Analyte (Strong Solvent) wash->elute analyze Analyze Eluate elute->analyze

Caption: A typical workflow for solid-phase extraction.

References

Technical Support Center: Minimizing Oxidative Degradation of Phenethylamine Derivatives in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on minimizing the oxidative degradation of phenethylamine derivatives in stock solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative solution has changed color (e.g., turned pink, brown, or black). What does this mean, and can I still use it?

A1: Discoloration of this compound derivative solutions, especially those containing hydroxyl groups on the phenyl ring like catecholamines (e.g., dopamine (B1211576), norepinephrine), is a common indicator of oxidative degradation.[1] This process is often initiated by exposure to light, oxygen, or trace metal ions and leads to the formation of colored quinone-type structures and other degradation byproducts.[1] It is strongly recommended to discard any discolored solution, as the active compound has likely degraded, which will lead to inaccurate and unreliable experimental results.

Q2: I'm observing a loss of potency and inconsistent results in my experiments. Could this be related to the stability of my stock solution?

A2: Yes, a loss of potency and poor reproducibility are classic signs of compound degradation.[1] this compound derivatives can degrade through various pathways, including oxidation, photodegradation, and hydrolysis (for ester-containing derivatives).[1] Ensuring the stability of your stock and working solutions is critical for obtaining reliable and consistent data.

Q3: What are the primary factors that accelerate the degradation of this compound derivatives in solution?

A3: The stability of this compound derivatives in solution is influenced by several key factors:

  • pH: The pH of the solution affects the protonation state of the amine group and any other ionizable groups, which can significantly impact the molecule's susceptibility to degradation.[1] Generally, a slightly acidic pH promotes the stability of many phenethylamines by keeping the amine group protonated.

  • Oxygen: The presence of dissolved oxygen is a major contributor to oxidative degradation, particularly for derivatives with electron-rich aromatic rings, such as catecholamines.[1]

  • Light: Exposure to UV or visible light can induce photodegradation, leading to the formation of various degradation products.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation reactions.[1]

  • Metal Ions: Trace amounts of metal ions can act as catalysts for oxidative degradation pathways.

  • Solvent: The choice of solvent can impact stability. For example, older ether solvents may contain peroxides that can promote degradation.

Q4: What are the best practices for preparing and storing stock solutions of this compound derivatives to maximize their stability?

A4: To maximize the stability of your stock solutions, adhere to the following best practices:

  • Use High-Purity Solvents: Always use freshly opened, HPLC-grade solvents to minimize contaminants.

  • Degas Solvents: For particularly sensitive compounds, it is advisable to degas the solvent by sparging it with an inert gas, such as nitrogen or argon, to remove dissolved oxygen.

  • Incorporate Antioxidants: For derivatives prone to oxidation, consider adding an antioxidant to the solvent before dissolving the compound. Common choices include ascorbic acid or sodium metabisulfite.

  • Control pH: Prepare solutions in a buffer system that maintains a pH where the derivative is most stable. For many phenethylamines, this is a slightly acidic pH.

  • Protect from Light: Store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Store at Low Temperatures: Store stock solutions at low temperatures, such as 2-8 °C for short-term storage or -20 °C to -80 °C for long-term storage.

  • Aliquot Solutions: To avoid repeated freeze-thaw cycles and contamination, aliquot stock solutions into single-use vials.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in chromatograms (e.g., HPLC, LC-MS) during analysis.
  • Symptoms:

    • Appearance of new, unidentified peaks in the chromatogram.

    • A rapid decrease in the peak area of the parent compound over a short period.

    • Inconsistent analytical results between injections.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation in Solution Prepare samples using deoxygenated solvents. Consider adding an antioxidant, such as 0.1% (w/v) ascorbic acid, to the sample diluent.[1]
Photodegradation Work under low-light conditions or use amber autosampler vials to protect samples from light during the analytical run.
Unstable pH Ensure that the sample diluent is buffered to a pH that is known to be optimal for the stability of the specific this compound derivative.
High Temperature Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C) to maintain sample integrity during the analysis sequence.[1]
Issue 2: Inconsistent or unexpected results from forced degradation studies.
  • Symptoms:

    • Highly variable degradation rates between replicate experiments.

    • Unexpectedly high or low levels of degradation compared to literature values.

  • Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Stress Conditions Precisely control the concentration of the stressor (e.g., acid, base, oxidizing agent), temperature, and duration of exposure to ensure reproducibility.
Matrix Effects If you are working with a formulated product, excipients may be interacting with the drug substance. Perform forced degradation on the pure active pharmaceutical ingredient (API) as a control.
Secondary Degradation Excessive stress can lead to the degradation of the primary degradation products, complicating the analysis. Aim for a target degradation of 5-20% to simplify the degradation profile.

Data Presentation: Stability of this compound Derivatives

The following tables provide quantitative data on the stability of representative this compound derivatives under various conditions.

Table 1: Illustrative Stability of Dopamine in Phosphate-Buffered Saline (PBS) at Different Temperatures and Ascorbic Acid Concentrations.

Data in this table is derived from a study on catecholamine stability and serves as a representation of expected trends. Actual stability will vary based on specific experimental conditions.[2]

TemperatureAscorbic Acid (µg/mL)% Dopamine Remaining (Day 1)% Dopamine Remaining (Day 6)
Room Temp (25 °C) 0~10%~5%
40>80%>64%
4 °C 0~20%<10%
40>90%>80%
-75 °C 0~85%~77%
1-40~100%~100%

Table 2: Hypothetical Comparative Stability of this compound Derivatives under Oxidative Stress.

This table presents hypothetical data based on the general understanding that catecholamines are more susceptible to oxidation. This data is for illustrative purposes.

CompoundStorage Condition% Degradation after 24h
This compound Aqueous Solution, Room Temp, Exposed to Air< 5%
Dopamine Aqueous Solution, Room Temp, Exposed to Air> 80%
Norepinephrine Aqueous Solution, Room Temp, Exposed to Air> 70%
Amphetamine Aqueous Solution, Room Temp, Exposed to Air< 2%

Table 3: General Efficacy of Common Antioxidants for Stabilizing Catecholamines.

AntioxidantTypical ConcentrationGeneral EfficacyNotes
Ascorbic Acid 0.05 - 0.1% (w/v)HighCan interfere with certain electrochemical detection methods.[3]
Sodium Metabisulfite 0.01 - 0.1% (w/v)HighCan form adducts with some compounds.
EDTA 0.01 - 0.1% (w/v)ModerateActs as a chelating agent to remove catalytic metal ions. Often used in combination with other antioxidants.
Glutathione (GSH) 10-20 mMHighA biological antioxidant that can be effective in cell-based assays.[4]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution:

    • Prepare a stock solution of the this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or acetonitrile).[5]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[5]

    • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80 °C for 48 hours.[5]

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a suitable stability-indicating HPLC method (see Protocol 2).[5]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent this compound derivative from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity.[5]

  • Injection Volume: 10-20 µL.[5]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_workflow Experimental Workflow for Forced Degradation Studies prep_stock Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep_stock->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Dilute Samples sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis (Identify Degradants, Determine Pathways) hplc->data cluster_pathway Dopamine D1 Receptor Signaling Pathway Dopamine Dopamine D1R D1 Receptor Dopamine->D1R binds Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Transcription CREB->Gene regulates cluster_pathway Norepinephrine α1-Adrenergic Receptor Signaling NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R binds Gq Gq Protein Alpha1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca->CellularResponse mediates PKC->CellularResponse mediates cluster_pathway Trace Amine-Associated Receptor 1 (TAAR1) Signaling TraceAmine Trace Amine (e.g., β-PEA) TAAR1 TAAR1 TraceAmine->TAAR1 activates Gs Gs Protein TAAR1->Gs couples to AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Effects (e.g., DAT phosphorylation) PKA->Downstream

References

Addressing matrix effects in the LC-MS/MS analysis of phenethylamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of phenethylamine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In LC-MS/MS analysis of phenethylamines, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] These effects can significantly impact the accuracy, precision, and sensitivity of your quantitative results, potentially leading to erroneous data.[1][2][4] The primary cause is competition between the analyte and matrix components for ionization in the MS source.[5]

Q2: I'm observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?

A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[4] Because the composition of biological samples can vary, the extent of ion suppression or enhancement can differ from sample to sample, leading to inconsistent results. It is crucial to evaluate and mitigate matrix effects during method development and validation.[3]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: There are several methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6]

  • Quantitative Spiking: This involves comparing the response of an analyte in a clean solvent to the response of the same analyte spiked into an extracted blank matrix.[6][7] This is a common method for quantifying the extent of matrix effects.

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is essential for correcting matrix effects. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. A stable isotope-labeled (SIL) internal standard of the this compound analyte is the best choice as it has nearly identical chemical properties and chromatographic behavior.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low signal intensity or complete signal loss for this compound. Ion Suppression: Co-eluting matrix components are interfering with the ionization of your analyte.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is often more effective at removing interferences than protein precipitation or simple dilution.[8][9] Liquid-Liquid Extraction (LLE) can also be optimized to minimize matrix components.[9][10] 2. Optimize Chromatography: Modify your LC gradient to better separate the this compound from interfering matrix components.[2] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components.[11][12]
Inconsistent and irreproducible results between samples. Variable Matrix Effects: Different samples have varying levels of interfering compounds.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute and be affected by the matrix in the same way as the analyte, providing effective normalization. 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[1]
High signal intensity and poor accuracy (ion enhancement). Ion Enhancement: Co-eluting compounds are increasing the ionization efficiency of the analyte.1. Enhance Chromatographic Separation: Improve the separation between your analyte and the enhancing compounds.[2] 2. Re-evaluate Sample Preparation: Your current method might be concentrating interfering substances. Consider alternative extraction techniques.[9]
Peak shape is poor (e.g., tailing, fronting, or split peaks). Matrix Effects on Chromatography: Matrix components can interact with the analytical column and affect the peak shape of the analyte.[13]1. Advanced Sample Cleanup: Utilize more specific SPE cartridges or a multi-step extraction process to remove the problematic matrix components.[5][9] 2. Column Maintenance: Ensure your analytical column is not fouled by matrix components from previous injections. Implement a robust column washing step.

Quantitative Data on Matrix Effects in this compound Analysis

The following table summarizes matrix effect data from a study on the analysis of various phenethylamines in urine. Matrix effect is expressed as a percentage, where values below 100% indicate ion suppression and values above 100% indicate ion enhancement.

AnalyteMatrix Effect (%)Reference
Amphetamine-18.1[14]
Methamphetamine-15.4[14]
MDMA-20.5[14]
MDA-22.3[14]
MDEA-19.8[14]

Data extracted from a study on the simultaneous screening of 74 phenethylamines in urine. The negative values indicate ion suppression.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of phenethylamines from a biological matrix like amniotic fluid, which has been shown to result in low matrix effects.[7]

  • Sample Pre-treatment: Acidify the sample (e.g., 1 mL of amniotic fluid) with an appropriate acid (e.g., formic acid).

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the phenethylamines from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile), which may be acidified.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis Parameters

The following are typical starting parameters for the analysis of phenethylamines. Optimization will be required for specific analytes and matrices.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase A: 0.1% Formic acid in water.[7][14]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol.[7][14]

    • Gradient: A linear gradient from low to high organic phase (e.g., 10% to 90% B).[7]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Temperature: 500-550 °C.[14]

    • Ion Spray Voltage: 5.5 kV.[14]

Visualizations

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Urine, Plasma) Extraction Extraction (SPE, LLE, PPT) BiologicalSample->Extraction Extract Sample Extract Extraction->Extract LC_Column LC Column Extract->LC_Column IonSource Ion Source (ESI) LC_Column->IonSource Co-elution of Analyte and Matrix Components MassAnalyzer Mass Analyzer (MRM) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Signal Signal Suppression or Enhancement Detector->Signal Results Inaccurate Results Signal->Results

Caption: Workflow illustrating how matrix effects arise during LC-MS/MS analysis.

Troubleshooting_Matrix_Effects Start Inconsistent or Inaccurate Results CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS UseSIL_IS Implement SIL-IS CheckIS->UseSIL_IS No OptimizeSP Optimize Sample Preparation (e.g., SPE, LLE) CheckIS->OptimizeSP Yes End Reliable Quantification UseSIL_IS->End OptimizeLC Optimize LC Method (Gradient, Column) OptimizeSP->OptimizeLC DiluteSample Dilute Sample OptimizeLC->DiluteSample DiluteSample->End

Caption: A logical troubleshooting guide for addressing matrix effects.

References

How to prevent the rapid metabolism of phenethylamine in experimental models.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phenethylamine Research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the rapid metabolism of this compound (PEA) in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant quantitative data to support your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is my this compound degrading so quickly in my experiments?

A1: this compound is an endogenous trace amine with a very short half-life, typically around 5-10 minutes when administered orally. This rapid degradation is primarily due to enzymatic metabolism in the liver and intestines by Monoamine Oxidase B (MAO-B) and to a lesser extent, Monoamine Oxidase A (MAO-A). The resulting intermediate, phenylacetaldehyde, is then further oxidized by Aldehyde Dehydrogenase (ALDH) to form phenylacetic acid, the main inactive metabolite.[1]

Q2: What are the primary enzymes responsible for this compound metabolism?

A2: The key enzymes involved in the breakdown of this compound are:

  • Monoamine Oxidase B (MAO-B): The primary enzyme responsible for metabolizing PEA.[1][2][3]

  • Monoamine Oxidase A (MAO-A): Plays a lesser role in PEA metabolism compared to MAO-B.[1][2]

  • Aldehyde Dehydrogenase (ALDH): Metabolizes the intermediate product, phenylacetaldehyde, into phenylacetic acid.[1]

Q3: How can I prevent the rapid metabolism of this compound in my experiments?

A3: To prevent rapid metabolism, you can co-administer this compound with inhibitors of the metabolizing enzymes. The most effective approach is to use a selective MAO-B inhibitor. Inhibiting ALDH can also contribute to stabilizing PEA's immediate metabolite.

Q4: What are some common inhibitors for these enzymes?

A4:

  • MAO-B Inhibitors: Selegiline (B1681611) (L-deprenyl) and Pargyline are potent and commonly used irreversible inhibitors of MAO-B.[4][5][6]

  • MAO-A Inhibitors: Clorgyline is a selective inhibitor of MAO-A.[3][7]

  • ALDH Inhibitors: Disulfiram (B1670777) is a known inhibitor of aldehyde dehydrogenase.[8]

Q5: I'm observing high variability in my this compound concentration measurements, even with an MAO inhibitor. What could be the cause?

A5: High variability can stem from several factors. Inconsistent dosing of either this compound or the inhibitor can lead to fluctuating levels of enzyme inhibition. The timing of sample collection relative to administration is also critical due to the rapid pharmacokinetics. Additionally, issues with sample processing and storage, such as degradation during extraction or freeze-thaw cycles, can introduce variability. Refer to the Troubleshooting Guide for more detailed solutions.

II. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

In Vitro Experiments
Problem Possible Cause(s) Troubleshooting Steps
Rapid loss of this compound in cell culture or tissue homogenates. 1. Endogenous MAO and ALDH activity in the experimental system. 2. Oxidation or photodegradation of this compound.1. Pre-incubate the cells or homogenate with an appropriate MAO inhibitor (e.g., selegiline for MAO-B) and/or an ALDH inhibitor (e.g., disulfiram) before adding this compound. 2. Prepare solutions fresh and protect them from light by using amber vials. Consider working under low-light conditions.
Inconsistent results between replicates. 1. Inconsistent inhibitor concentration or incubation time. 2. Degradation of stock solutions.1. Ensure precise and consistent addition of inhibitors and this compound to all wells. Use a multichannel pipette for simultaneous additions where possible. 2. Prepare fresh stock solutions of this compound and inhibitors for each experiment.
Low signal or no detectable this compound. 1. Insufficient inhibition of metabolic enzymes. 2. Low starting concentration of this compound.1. Increase the concentration of the MAO/ALDH inhibitor or the pre-incubation time. 2. Increase the initial concentration of this compound, ensuring it remains within a physiologically relevant range for your model.
In Vivo Experiments
Problem Possible Cause(s) Troubleshooting Steps
No significant increase in brain this compound levels after administration with an MAO-B inhibitor. 1. Insufficient dose of the MAO-B inhibitor. 2. Inappropriate timing of administration and sample collection. 3. Poor bioavailability of the inhibitor or this compound.1. Increase the dose of the MAO-B inhibitor. Refer to literature for effective dose ranges in your animal model. 2. Administer the MAO-B inhibitor prior to this compound administration (e.g., 30-60 minutes). Optimize the time point for tissue collection post-phenethylamine administration. 3. Consider a different route of administration (e.g., intraperitoneal or subcutaneous instead of oral) to bypass first-pass metabolism.
High variability in behavioral responses or this compound concentrations between animals. 1. Individual differences in metabolism. 2. Inconsistent administration of compounds. 3. Stress-induced alterations in neurochemistry.1. Use a sufficient number of animals per group to account for biological variability. 2. Ensure accurate and consistent dosing for all animals. 3. Handle animals consistently and allow for adequate acclimatization to minimize stress.
Unexpected behavioral effects. 1. Non-specific effects of the inhibitor. 2. Accumulation of other monoamines due to non-selective MAO inhibition.1. Include a control group that receives only the inhibitor to assess its independent behavioral effects. 2. Use a highly selective MAO-B inhibitor to minimize effects on other neurotransmitters like serotonin (B10506) and norepinephrine.
Analytical (HPLC) Troubleshooting
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape or tailing. 1. Column contamination or degradation. 2. Inappropriate mobile phase pH.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the pH of the mobile phase to ensure this compound is in its ionized form.
Inconsistent retention times. 1. Fluctuation in mobile phase composition or flow rate. 2. Temperature variations.1. Ensure the mobile phase is properly mixed and degassed. Check the pump for leaks or bubbles. 2. Use a column oven to maintain a stable temperature.
Low signal or no peak detected. 1. Degradation of this compound in the sample. 2. Insufficient sample concentration.1. Keep samples on ice or in a cooled autosampler. Add antioxidants like ascorbic acid to the sample matrix. 2. Concentrate the sample or inject a larger volume.

III. Quantitative Data Summary

The following tables summarize the inhibitory potency of commonly used enzyme inhibitors. Note that IC50 values can vary depending on the experimental conditions and the substrate used.

Table 1: Inhibitory Potency (IC50) of MAO Inhibitors

InhibitorTarget EnzymeSubstrateIC50 ValueReference(s)
Selegiline (L-deprenyl)MAO-BKynuramine51 nM[4]
Selegiline (L-deprenyl)MAO-BRat Brain11.25 nM[5]
PargylineMAO-Bp-Tyramine404 nM[1]
PargylineMAO-BBenzylamine8.2 nM[3]
ClorgylineMAO-Ap-Tyramine11 nM[1]
ClorgylineMAO-A5-HT1.2 nM[7]

Table 2: Inhibitory Potency (IC50) of ALDH Inhibitors

InhibitorTarget EnzymeSubstrateIC50 ValueReference(s)
DisulfiramALDH (yeast)Acetaldehyde2.65 µM[9]
DisulfiramALDH1A1DEAB~0.1 µM[10]

IV. Experimental Protocols

Protocol 1: In Vitro Inhibition of this compound Metabolism in Rat Brain Homogenate

Objective: To assess the effectiveness of an MAO-B inhibitor in preventing this compound degradation in vitro.

Materials:

  • Rat brain tissue

  • Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • This compound (PEA)

  • MAO-B inhibitor (e.g., Selegiline)

  • 96-well plates

  • Incubator

  • HPLC system with a C18 column and electrochemical or fluorescence detector

Procedure:

  • Prepare Brain Homogenate: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. Collect the supernatant.

  • Inhibitor Pre-incubation: In a 96-well plate, add the brain homogenate. Add the MAO-B inhibitor (e.g., selegiline at a final concentration of 1 µM) to the appropriate wells. Include a control group with no inhibitor. Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add this compound to all wells at a final concentration of 10 µM.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0, 15, 30, and 60 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., perchloric acid) and placing the plate on ice.

  • Sample Preparation: Centrifuge the plate to pellet precipitated proteins. Collect the supernatant for analysis.

  • Quantification: Analyze the concentration of remaining this compound in the supernatant using a validated HPLC method.

Protocol 2: In Vivo Administration of this compound with an MAO-B Inhibitor in Rats

Objective: To increase the systemic and central nervous system exposure of this compound in rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound (PEA)

  • MAO-B inhibitor (e.g., Selegiline)

  • Vehicle (e.g., saline)

  • Administration supplies (e.g., gavage needles, syringes)

  • Anesthesia

  • Tissue collection tools

Procedure:

  • Acclimatization: Acclimate rats to the housing and handling procedures for at least one week prior to the experiment.

  • Inhibitor Administration: Administer the MAO-B inhibitor (e.g., selegiline, 2.5 mg/kg, intraperitoneally) or vehicle to the rats.[11]

  • This compound Administration: After a 30-60 minute pre-treatment period, administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

  • Behavioral Observation (Optional): Monitor the animals for any behavioral changes, such as increased locomotor activity or stereotypy.

  • Sample Collection: At a predetermined time point (e.g., 30 minutes after PEA administration), anesthetize the rats and collect blood and brain tissue.

  • Tissue Processing: Promptly process the brain tissue by dissecting specific regions of interest and homogenizing in an appropriate buffer.

  • Quantification: Analyze the concentration of this compound in plasma and brain homogenates using a validated HPLC method.

V. Visualizations

Metabolic Pathway of this compound

PEA This compound PA Phenylacetaldehyde PEA->PA Oxidative Deamination MAO Monoamine Oxidase (MAO-A & MAO-B) PAA Phenylacetic Acid (Inactive Metabolite) PA->PAA Oxidation ALDH Aldehyde Dehydrogenase (ALDH)

Caption: Metabolic breakdown of this compound.

Experimental Workflow for In Vivo Studies

start Start acclimatize Acclimatize Animals start->acclimatize admin_inhibitor Administer MAO-B Inhibitor (e.g., Selegiline) acclimatize->admin_inhibitor wait Pre-treatment Period (30-60 min) admin_inhibitor->wait admin_pea Administer this compound wait->admin_pea observe Behavioral Observation (Optional) admin_pea->observe collect Sample Collection (Blood, Brain) observe->collect analyze HPLC Analysis collect->analyze end End analyze->end

Caption: Workflow for in vivo this compound stabilization.

This compound Signaling via TAAR1 and Dopamine Transporter

cluster_presynaptic Presynaptic Neuron PEA This compound (PEA) TAAR1 TAAR1 PEA->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Dopamine_in Dopamine (Cytosol) DAT->Dopamine_in Reuptake Inhibition & Efflux Dopamine_out Dopamine (Synapse) Dopamine_in->Dopamine_out Increased Release

Caption: PEA's mechanism of increasing synaptic dopamine.

References

Improving the selectivity of analytical methods for phenethylamine in complex matrices.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of phenethylamine in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis in complex matrices?

The most common and effective techniques for analyzing this compound and its derivatives in complex matrices such as plasma, urine, and dietary supplements are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The choice of method depends on the required sensitivity, selectivity, and the nature of the matrix.[1]

Q2: Why is derivatization often necessary for this compound analysis, particularly with GC-MS?

Phenethylamines can be prone to adsorption and may provide poor mass spectral information in their underivatized form.[3][4] Derivatization, for example with trifluoroacetic (TFA) anhydride (B1165640), makes them more volatile and easier to differentiate, improving chromatographic and mass spectral properties.[3][4] It can also improve stereoselectivity and sensitivity for the analysis of chiral this compound drugs.[5]

Q3: What is the "matrix effect" and how does it impact this compound analysis?

The matrix effect is the alteration of analyte ionization, leading to ion suppression or enhancement, due to co-eluting components from the sample matrix.[6] This can significantly affect the accuracy, precision, and sensitivity of LC-MS/MS methods.[6][7] The complexity of biological samples often introduces significant matrix components that can interfere with the analysis.

Q4: How can I minimize matrix effects in my LC-MS/MS analysis?

Several strategies can be employed to reduce matrix effects:

  • Effective sample preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[8]

  • Chromatographic separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is crucial.[6][8]

  • Differential mobility separation: This technique can separate analyte ions in the gas phase before MS analysis, enhancing selectivity.[9]

  • Matrix-matched calibration: Preparing calibration standards in the same matrix as the sample can help to compensate for matrix effects.

Q5: What are the key validation parameters for an analytical method for this compound?

According to international guidelines, the validation of an analytical method should include the following parameters:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components.[1]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples.[1]

  • Accuracy: The closeness of the test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for a given time.[11]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Tailing in HPLC Analysis

Question: My this compound peak is showing significant tailing and poor shape in my HPLC-UV analysis. What could be the cause and how can I fix it?

Answer:

Poor peak shape for basic compounds like this compound is a common issue in reversed-phase HPLC. Here’s a troubleshooting workflow:

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue 2: Low Recovery During Sample Extraction

Question: I am experiencing low recovery of this compound from plasma samples using Liquid-Liquid Extraction (LLE). What are the potential reasons and solutions?

Answer:

Low recovery in LLE can be attributed to several factors, including pH, solvent choice, and extraction technique.

Data on Extraction Recovery of Phenethylamines:

AnalyteMatrixExtraction MethodRecovery (%)Reference
AmphetamineUrineLLE96 - 108[12]
α-phenylethylamineUrineLLE94 - 101[12]
β-phenylethylaminePlasmaSPE94.1[13]
MethamphetamineUrineSPE (C8-SCX)>86[14]
AmphetamineUrineSPE (C8-SCX)>88[14]

Troubleshooting Low LLE Recovery:

Caption: Troubleshooting guide for low LLE recovery.

Issue 3: Suspected Ion Suppression in LC-MS/MS

Question: My this compound signal intensity is inconsistent and lower than expected in my LC-MS/MS analysis of urine samples. How can I confirm and address ion suppression?

Answer:

Ion suppression is a common challenge in LC-MS/MS analysis of complex biological matrices.[7][8] A post-extraction addition experiment is a standard way to evaluate this.

Workflow to Address Ion Suppression:

Ion_Suppression_Workflow start Inconsistent/Low Signal in Matrix exp Perform Post-Extraction Addition Experiment start->exp compare Compare Peak Area: Spiked Extract vs. Pure Standard exp->compare suppression Signal in Spiked Extract << Signal in Pure Standard? compare->suppression no_suppression No Significant Ion Suppression suppression->no_suppression No improve_cleanup Improve Sample Cleanup suppression->improve_cleanup Yes end Consistent and Reliable Signal no_suppression->end modify_chroma Modify Chromatography improve_cleanup->modify_chroma use_is Use Stable Isotope-Labeled Internal Standard modify_chroma->use_is use_is->end

Caption: Workflow for identifying and mitigating ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is adapted from a method for the determination of β-phenylethylamine in human plasma.[13]

Materials:

  • Sep-Pak C18 cartridges

  • Methanol

  • Deionized water

  • 5M Potassium hydroxide

  • 0.1N Hydrochloric acid

  • Internal standard (e.g., phenylpropylamine)

Procedure:

  • Sample Pre-treatment:

    • To 1 mL of plasma, add the internal standard.

    • Deproteinize the plasma sample (e.g., with perchloric acid) and centrifuge.

    • Adjust the pH of the deproteinized supernatant to >13 by adding 300 µL of 5M potassium hydroxide.[13]

  • Cartridge Conditioning:

    • Wash a Sep-Pak C18 cartridge with 5 mL of 30% methanol.[13]

    • Wash the cartridge with 5 mL of deionized water (twice).[13]

  • Sample Loading:

    • Pass the pre-treated sample solution through the conditioned cartridge.

  • Washing:

    • Rinse the cartridge with 3.5 mL of 0.1N HCl to remove chemical contaminants.[13]

  • Elution:

    • Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

Protocol 2: Derivatization of Phenethylamines for GC-MS Analysis

This protocol describes a common derivatization procedure using Trifluoroacetic (TFA) anhydride.[3][4]

Materials:

  • Dried sample extract containing phenethylamines

  • Trifluoroacetic anhydride (TFA)

  • Reacti-Vials or similar reaction vessels

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Ensure the sample extract is completely dry.[3]

  • Derivatization Reaction:

    • Add the derivatizing agent (e.g., Trifluoroacetic anhydride) to the dried sample extract in a reaction vial.[3]

    • Incubate the mixture at 60°C for 15 minutes.[3]

  • Drying:

    • Dry the derivatization reagent with a gentle stream of nitrogen gas.[3]

  • Reconstitution:

    • Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Note: An alternative on-column derivatization method using an auto-injector can significantly shorten the sample pretreatment time.[3][4] This method involves a two-step injection where the sample and then the derivatizing agent are injected into the GC-MS system.[3][4]

References

Technical Support Center: Long-Term Storage of Phenethylamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshooting guidance, and frequently asked questions (FAQs) regarding the long-term storage of phenethylamine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound and its analogs?

A1: For long-term stability, solid this compound and its analogs should be stored in a cool, dark, and dry place. It is recommended to store them in tightly sealed, airtight containers to protect them from moisture and atmospheric carbon dioxide. This compound itself is known to absorb CO2 from the air, which can lead to the formation of a carbonate salt[1]. Storing under an inert gas like argon or nitrogen can further enhance stability[2].

Q2: My this compound solution has turned yellow/brown. What is the cause and is it still usable?

A2: Discoloration of this compound solutions, especially those with hydroxyl groups on the phenyl ring (like catecholamines), often indicates oxidative degradation[2]. This oxidation can be triggered by exposure to air (oxygen), light, or trace metal ions, leading to the formation of colored quinone-type structures[2]. While a slight discoloration may not significantly impact the compound's purity for some applications, it is a sign of degradation and may lead to a loss of potency or the presence of impurities. It is advisable to use fresh solutions for sensitive experiments and to conduct a purity check (e.g., by HPLC) if the solution's integrity is critical.

Q3: I am observing a loss of potency and inconsistent results in my experiments. Could this be related to improper storage?

A3: Yes, a loss of potency and variability in experimental outcomes are common consequences of compound degradation[2]. This compound and its analogs can degrade through various pathways, including oxidation, and for certain derivatives, hydrolysis (especially for esters) and photodecomposition[2]. Ensuring the stability of both stock and working solutions is crucial for obtaining reliable and reproducible data.

Q4: What is the expected shelf-life of this compound and its analogs?

A4: The shelf-life can vary significantly depending on the specific analog, its purity, and storage conditions. Some analytical standards are reported to be stable for five years or more when stored under ideal conditions (e.g., -20°C, protected from light and moisture). However, as a general practice, it is recommended to re-evaluate the purity of any compound that has been stored for an extended period, especially if it has not been kept in a tightly sealed container in a controlled environment.

Q5: How should I prepare and store stock solutions to maximize stability?

A5: To maximize the stability of stock solutions, consider the following:

  • Use high-purity, degassed solvents: Freshly opened, HPLC-grade solvents are recommended to minimize contaminants and dissolved oxygen[2].

  • Consider pH: The stability of phenethylamines can be pH-dependent. A slightly acidic pH often enhances stability by ensuring the amine group is protonated[2].

  • Use antioxidants: For analogs prone to oxidation, adding an antioxidant like ascorbic acid or sodium metabisulfite (B1197395) can be beneficial[2].

  • Store cold and dark: Store stock solutions at low temperatures (e.g., -20°C or -80°C) in amber vials or containers wrapped in aluminum foil to protect from light[2].

  • Aliquot: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot stock solutions into smaller, single-use vials.

Troubleshooting Guides

Issue 1: Unexpected Color Change in Solid Compound
  • Symptom: The solid this compound or analog, which was initially a white or off-white powder, has developed a yellow, brown, or pinkish hue over time.

  • Possible Cause: This is likely due to oxidation or reaction with atmospheric components. Exposure to air and light can accelerate this process.

  • Solution:

    • Assess the extent of discoloration. A slight change may not indicate significant degradation for all applications.

    • For critical experiments, it is recommended to purify the compound (e.g., by recrystallization) or to use a fresh, unopened batch.

    • To prevent future discoloration, store solid compounds in a desiccator under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place.

Issue 2: Precipitation in a Stored Solution
  • Symptom: A previously clear solution of a this compound analog has become cloudy or contains visible precipitate after being stored in the refrigerator or freezer.

  • Possible Causes:

    • Low Solubility at Reduced Temperatures: The compound may have limited solubility in the chosen solvent at lower temperatures.

    • Degradation: A degradation product that is insoluble in the solvent may have formed.

    • Salt Formation: If the freebase form was dissolved in a solvent that absorbed CO2, it could precipitate as a carbonate salt.

  • Solutions:

    • Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves. If it does, it is likely a solubility issue. To avoid this, consider preparing a slightly more dilute stock solution or using a different solvent system.

    • If the precipitate does not redissolve upon warming, it may be a degradation product. The solution should be considered suspect and analyzed for purity (e.g., via HPLC) before use.

    • To prevent precipitation, ensure solvents are properly dried and consider storing solutions under an inert atmosphere.

Issue 3: Appearance of New Peaks in HPLC Analysis
  • Symptom: HPLC analysis of a stored sample shows one or more new peaks that were not present in the initial analysis of the fresh compound.

  • Possible Cause: The new peaks are indicative of degradation products.

  • Solutions:

    • Identify the degradation products if possible using techniques like LC-MS/MS.

    • Review the storage conditions of the compound. Exposure to light, elevated temperatures, or reactive atmospheric components are likely culprits.

    • Implement more stringent storage protocols, such as storing at lower temperatures, in the dark, and under an inert atmosphere.

    • If the level of degradation is significant, the batch of the compound may need to be discarded.

Data Presentation

Table 1: General Recommendations for Long-Term Storage of Phenethylamines

FormTemperatureAtmosphereLight ProtectionContainer
Solid -20°C to 4°CInert gas (Argon/Nitrogen) recommendedAmber vial or opaque containerTightly sealed, airtight
Solution -20°C to -80°CDegassed solvent, inert gas overlayAmber vial, wrapped in foilTightly sealed, airtight

Table 2: Hypothetical Long-Term Stability Data for a Generic this compound Analog

Disclaimer: The following data is hypothetical and for illustrative purposes. Actual stability will vary depending on the specific compound and storage conditions. It is strongly recommended to perform compound-specific stability studies.

Storage ConditionPurity after 1 year (%)Purity after 3 years (%)Purity after 5 years (%)
-80°C, Dark, Inert Gas >99.5>99~98.5
-20°C, Dark, Inert Gas >99~98~97
4°C, Dark, Air ~98~95~92
25°C, Dark, Air ~95~88<80
25°C, Light, Air ~90<80Not recommended

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the this compound analog in a suitable solvent (e.g., methanol, acetonitrile, or water)[2].

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours[2].

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 24 hours[2].

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light[2].

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours in the dark[2].

  • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light[2].

3. Sample Analysis:

  • At the end of the exposure period, allow the samples to cool to room temperature.

  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively[2].

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis[2].

  • Analyze the samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2].

  • Mobile Phase A: 0.1% Formic acid in water[2].

  • Mobile Phase B: Acetonitrile[2].

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes[2].

  • Flow Rate: 1.0 mL/min[2].

  • Detection: UV detector at a wavelength where the parent compound and expected degradation products absorb (e.g., 210 nm or 254 nm). A photodiode array (PDA) detector is recommended to assess peak purity[2].

  • Injection Volume: 10-20 µL[2].

Mandatory Visualization

G cluster_storage Long-Term Storage Best Practices start This compound Analog (Solid or Solution) storage_conditions Store at low temperature (-20°C to -80°C) start->storage_conditions light_protection Protect from light (Amber vials/foil) storage_conditions->light_protection atmosphere_control Store under inert gas (Argon or Nitrogen) light_protection->atmosphere_control container_seal Use airtight, sealed containers atmosphere_control->container_seal aliquot Aliquot solutions to avoid freeze-thaw cycles container_seal->aliquot end Stable Compound aliquot->end

Caption: Logical workflow for the long-term storage of this compound analogs.

G cluster_degradation Primary Degradation Pathway of this compound This compound This compound imine_intermediate Iminium Intermediate This compound->imine_intermediate Oxidation (e.g., by MAO) phenylacetaldehyde Phenylacetaldehyde imine_intermediate->phenylacetaldehyde Hydrolysis phenylacetic_acid Phenylacetic Acid phenylacetaldehyde->phenylacetic_acid Oxidation G cluster_troubleshooting Troubleshooting Storage Issues start Observed Issue (e.g., color change, precipitation) check_conditions Review Storage Conditions (Temp, Light, Air Exposure) start->check_conditions analyze_purity Analyze Purity (e.g., HPLC, LC-MS) check_conditions->analyze_purity identify_degradants Identify Degradation Products analyze_purity->identify_degradants decision Use, Purify, or Discard? analyze_purity->decision identify_degradants->decision assess_usability Assess Usability for Intended Experiment remediate Remediate Storage Protocol (e.g., lower temp, inert gas) assess_usability->remediate decision->assess_usability Use/Purify decision->remediate Discard

References

Enhancing the resolution of phenethylamine and its metabolites in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of phenethylamine and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and resolve common issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic separation of this compound and its metabolites.

Question: Why am I seeing poor peak shapes, such as peak tailing or fronting, for my this compound analytes?

Answer:

Poor peak shapes for basic compounds like phenethylamines are common in reversed-phase chromatography and can often be attributed to interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of phenethylamines, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (around 3) to suppress the ionization of silanol groups. Adding a competitive base, like a low concentration of an amine modifier, to the mobile phase can also help. Alternatively, consider using a column with a base-deactivated stationary phase or an end-capped column.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, you can get a mix of ionized and non-ionized forms, resulting in distorted peaks.

    • Solution: Adjust and buffer the mobile phase pH to be at least 2 units above or below the pKa of the this compound analytes.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the sample concentration or injection volume.

Question: My resolution between this compound and its closely related metabolites is poor. How can I improve it?

Answer:

Improving resolution requires optimizing the three key factors in chromatography: efficiency, selectivity, and retention.[2]

  • Increase Column Efficiency (N):

    • Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm) increases efficiency and can significantly improve resolution.[3][4]

    • Increase Column Length: A longer column provides more theoretical plates, leading to better separation, but will also increase analysis time and backpressure.[3][5]

  • Improve Selectivity (α): This is often the most effective way to enhance resolution.[2]

    • Change Mobile Phase Composition: Varying the organic solvent (e.g., switching from acetonitrile (B52724) to methanol) can alter elution patterns.[2]

    • Adjust Mobile Phase pH: Modifying the pH can change the ionization state of phenethylamines and their metabolites, impacting their interaction with the stationary phase and thus improving selectivity.[6]

    • Change Stationary Phase: If adjusting the mobile phase isn't sufficient, switching to a different column chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) stationary phase) can provide different interactions and improve separation.[7][8]

  • Optimize Retention Factor (k):

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the amount of organic solvent in the mobile phase will increase the retention time of your analytes, potentially providing better separation for early eluting peaks.[2][6]

Question: I'm experiencing high backpressure in my HPLC system. What are the likely causes and solutions?

Answer:

High backpressure is a common issue that can halt your analysis. A systematic approach is key to diagnosing the problem.

  • System Blockage:

    • Solution: Check the pressure with and without the column to isolate the source of the blockage. If the pressure is high without the column, the blockage is in the system (e.g., injector, tubing, in-line filter). If the high pressure is only observed with the column, the column itself is likely blocked.[9]

  • Column Contamination:

    • Solution: If the column is the issue, try back-flushing it. If that doesn't work, a more rigorous column wash with a series of strong solvents may be necessary.[9] To prevent this, always filter your samples and mobile phases. Using a guard column is also highly recommended to protect your analytical column from contaminants.

  • Precipitated Buffer:

    • Solution: If you are using a buffered mobile phase, ensure the buffer is soluble in the organic solvent concentration you are using. Precipitation can occur when mixing aqueous buffer with high concentrations of organic solvent, leading to blockages. A high aqueous wash can help dissolve precipitated salts.[1]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a separation method for this compound and its metabolites?

A common and effective approach is to use a reversed-phase C18 column with a gradient elution. A typical mobile phase could consist of an aqueous solution with a low concentration of an acid like formic acid (to control pH and improve peak shape) and an organic solvent such as acetonitrile or methanol.[10][11]

Q2: How can I improve the sensitivity of my analysis for low concentrations of phenethylamines?

For UV detection, sensitivity can be limited due to the low absorptivity of some phenethylamines.[11] To enhance sensitivity:

  • Use a More Sensitive Detector: Mass spectrometry (MS) offers significantly higher sensitivity and selectivity.[10][11] Fluorescence detection after derivatization is another highly sensitive option.[12]

  • Derivatization: Pre-column derivatization with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) can dramatically increase the sensitivity for fluorescence detection.[12] Derivatization can also be used to improve ionization efficiency in MS.[10]

Q3: What are the typical sample preparation techniques for analyzing phenethylamines in biological matrices like urine or blood?

  • Liquid-Liquid Extraction (LLE): A common technique to extract phenethylamines from biological fluids.[10][13]

  • Solid-Phase Extraction (SPE): Offers a more automated and often cleaner extraction compared to LLE.[11][14]

  • Dilute-and-Shoot: For some highly sensitive LC-MS/MS methods, a simple dilution of the sample (e.g., urine) may be sufficient, which significantly speeds up sample preparation.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the analysis of this compound and its metabolites.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Phenethylamines.

Analytical MethodAnalyte(s)MatrixLODLOQ
LC/UV-absorption18 this compound/Tryptamine (B22526) DerivativesSpiked Urine0.3 - 3.0 µg/mL-
LC/ESI-MSPrimary AminesSpiked Urine0.1 - 3.0 µg/mL-
LC/ESI-MSSecondary AminesSpiked Urine0.1 - 0.2 µg/mL-
LC/ESI-MSTertiary AminesSpiked Urine0.05 - 1.8 µg/mL-
UHPLC-MS-MS7 this compound-type DrugsBlood and Urine0.5 - 5 ng/mL0.5 - 5 ng/mL
LC-APCI-MSAmphetamines and related PhenethylaminesSerum1 - 5 µg/L-
HPLC-Fluorescence2-Phenylethylamine (PEA)Human Urine-0.5 ng/mL
LC-MS/MS74 PhenethylaminesUrine0.5 ng/mL1.0 ng/mL

Table 2: Recovery and Reproducibility Data.

Analytical MethodAnalyte(s)MatrixAverage Recovery (%)Intra/Inter-day Precision (% CV)
UHPLC-MS-MS7 this compound-type DrugsBlood and Urine>80%0.52 - 12.3%
LC-APCI-MSAmphetamines and related PhenethylaminesSerum58 - 96%-
Capillary GCα-phenylethylamine enantiomers--4.3 - 9.5% (total reproducibility)
Capillary GCAmphetamine enantiomers--4.7 - 9.5% (total reproducibility)

Experimental Protocols

Protocol 1: Simultaneous Separation of 18 this compound/Tryptamine Derivatives by LC/ESI-MS

  • Objective: To separate and detect a mixture of 18 this compound and tryptamine derivatives.

  • Instrumentation: Liquid chromatograph coupled with an electrospray ionization mass spectrometer (LC/ESI-MS).

  • Chromatographic Conditions:

    • Column: Information not specified in the abstract.

    • Mobile Phase A: 0.1% formic acid in water (pH 2.5).[10]

    • Mobile Phase B: Acetonitrile.[10]

    • Elution: Gradient elution.

    • Run Time: Approximately 25 minutes.[10]

  • Sample Preparation (Urine):

    • Spike urine sample with the 18 derivatives.

    • Perform liquid-liquid extraction.[10]

  • Derivatization (Optional): To improve the limit of detection for primary and secondary amines, a reaction with acetic anhydride (B1165640) can be performed to convert them to secondary and tertiary amines, respectively, which have better ionization efficiency.[10]

Protocol 2: Analysis of Amphetamines and Related Phenethylamines by LC-APCI-MS

  • Objective: To separate and quantify amphetamine, methamphetamine, and other related phenethylamines in serum.

  • Instrumentation: High-performance liquid chromatograph with an atmospheric pressure chemical ionization mass spectrometer (LC-APCI-MS).

  • Chromatographic Conditions:

    • Column: ODS column (e.g., Superspher 100 RP-18, 125 mm x 3 mm i.d., 4 µm particle size).[11]

    • Mobile Phase: Acetonitrile / 50 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.0) (25:75 v/v).[11]

    • Elution: Isocratic.

  • Sample Preparation (Serum):

    • Perform solid-phase extraction.[11]

  • Detection: Selected ion monitoring (SIM) of the protonated molecular ions and fragments of the drugs and their deuterated internal standards.[11]

Visualizations

Troubleshooting_Workflow start_node Poor Resolution Observed decision_node decision_node start_node->decision_node Initial Check process_node_efficiency Improve Efficiency (N) decision_node->process_node_efficiency Peaks Broad? process_node_selectivity Improve Selectivity (α) decision_node->process_node_selectivity Peaks Overlapping? process_node process_node solution_node Resolution Enhanced process_node_efficiency_actions Decrease Particle Size Increase Column Length process_node_efficiency->process_node_efficiency_actions How? process_node_selectivity_actions Change Mobile Phase (Solvent, pH) Change Stationary Phase process_node_selectivity->process_node_selectivity_actions How? process_node_efficiency_actions->solution_node Result process_node_selectivity_actions->solution_node Result Sample_Prep_Workflow start_node Biological Sample (Urine, Blood, Serum) process_node_1 Sample Pre-treatment (e.g., Centrifugation) start_node->process_node_1 decision_node Choose Extraction Method process_node_1->decision_node process_node_lle Liquid-Liquid Extraction (LLE) decision_node->process_node_lle Common process_node_spe Solid-Phase Extraction (SPE) decision_node->process_node_spe Cleaner process_node_dilute Dilute-and-Shoot decision_node->process_node_dilute Fastest (LC-MS/MS) end_node Analysis by Chromatography process_node_lle->end_node process_node_spe->end_node process_node_dilute->end_node

References

Validation & Comparative

A Comparative Analysis of Phenethylamine and Amphetamine's Effects on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of phenethylamine and amphetamine on dopamine (B1211576) release, supported by experimental data. Both this compound, an endogenous trace amine, and amphetamine, its synthetic derivative, are potent psychostimulants that exert their effects primarily through the modulation of monoaminergic systems, particularly dopamine. Understanding the nuances of their mechanisms and quantitative differences in their effects is crucial for research in neuroscience and the development of novel therapeutics.

Executive Summary

This compound and amphetamine share a common mechanism of action, primarily inducing dopamine release by interacting with the dopamine transporter (DAT), vesicular monoamine transporter 2 (VMAT2), and trace amine-associated receptor 1 (TAAR1). However, key structural differences result in distinct potencies and pharmacokinetic profiles. Amphetamine is generally more potent and has a significantly longer duration of action due to its resistance to rapid metabolism by monoamine oxidase (MAO). While both compounds can elicit comparable maximal dopamine release at high concentrations, amphetamine is effective at lower concentrations.

Quantitative Comparison of Dopamine Release

The following table summarizes the available quantitative data on the effects of this compound and amphetamine on dopamine release. It is important to note that direct comparative studies providing EC50 and Vmax values under identical experimental conditions are limited. The data presented here are compiled from various studies and should be interpreted with consideration of the different experimental models and methodologies employed.

ParameterThis compoundAmphetamineExperimental Model
Potency (Dopamine Efflux) Less potent than amphetamine.More potent than this compound.[1]Rat Striatal Slices
EC50 (Dopamine Release) Not consistently reported in direct comparative studies.Analogs show EC50 values in the range of 24–52 nM.Rat Brain Synaptosomes
Comparable Efficacy At 100 µM, dopamine release is comparable to methamphetamine.Elicits significant dopamine release at lower concentrations than this compound.In vivo microdialysis in rat nucleus accumbens
Ki at Dopamine Transporter (DAT) Data not readily available.~35 nMRat Striatal Membranes
IC50 (Inhibition of Exocytotic DA Release) Not reported.Varies by striatal region, correlated with DAT density.Mouse Brain Slices
Vmax (Dopamine Efflux) Data not readily available.Known to induce a significant Vmax for outward dopamine transport.General knowledge from multiple sources
In Vivo Duration of Action Rapid and transient due to metabolism by MAO.Prolonged due to resistance to MAO.General knowledge from multiple sources

Mechanisms of Action: A Comparative Overview

Both this compound and amphetamine are substrates for the dopamine transporter (DAT) and act as releasing agents. Their primary mechanisms of action involve:

  • Dopamine Transporter (DAT) Reversal: Both compounds are transported into the presynaptic terminal by DAT. This inward transport, coupled with their interaction with intracellular signaling pathways, leads to a reversal of the transporter's function, causing it to pump dopamine out of the neuron into the synaptic cleft.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Once inside the neuron, both this compound and amphetamine can interfere with the packaging of dopamine into synaptic vesicles by inhibiting VMAT2. This leads to an increase in cytosolic dopamine concentrations, creating a larger pool of dopamine available for reverse transport by DAT.

  • Trace Amine-Associated Receptor 1 (TAAR1) Activation: Both molecules are agonists at TAAR1, an intracellular G-protein coupled receptor. Activation of TAAR1 initiates a signaling cascade that can lead to the phosphorylation of DAT, further promoting its reverse transport function and dopamine efflux.

The key difference lies in their metabolic stability. This compound is rapidly broken down by monoamine oxidase (MAO), limiting its duration of action and overall potency in vivo. The addition of a methyl group in amphetamine's structure makes it resistant to MAO, leading to a more sustained presence in the brain and, consequently, a more prolonged and potent effect on dopamine release.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions of these compounds, the following diagrams illustrate the signaling pathways involved in dopamine release and a general workflow for a typical in vitro dopamine release assay.

cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft PEA This compound DAT Dopamine Transporter (DAT) PEA->DAT Uptake TAAR1 TAAR1 PEA->TAAR1 Agonism VMAT2 VMAT2 PEA->VMAT2 Inhibition AMPH Amphetamine AMPH->DAT Uptake AMPH->TAAR1 Agonism AMPH->VMAT2 Inhibition DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverse Transport (Efflux) TAAR1->DAT Phosphorylation & Modulation DA_vesicle Vesicular Dopamine VMAT2->DA_vesicle Packaging Vesicle Synaptic Vesicle DA_cyto->VMAT2 DA_synapse Extracellular Dopamine DA_cyto->DA_synapse DAT-mediated Efflux DA_vesicle->Vesicle

Caption: Signaling pathways of this compound and amphetamine in a presynaptic dopamine neuron.

start Start tissue Brain Tissue Dissection (e.g., Striatum) start->tissue homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation (remove nuclei, debris) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (pellet synaptosomes) supernatant1->centrifuge2 resuspend Resuspend Synaptosome Pellet centrifuge2->resuspend preincubate Pre-incubation with [3H]-Dopamine resuspend->preincubate wash Wash to Remove Excess [3H]-Dopamine preincubate->wash superfusion Superfusion with Buffer wash->superfusion baseline Collect Baseline Fractions superfusion->baseline drug_add Add this compound or Amphetamine to Buffer baseline->drug_add collect_fractions Collect Experimental Fractions drug_add->collect_fractions scintillation Quantify [3H]-Dopamine in Fractions via Liquid Scintillation Counting collect_fractions->scintillation end End scintillation->end

Caption: Generalized workflow for an in vitro synaptosomal dopamine release assay.

Experimental Protocols

In Vitro Dopamine Release from Rat Striatal Synaptosomes

This protocol is a generalized method for measuring dopamine release from isolated nerve terminals (synaptosomes) and can be adapted to compare the effects of this compound and amphetamine.

1. Synaptosome Preparation:

  • Tissue Dissection: Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.

  • Homogenization: The tissue is homogenized in ice-cold 0.32 M sucrose (B13894) solution.

  • Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove larger debris, followed by a high-speed spin to pellet the synaptosomes.

  • Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) containing glucose and essential ions.

2. [3H]-Dopamine Loading:

  • The synaptosomal suspension is pre-incubated with [3H]-dopamine at a specific concentration (e.g., 0.1 µM) for a set time (e.g., 15 minutes) at 37°C to allow for uptake into the dopaminergic terminals.

3. Superfusion and Sample Collection:

  • The [3H]-dopamine loaded synaptosomes are transferred to a superfusion apparatus.

  • A continuous flow of oxygenated buffer is passed over the synaptosomes.

  • Fractions of the superfusate are collected at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous [3H]-dopamine release.

4. Drug Application and Measurement:

  • After establishing a baseline, this compound or amphetamine at various concentrations is introduced into the superfusion buffer.

  • Superfusate fractions continue to be collected to measure drug-evoked [3H]-dopamine release.

  • The radioactivity in each fraction is quantified using liquid scintillation counting.

5. Data Analysis:

  • The amount of [3H]-dopamine released is expressed as a percentage of the total radioactivity in the synaptosomes.

  • Concentration-response curves are generated, and EC50 values (the concentration of the drug that produces 50% of the maximal effect) are calculated to determine the potency of each compound.

In Vivo Microdialysis in Freely Moving Rats

This protocol allows for the measurement of extracellular dopamine levels in specific brain regions of awake, behaving animals.

1. Surgical Implantation of Guide Cannula:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A guide cannula is surgically implanted, targeting the brain region of interest (e.g., nucleus accumbens or striatum).

  • The cannula is secured to the skull with dental cement, and the animal is allowed to recover for several days.

2. Microdialysis Probe Insertion and Perfusion:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).

3. Baseline Sample Collection:

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for a period of time to establish a stable baseline of extracellular dopamine concentration.

4. Drug Administration and Sample Collection:

  • This compound or amphetamine is administered to the animal, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Dialysate samples continue to be collected at the same intervals to monitor changes in extracellular dopamine levels over time.

5. Dopamine Quantification:

  • The concentration of dopamine in the dialysate samples is measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • The amount of dopamine is quantified by comparing the peak heights or areas to those of known standards.

6. Data Analysis:

  • Changes in extracellular dopamine are typically expressed as a percentage of the baseline levels.

  • Time-course data are plotted to visualize the onset, magnitude, and duration of the drug-induced dopamine release.

Conclusion

This compound and amphetamine, while structurally similar and sharing common mechanisms of action on the dopamine system, exhibit significant differences in their potency and pharmacokinetic profiles. Amphetamine's resistance to metabolism renders it a more potent and longer-lasting dopamine-releasing agent in vivo compared to the transient effects of this compound. The provided experimental protocols offer robust methods for quantifying and comparing the effects of these and other psychoactive compounds on dopamine neurotransmission, providing essential data for both fundamental neuroscience research and the development of novel therapeutic agents for a variety of neurological and psychiatric disorders.

References

Validating the Role of Phenethylamine as an Endogenous Neuromodulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of phenethylamine (PEA) with classical monoamine neurotransmitters, offering experimental data and detailed protocols to validate its role as an endogenous neuromodulator. Designed for researchers, scientists, and drug development professionals, this document aims to objectively present the evidence supporting PEA's unique function in the central nervous system.

Comparative Analysis: this compound vs. Classical Monoamines

This compound, an endogenous trace amine, is structurally similar to amphetamine and regulates monoamine neurotransmission.[1][2] Unlike classical neurotransmitters, PEA exerts its effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1), modulating the activity of dopaminergic, serotonergic, and noradrenergic systems.[2][3]

Table 1: Comparison of Receptor Interactions and Transporter Effects

FeatureThis compound (PEA)Dopamine (B1211576) (DA)Serotonin (5-HT)
Primary Receptor Trace Amine-Associated Receptor 1 (TAAR1)[2][3]Dopamine Receptors (D1-D5)Serotonin Receptors (5-HT1-7)
Receptor Type G-protein coupled receptor (GPCR)[4]G-protein coupled receptors (GPCRs)G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3)
Effect on Monoamine Transporters Inhibits uptake and induces efflux of DA, NE, and 5-HT via TAAR1 activation[3]Substrate for Dopamine Transporter (DAT), leading to reuptakeSubstrate for Serotonin Transporter (SERT), leading to reuptake
Autoreceptor Interaction Poor binding affinity for monoamine autoreceptors[3]Acts on D2 autoreceptors to inhibit further DA release[5]Acts on 5-HT1A and 5-HT1B/D autoreceptors to inhibit further 5-HT release

Table 2: Effects on Extracellular Monoamine Levels (from Microdialysis Studies)

NeuromodulatorEffect on Extracellular DopamineEffect on Extracellular SerotoninKey Findings
This compound (PEA) Significant, dose-dependent increase[6]Less potent effect; significant increase only at high doses[6]Preferentially increases dopamine efflux in the nucleus accumbens.[6] The effect on dopamine levels is comparable to methamphetamine at similar doses.[6]
Amphetamine (AMPH) Potent, dose-dependent increaseModerate increaseInduces monoamine release and blocks reuptake, serving as a benchmark for psychostimulant effects.[7]
Dopamine (DA) Agonists Indirectly increases DA by stimulating autoreceptors at low doses, but direct-acting agonists primarily mimic endogenous DA at postsynaptic receptors.Minimal direct effectEffects are receptor subtype-specific.
Serotonin (5-HT) Agonists Can modulate dopamine release depending on the receptor subtype and brain region.Increases or decreases synaptic 5-HT depending on the specific receptor agonist/antagonist action.Effects are complex and depend on the specific 5-HT receptor targeted.

Signaling Pathways and Experimental Workflows

The primary mechanism of PEA's neuromodulatory action is through the activation of TAAR1.[3] This initiates a signaling cascade that influences monoamine transporter function.

PEA_Signaling_Pathway PEA This compound (PEA) TAAR1 TAAR1 Receptor PEA->TAAR1 Binds G_Protein Gαs/Gαq Proteins TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates PKC Protein Kinase C (PKC) G_Protein->PKC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates PKC->DAT Phosphorylates Efflux Dopamine Efflux DAT->Efflux Reverse Transport Internalization Transporter Internalization DAT->Internalization Ceases Transport

This compound's primary signaling pathway via TAAR1.

Experimental validation of PEA's neuromodulatory role involves a combination of neurochemical, electrophysiological, and behavioral techniques.

Microdialysis_Workflow Start Start: Stereotaxic Surgery Implant Implant Microdialysis Probe in Target Brain Region (e.g., Nucleus Accumbens) Start->Implant Recovery Animal Recovery Implant->Recovery Perfusion Begin Probe Perfusion with Artificial CSF Recovery->Perfusion Baseline Collect Baseline Samples Perfusion->Baseline Administer Administer PEA (Systemic or via Probe) Baseline->Administer Collect_Post Collect Post-Administration Samples Administer->Collect_Post Analyze Analyze Samples via HPLC-ECD for Monoamine Content Collect_Post->Analyze End End: Data Analysis Analyze->End

Workflow for in vivo microdialysis experiments.

Logical_Relationship PEA Endogenous This compound (PEA) TAAR1 TAAR1 Activation PEA->TAAR1 Transporter_Mod Modulation of Monoamine Transporter Function (Efflux > Reuptake Inhibition) TAAR1->Transporter_Mod Monoamine_Systems Classical Monoaminergic Systems (Dopamine, Serotonin, Norepinephrine) Monoamine_Systems->Transporter_Mod Behavioral_Outcomes Behavioral & Physiological Outcomes (e.g., Locomotion, Reward, Affect) Monoamine_Systems->Behavioral_Outcomes Directly Influences Neurotransmission Altered Synaptic Monoamine Levels Transporter_Mod->Neurotransmission Neurotransmission->Behavioral_Outcomes

Logical relationship of PEA's neuromodulatory action.

Detailed Experimental Protocols

A. In Vivo Microdialysis

  • Objective: To measure extracellular levels of PEA, dopamine, serotonin, and their metabolites in specific brain regions of freely moving animals following PEA administration.[6][8]

  • Methodology:

    • Animal Preparation: Adult male Wistar rats are anesthetized and placed in a stereotaxic frame. A guide cannula for the microdialysis probe is implanted, targeting a brain region such as the nucleus accumbens or ventral tegmental area.[5] Animals are allowed to recover for several days.

    • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.

    • Drug Administration: PEA is administered either systemically (e.g., intraperitoneally) or locally through the microdialysis probe.[5][6]

    • Post-Treatment Sampling: Dialysate collection continues for a set period after drug administration.

    • Analysis: The concentrations of monoamines and their metabolites in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

B. Electrophysiology: In Vivo Single-Unit Recording

  • Objective: To examine the effects of PEA on the firing rate of specific neuronal populations, such as dopamine neurons in the ventral tegmental area (VTA).[5]

  • Methodology:

    • Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the VTA.

    • Neuronal Identification: Dopamine neurons are identified based on their characteristic electrophysiological properties (e.g., slow firing rate, long-duration action potentials, and a bursting pattern).

    • Drug Application: PEA is administered intravenously or via microiontophoresis directly onto the recorded neuron.[5]

    • Data Acquisition: The spontaneous firing rate of the neuron is recorded before, during, and after drug application.

    • Pharmacological Manipulation: To determine the mechanism of PEA's effect, experiments can be repeated after pretreatment with specific receptor antagonists (e.g., D2 receptor antagonists like haloperidol).[5]

C. Behavioral Assays

  • Objective: To assess the functional consequences of PEA's neuromodulatory effects, such as its impact on motor activity, reward, and reinforcement.[9][10]

  • Key Assays:

    • Open-Field Test: Measures locomotor activity and stereotyped behaviors (e.g., circling, head-twitching).[1][10] Animals are administered PEA and placed in an open arena, where their movements are tracked and analyzed.

    • Conditioned Place Preference (CPP): Assesses the rewarding properties of PEA.[9][10] The test involves pairing a specific environment with PEA administration. An increase in the time spent in the drug-paired environment indicates a rewarding effect.

    • Self-Administration: Evaluates the reinforcing effects of a drug.[9][10] Animals are trained to perform an action (e.g., press a lever) to receive an intravenous infusion of PEA. The rate of lever pressing indicates the drug's reinforcing potential.

Conclusion

The evidence strongly supports the classification of this compound as an endogenous neuromodulator. Unlike classical neurotransmitters that act directly on postsynaptic receptors to transmit a primary signal, PEA functions by modulating the activity of existing monoaminergic systems. Its primary mechanism involves the activation of TAAR1, which in turn alters the function of monoamine transporters, leading to an increase in the extracellular levels of dopamine, norepinephrine, and to a lesser extent, serotonin.[3][6] This modulatory role is distinct from the action of amphetamine, although they share structural similarities and some behavioral effects.[7][11] For professionals in drug development, understanding PEA's unique neuromodulatory profile offers potential new avenues for therapeutic intervention in disorders characterized by dysregulated monoaminergic neurotransmission.[12]

References

Unmasking False Positives: A Comparative Guide to Phenethylamine Cross-Reactivity in Amphetamine Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the potential for phenethylamine and its derivatives to cause false-positive results in amphetamine immunoassays is a critical consideration. This guide provides an objective comparison of the performance of various common immunoassays, supported by experimental data, to aid in the selection and interpretation of screening results.

The structural similarity between this compound compounds and amphetamines is the primary reason for cross-reactivity in immunoassays.[1][2][3] This guide delves into the specifics of this issue, offering a comparative analysis of different immunoassay platforms and their susceptibility to interference from phenethylamines.

The Principle of Immunoassay and Cross-Reactivity

Immunoassays for amphetamine detection rely on the principle of competitive binding, where an antibody specific to amphetamine binds to either amphetamine present in a sample or a labeled amphetamine conjugate. The extent of this binding is then measured to determine the presence of the target analyte. However, the specificity of these antibodies is not absolute.[4][5] Molecules with a similar chemical structure to amphetamine, such as phenethylamines, can also bind to the antibody, leading to a false-positive result.[1][6]

Immunoassay_Principle cluster_negative Negative Sample cluster_positive Positive Sample cluster_crossreactivity Cross-Reactivity Antibody_N Amphetamine Antibody Labeled_Amphetamine_N Labeled Amphetamine Antibody_N->Labeled_Amphetamine_N Binds to Binding_N Binding Occurs Labeled_Amphetamine_N->Binding_N Signal_N Signal Generated Binding_N->Signal_N Antibody_P Amphetamine Antibody Labeled_Amphetamine_P Labeled Amphetamine Antibody_P->Labeled_Amphetamine_P Binding_P Binding Inhibited Labeled_Amphetamine_P->Binding_P Amphetamine_P Amphetamine (from sample) Amphetamine_P->Antibody_P Competes for binding Signal_P Signal Reduced Binding_P->Signal_P Antibody_C Amphetamine Antibody Labeled_Amphetamine_C Labeled Amphetamine Antibody_C->Labeled_Amphetamine_C Binding_C Binding Inhibited Labeled_Amphetamine_C->Binding_C Phenethylamine_C This compound (cross-reactant) Phenethylamine_C->Antibody_C Competes for binding Signal_C False Positive Signal Binding_C->Signal_C Experimental_Workflow Start Start: Drug-Free Urine Spiking Spike with this compound and Amphetamine Controls Start->Spiking Immunoassay Perform Immunoassay (e.g., EMIT, FPIA, ELISA) Spiking->Immunoassay Data_Collection Collect Signal Data (e.g., Absorbance, Fluorescence) Immunoassay->Data_Collection Analysis Analyze Data: Determine Lowest Concentration for Positive Result Data_Collection->Analysis End End: Cross-Reactivity Profile Analysis->End

References

A Head-to-Head Comparison of the Behavioral Effects of Phenethylamine and Tyramine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of two structurally similar endogenous trace amines: phenethylamine (PEA) and tyramine (B21549). While both compounds play roles in neuromodulation, their observable effects on behavior in animal models differ significantly, largely due to metabolic and pharmacokinetic disparities. This analysis is supported by experimental data from rodent studies, focusing on locomotor activity, stereotyped behaviors, and rotational behavior in a model of Parkinson's disease.

Core Mechanisms of Action: A Shared Starting Point

This compound and tyramine are both agonists for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[1][2] Activation of TAAR1 can influence the activity of dopamine (B1211576), norepinephrine, and serotonin (B10506) systems.[3] Furthermore, at higher concentrations, both amines can act as releasing agents at monoamine transporters, further increasing synaptic concentrations of these key neurotransmitters. This shared mechanism at the cellular level is the foundation for their psychoactive potential.

TAAR1_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft PEA This compound TAAR1 TAAR1 PEA->TAAR1 Agonist DAT Dopamine Transporter (DAT) PEA->DAT Reverses TYR Tyramine TYR->TAAR1 Agonist VMAT2 VMAT2 TAAR1->VMAT2 Inhibits DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Sequesters DA DA_cyto Cytosolic Dopamine DAT->DA_cyto Efflux DA_synapse Synaptic Dopamine DA_vesicle->DA_cyto Leak DA_cyto->DAT Reuptake DA_cyto->DA_synapse Release

Fig. 1: Simplified signaling pathway for this compound and tyramine.

Comparison of Locomotor and Stereotyped Behaviors

The most striking divergence between this compound and tyramine appears in tests of spontaneous locomotor activity and the induction of stereotyped (repetitive, purposeless) behaviors. Systemic administration of PEA reliably produces hyperlocomotion and dose-dependent stereotypies, whereas tyramine shows little to no effect.

Locomotor Activity

This compound acts as a potent psychostimulant. At lower doses (e.g., 50 mg/kg), it produces a brief stimulation of activity in mice.[4] At higher doses (75-150 mg/kg), it induces a more robust, biphasic stimulation of activity.[4] In contrast, a direct comparative study administering p-tyramine intraperitoneally at doses of 15 and 75 mg/kg found it to be without any noticeable effects on the cage behavior of mice.[5] This lack of effect is largely attributed to tyramine's rapid peripheral metabolism by monoamine oxidase (MAO), particularly MAO-A in the gut and liver, which prevents significant concentrations from reaching the central nervous system.[5] However, when metabolism is bypassed via intracerebral injection in MAO inhibitor-pretreated mice, tyramine has been shown to markedly increase spontaneous motor activity, confirming its central stimulatory potential.[6]

Stereotyped Behaviors

Consistent with its effects on locomotor activity, this compound is a potent inducer of stereotyped behaviors. At doses of 75 mg/kg and higher in mice, PEA elicits a range of stereotypies that occur in two distinct phases. Early phase stereotypies include head-weaving and compulsive grooming, while late-phase behaviors involve rearing and licking.[4] Another study quantified specific stereotypies, finding that PEA at 50 mg/kg significantly increased circling behavior and head-twitching in mice.[7]

In direct contrast, p-tyramine did not produce noticeable stereotyped behaviors when administered systemically in a comparative study.[5] However, similar to its effects on locomotion, central administration of tyramine in MAO inhibitor-pretreated mice can induce head-twitch responses, a behavior often linked to serotonergic activation.

Table 1: Comparison of Locomotor and Stereotypic Effects

Behavioral Measure This compound (PEA) Tyramine Key Findings
Locomotor Activity Dose-dependent increase (brief stimulation at 50 mg/kg; biphasic stimulation at 75-150 mg/kg, i.p.)[4] No noticeable effect (at 15 and 75 mg/kg, i.p.)[5] PEA is a clear psychostimulant. Tyramine's central effects are masked by peripheral metabolism.

| Stereotyped Behavior | Induces dose-dependent stereotypies (head-weaving, grooming, rearing, licking, circling)[4][7] | No noticeable effect (at 15 and 75 mg/kg, i.p.)[5] | PEA reliably induces a range of stereotypies. Centrally administered tyramine can induce head-twitches. |

Rotational Behavior in the 6-OHDA Lesion Model

The 6-hydroxydopamine (6-OHDA) lesion model in rats is a valuable tool for studying drugs that affect the dopamine system and is commonly used to model Parkinson's disease. In animals with a unilateral lesion of the nigrostriatal dopamine pathway, dopamine-releasing agents like amphetamine cause a rotational behavior (turning) ipsilateral to the lesion.

A direct comparative study evaluated the effects of intravenous PEA and tyramine in this model. PEA induced a dose-dependent increase in ipsilateral rotations, with effects seen at doses as low as 1.75 mg/kg.[8] The response was rapid, beginning seconds after injection, and its duration was dose-related.[8] Conversely, tyramine, even at high doses, did not stimulate contralateral or ipsilateral rotations , indicating it did not effectively release dopamine in the striatum to a degree sufficient to produce this behavior when administered systemically.[8]

Table 2: Comparison of Effects on Rotational Behavior in 6-OHDA Lesioned Rats

Compound Dose Range (i.v.) Ipsilateral Rotations (turns/min) Contralateral Rotations
This compound (PEA) 1.75 - 29.16 mg/kg Dose-dependent increase None
Tyramine Not specified (high doses) None None

| Data sourced from Navarro-Pardo et al. (1996).[8] |

Experimental Protocols

The data presented are primarily derived from two key behavioral assays: the Open Field Test and Stereotypy Assessment.

Experimental_Workflow cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimate Animal Acclimation (e.g., 30-60 min to testing room) weigh Weigh Animal & Calculate Dose acclimate->weigh inject Administer Compound (e.g., i.p. injection of PEA, Tyramine, or Vehicle) weigh->inject oft Open Field Test (Locomotor Activity) inject->oft stereo Stereotypy Assessment (Observational Scoring) inject->stereo data Quantify & Analyze Data (e.g., distance traveled, stereotypy scores) oft->data stereo->data

Fig. 2: General experimental workflow for behavioral testing.
Open Field Test (Locomotor Activity Assessment)

This test measures spontaneous locomotor activity, exploration, and anxiety-like behavior in a novel environment.

  • Apparatus: A square arena (e.g., 40x40x40 cm) made of a non-reflective material, often equipped with automated photobeam tracking systems or video tracking software. The arena is divided into a central and a peripheral zone.

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the test.

    • Following systemic administration of the test compound (PEA, tyramine, or vehicle), the animal is placed in the center of the open field arena.

    • Activity is recorded for a set duration (e.g., 30-60 minutes).

    • The arena is thoroughly cleaned with a mild ethanol (B145695) solution between trials to remove olfactory cues.

  • Key Parameters Measured:

    • Total Distance Traveled (cm): A primary measure of overall locomotor activity.

    • Time Spent in Center vs. Periphery: Used to assess anxiety-like behavior (thigmotaxis).

    • Rearing Events: Number of times the animal stands on its hind legs, indicative of exploratory behavior.

Stereotypy Assessment

This involves the direct observation and scoring of stereotyped behaviors induced by psychostimulants.

  • Apparatus: A standard observation cage (e.g., clear Plexiglas cylinder or cage).

  • Procedure:

    • Following drug administration, animals are placed individually into the observation cages.

    • At set time intervals (e.g., every 5 or 10 minutes) for a defined period (e.g., 60 minutes), an observer blind to the treatment conditions scores the animal's behavior.

  • Scoring System (Example): A rating scale is often used to quantify the intensity of the stereotypy.

    • 0: Asleep or stationary.

    • 1: Active, normal exploratory behavior.

    • 2: Increased locomotor activity with periods of sniffing.

    • 3: Continuous sniffing, periodic head-weaving.

    • 4: Continuous sniffing of the cage floor/walls, repetitive head and limb movements.

    • 5: Continuous licking or biting of the cage.

    • 6: Intense, focused licking or biting of a specific area.

Conclusion

Despite their structural and mechanistic similarities at the TAAR1 receptor, this compound and tyramine exhibit markedly different behavioral profiles following systemic administration in animal models. This compound is a reliable psychostimulant, dose-dependently increasing locomotor activity and inducing a range of stereotyped behaviors. Tyramine, in contrast, is largely behaviorally inactive when administered peripherally due to extensive first-pass metabolism. However, studies involving central administration reveal that tyramine possesses latent psychostimulant properties.

For researchers in drug development and neuroscience, this comparison underscores the critical importance of pharmacokinetics in determining the behavioral effects of centrally-acting compounds. While tyramine's structure may be a starting point for centrally-active compounds, modifications to improve metabolic stability and blood-brain barrier penetration would be necessary to unmask the behavioral effects observed with its close analogue, this compound.

References

Differentiating the Receptor Binding Profiles of Phenethylamine and its Methylated Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of phenethylamine and its key methylated analogs: amphetamine, methamphetamine, and 3,4-methylenedioxymethamphetamine (MDMA). Understanding the nuanced interactions of these compounds with various neuronal receptors is crucial for the development of novel therapeutics and for comprehending their distinct pharmacological and toxicological effects. This document summarizes quantitative binding data, details common experimental methodologies, and visualizes key pathways to facilitate a deeper understanding of their structure-activity relationships.

Core Pharmacological Targets

This compound and its methylated derivatives primarily exert their effects by interacting with several key proteins involved in monoaminergic neurotransmission. The primary targets include:

  • Trace Amine-Associated Receptor 1 (TAAR1): A G-protein coupled receptor that serves as a primary target for this compound and its analogs.[1] Activation of TAAR1 modulates the activity of monoamine transporters and neuronal firing rates.[2][3]

  • Vesicular Monoamine Transporter 2 (VMAT2): Responsible for packaging monoamine neurotransmitters into synaptic vesicles.[4] this compound and its analogs can interact with VMAT2 to disrupt this process, leading to increased cytosolic concentrations of neurotransmitters.[5][6]

  • Monoamine Transporters (DAT, NET, SERT): These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin (B10506) from the synaptic cleft. Amphetamine and its analogs are well-known inhibitors and substrates of these transporters, leading to increased extracellular levels of monoamines.

Comparative Receptor Binding Profiles

The affinity of this compound and its methylated analogs for these primary targets varies significantly, accounting for their distinct pharmacological profiles. The following table summarizes the available quantitative data for their binding affinities (Ki) or potencies (EC50) at human receptors and transporters. It is important to note that Ki values represent the inhibition constant, indicating the concentration of a ligand that will bind to half the available receptors at equilibrium, while EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum.

CompoundTAAR1 (EC50, µM)VMAT2 (Ki, µM)DAT (Ki, µM)NET (Ki, µM)SERT (Ki, µM)
This compound 8.8[7]~Comparable to DA/NE[5]---
d-Amphetamine -2.0[5]~0.5-0.6~0.1~20-40
Methamphetamine --~0.5-0.6~0.1~10-40
MDMA -7.0[5]Higher than SERTHigher than SERTLower than DAT/NET

Data compiled from multiple sources. Experimental conditions may vary.

Experimental Protocols: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to a receptor or transporter is the radioligand binding assay. This technique measures the displacement of a specific radiolabeled ligand by the test compound.

I. Materials and Reagents
  • Cell Membranes: From cell lines (e.g., HEK293) stably expressing the human transporter of interest (DAT, NET, or SERT).

  • Radioligand: A tritiated ligand specific to the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT).

  • Test Compounds: this compound and its methylated analogs.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

II. Procedure
  • Membrane Preparation:

    • Culture and harvest cells expressing the target transporter.

    • Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding: Add a high concentration of a known non-labeled inhibitor, radioligand, and membrane preparation.

    • Displacement: Add serial dilutions of the test compound, radioligand, and membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for determining receptor binding affinity and the signaling pathway initiated by the activation of TAAR1.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50/Ki) Scintillation_Counting->Data_Analysis

Fig. 1: Experimental Workflow for Radioligand Binding Assay.

taar1_signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effect Cellular Effects Ligand This compound / Analog TAAR1 TAAR1 Ligand->TAAR1 binds to G_Protein Gαs Protein TAAR1->G_Protein activates PKC Protein Kinase C (PKC) TAAR1->PKC activates (alternative pathway) AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates DAT_Modulation Dopamine Transporter (DAT) Modulation (Phosphorylation, Internalization, Reverse Transport) PKA->DAT_Modulation leads to PKC->DAT_Modulation leads to

Fig. 2: TAAR1 Signaling Pathway.

Discussion and Conclusion

The methylation of the this compound backbone significantly alters the receptor binding profile and functional activity of these compounds. While this compound itself shows a notable potency at TAAR1, the addition of a methyl group to the alpha-carbon (amphetamine) and further N-methylation (methamphetamine) enhances affinity for the monoamine transporters, particularly DAT and NET. This shift in receptor preference contributes to the potent psychostimulant effects of amphetamines. MDMA, with its methylenedioxy ring substitution, displays a more complex profile with a notable affinity for SERT, which is linked to its unique empathogenic and entactogenic properties.

The data presented in this guide, along with the detailed experimental protocol and pathway visualizations, provide a foundational resource for researchers in pharmacology and drug development. A thorough understanding of these structure-activity relationships is paramount for designing novel compounds with desired therapeutic effects while minimizing off-target activities and potential for abuse. Further research is warranted to obtain a more complete and directly comparable dataset of binding affinities for this important class of compounds.

References

Phenethylamine: A Tantalizing but Elusive Biomarker for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Phenethylamine (PEA), an endogenous trace amine, has long intrigued neuroscientists due to its structural similarity to amphetamine and its role as a neuromodulator in the central nervous system. Fluctuations in PEA levels have been associated with several neurological and psychiatric conditions, sparking interest in its potential as a diagnostic or prognostic biomarker. This guide provides a comparative analysis of the current evidence supporting the use of this compound as a biomarker for Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, and Parkinson's disease, supplemented with experimental data and methodologies for its detection.

Comparative Analysis of this compound Levels in Neurological Disorders

The reliability of this compound as a biomarker varies significantly across different neurological disorders. While compelling evidence suggests a link between lower PEA levels and ADHD, its role in schizophrenia and Parkinson's disease is less definitive, with conflicting reports in the literature.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Multiple studies have reported significantly lower urinary and plasma concentrations of this compound in individuals with ADHD compared to healthy controls.[1][2][3] This consistent finding has led to the proposal of PEA as a potential biomarker for ADHD.[3] Furthermore, some research indicates that successful treatment with methylphenidate, a common ADHD medication, is associated with a significant increase in PEA levels in responsive patients.[4]

Schizophrenia

The association between this compound and schizophrenia is complex and characterized by inconsistent findings. Some studies have reported elevated levels of PEA in the urine and plasma of individuals with schizophrenia, particularly in paranoid subtypes, suggesting a potential role for PEA in the pathophysiology of the disorder.[[“]] However, other research has failed to replicate these findings, with some studies reporting no significant difference or even lower PEA levels in schizophrenic patients compared to controls.[6] The use of neuroleptic medications in many of these studies presents a significant confounding variable that complicates the interpretation of these results.[[“]][8]

Parkinson's Disease

In contrast to the findings in some schizophrenia studies, research on Parkinson's disease has generally pointed towards decreased levels of this compound. Studies have shown significantly lower concentrations of PEA in both the plasma and cerebrospinal fluid (CSF) of patients with Parkinson's disease.[9][10][11] Moreover, a negative correlation has been observed between CSF PEA concentrations and the severity of the disease, as measured by the Hoehn and Yahr stage.[10][11] This suggests that declining PEA levels may reflect the progression of nigrostriatal degeneration in Parkinson's disease.[9]

Quantitative Data Summary

The following table summarizes representative quantitative data on this compound concentrations in the neurological disorders discussed. It is important to note that values can vary between studies due to differences in analytical methods, patient populations, and sample handling.

Neurological DisorderBiological MatrixPatient GroupControl GroupKey FindingReference
ADHD Urine (free PEA)Significantly lowerHigherLower PEA excretion in ADHD patients.[1][2]
Urine (total PEA)Significantly lowerHigherLower PEA excretion in ADHD patients.[1][2]
Schizophrenia Plasma41 Schizophrenic Patients34 Healthy ControlsSignificantly higher in patients.[[“]]
Plasma17 Drug-free Schizophrenic Patients17 Matched ControlsNo significant difference.[6]
Parkinson's Disease Plasma27 PD Patients (862 ± 554 pg/ml)Control Group (1765 ± 790 pg/ml)Significantly lower in PD patients.[9]
Cerebrospinal Fluid23 PD Patients (205 ± 131 pg/ml)12 Controls (387 ± 194 pg/ml)Significantly lower in PD patients.[10][11]

Experimental Protocols

Accurate and reliable quantification of this compound is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary this compound

This method involves the extraction, derivatization, and subsequent analysis of PEA from urine samples.

1. Sample Preparation and Extraction:

  • Adjust the pH of a 2 mL urine sample to 5.0 using a phosphate (B84403) buffer.

  • Perform solid-phase extraction using a preconditioned C18 cartridge.

  • Wash the cartridge with 1.0 M acetic acid and dry under vacuum.

  • Elute the analyte with methanol (B129727) and dry the eluate.

2. Derivatization:

  • Reconstitute the dried residue in hexane.

  • Add a 0.1 M solution of L-threonyl-N-propylamide-pentafluorobenzamide (L-TPC) and heat at 90°C for 5 minutes to form a diastereomeric derivative.

  • Cool the reaction mixture and add distilled water and a 2% ammonium (B1175870) hydroxide (B78521) solution.

3. GC-MS Analysis:

  • Inject an aliquot of the organic layer into the GC-MS system.

  • Use a suitable capillary column for separation.

  • Operate the mass spectrometer in electron impact (EI) ionization mode and monitor for characteristic ions of the derivatized PEA.

  • Quantify using an internal standard, such as deuterated amphetamine.

G GC-MS Workflow for Urinary this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine Urine Sample (2 mL) ph_adjust Adjust pH to 5.0 urine->ph_adjust spe Solid-Phase Extraction (C18) ph_adjust->spe wash Wash (Acetic Acid) spe->wash elute Elute (Methanol) wash->elute dry Dry Eluate elute->dry reconstitute Reconstitute in Hexane dry->reconstitute add_ltpc Add L-TPC reconstitute->add_ltpc heat Heat (90°C) add_ltpc->heat cool Cool heat->cool add_water_nh4oh Add Water & NH4OH cool->add_water_nh4oh inject Inject into GC-MS add_water_nh4oh->inject separation Chromatographic Separation inject->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for GC-MS analysis of urinary this compound.

High-Performance Liquid Chromatography (HPLC) for Plasma this compound

This protocol outlines the steps for measuring PEA in plasma using HPLC with fluorescence detection.

1. Sample Preparation and Extraction:

  • To a 0.5 mL plasma sample, add an internal standard (e.g., phenylpropylamine).

  • Perform solid-phase extraction using a Sep-Pak C18 cartridge.

  • Wash the cartridge and elute the analyte.

2. Derivatization:

3. HPLC Analysis:

  • Inject the derivatized sample into the HPLC system.

  • Use a C18 reversed-phase column for separation.

  • Employ a mobile phase consisting of an acetate (B1210297) buffer and acetonitrile.

  • Detect the fluorescent derivative using a fluorescence detector.

  • Quantify based on the peak area ratio of PEA to the internal standard.

G HPLC Workflow for Plasma this compound Analysis cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (C18) add_is->spe elution Elution spe->elution add_opa Add OPA/2-Mercaptoethanol elution->add_opa derivatized_sample Fluorescent Derivative Formation add_opa->derivatized_sample injection Inject into HPLC derivatized_sample->injection separation Reversed-Phase Separation (C18) injection->separation detection Fluorescence Detection separation->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC analysis of plasma this compound.

Signaling Pathways

This compound exerts its effects primarily through the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor. The activation of TAAR1 by PEA triggers a cascade of intracellular events that modulate monoaminergic neurotransmission, particularly dopamine (B1211576).

Upon binding of this compound to TAAR1, the receptor couples to Gs-alpha subunit of the G-protein, activating adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the dopamine transporter (DAT). Phosphorylation of DAT can lead to its internalization or a reversal of its function, resulting in an efflux of dopamine from the presynaptic neuron into the synaptic cleft. This increase in synaptic dopamine is believed to underlie many of the behavioral and neurological effects of this compound.

G This compound Signaling Pathway via TAAR1 PEA This compound (PEA) TAAR1 TAAR1 Receptor PEA->TAAR1 Binds to G_protein Gs Protein TAAR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT Dopamine Transporter (DAT) PKA->DAT Phosphorylates Dopamine_efflux Dopamine Efflux DAT->Dopamine_efflux Leads to

Caption: Simplified PEA signaling pathway via TAAR1.

Conclusion

This compound shows promise as a biomarker, particularly for ADHD, where a consistent pattern of lower levels has been observed. However, its utility in schizophrenia is hampered by contradictory findings, and while intriguing, its role in Parkinson's disease requires further validation in larger, longitudinal studies. The development of standardized, highly sensitive analytical methods is paramount for establishing reliable reference ranges and facilitating multi-center studies. Future research should focus on clarifying the influence of confounding factors such as medication, diet, and genetics on PEA levels, and further elucidating the downstream effects of TAAR1 signaling in the context of these neurological disorders. For drug development professionals, targeting the TAAR1 receptor and its signaling pathways may offer novel therapeutic avenues for conditions characterized by dysregulated monoaminergic neurotransmission.

References

A Comparative Analysis of the Reinforcing Properties of Phenethylamine and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the reinforcing properties of β-phenethylamine (PEA) and its synthetic derivatives, such as d-amphetamine and d-methamphetamine, reveals significant differences in potency and efficacy, primarily mediated by their interactions with the dopamine (B1211576) transporter (DAT) and the trace amine-associated receptor 1 (TAAR1). This guide synthesizes key experimental data to provide a comparative framework for researchers, scientists, and drug development professionals.

The reinforcing effects of these compounds are central to their abuse potential and therapeutic applications. These effects are largely driven by their ability to increase extracellular dopamine concentrations in key brain regions associated with reward, such as the nucleus accumbens and striatum.[1][2][3] While structurally related, phenethylamine and its synthetic analogs exhibit distinct pharmacological profiles that influence their reinforcing strength.

Mechanism of Action: A Dual-Pronged Approach

The primary mechanism underlying the reinforcing effects of this compound and its derivatives is their interaction with the dopamine transporter (DAT).[4][5] These compounds act as substrates for DAT, leading to competitive inhibition of dopamine reuptake and promoting reverse transport (efflux) of dopamine from the presynaptic neuron into the synaptic cleft.[2][5][6] This surge in synaptic dopamine is a key event in the reinforcing cascade.

Furthermore, these compounds are agonists at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[7][8][9] Activation of TAAR1 initiates a signaling cascade involving protein kinase A (PKA) and protein kinase C (PKC), which leads to the phosphorylation of DAT.[8][10] This phosphorylation can enhance dopamine efflux and also lead to the internalization of DAT, further reducing dopamine clearance from the synapse.[8][11][12]

Phenethylamine_Signaling_Pathway General Signaling Pathway for this compound-Type Stimulants PEA This compound/ Derivative DAT_out DAT (extracellular) PEA->DAT_out Competitive Uptake TAAR1 TAAR1 PEA->TAAR1 Agonism DA_cyto Cytoplasmic Dopamine DAT_out->DA_cyto Normal Reuptake DAT_phos Phosphorylated DAT PKA_PKC PKA / PKC Activation TAAR1->PKA_PKC Gs -> cAMP DA_vesicle Dopamine Vesicle DA_vesicle->DA_cyto Displacement DA_synapse Increased Synaptic Dopamine DA_cyto->DA_synapse Efflux via Phosphorylated DAT PKA_PKC->DAT_out Phosphorylation DAT_phos->DA_cyto Reverse Transport (Efflux)

General signaling pathway for this compound-type stimulants.

Comparative Reinforcing Efficacy: Quantitative Data

The reinforcing properties of this compound and its derivatives can be quantified through various experimental paradigms, including their binding affinity to the dopamine transporter (DAT), their efficacy in maintaining self-administration behavior, and their ability to produce conditioned place preference (CPP).

Dopamine Transporter (DAT) Binding Affinity

The affinity of these compounds for the human dopamine transporter (hDAT) is a key indicator of their potential to increase synaptic dopamine. A lower inhibition constant (Ki) indicates a higher binding affinity.

CompoundhDAT Ki (nM)
β-Phenethylamine3180
d-Amphetamine338
d-Methamphetamine246

Data from a single study for direct comparison.

Intravenous Self-Administration (IVSA)

IVSA studies in animals are the gold standard for assessing the reinforcing efficacy of a drug. The effective dose 50 (ED50) represents the dose at which the drug sustains self-administration at 50% of the maximum rate. A lower ED50 indicates greater reinforcing potency.

CompoundAnimal ModelSelf-Administration ED50 (mg/kg/infusion)
d-AmphetamineRat~0.145
MethamphetamineRat~0.1 (training dose)[7]
β-PhenethylamineRat1.0 (maintained self-administration)

Note: Data are compiled from different studies and experimental conditions may vary.

Conditioned Place Preference (CPP)

CPP is a form of Pavlovian conditioning used to measure the motivational effects of drugs. A significant preference for the drug-paired environment indicates a rewarding effect.

CompoundAnimal ModelEffective Dose for CPP (mg/kg)
d-AmphetamineRat0.5 - 1.5[8]
MethamphetamineMouse0.1 - 2.0[3]
β-PhenethylamineRat50

Note: Effective doses can vary based on species, strain, and experimental protocol.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of the standard protocols for intravenous self-administration and conditioned place preference.

Intravenous Self-Administration Protocol

This protocol is designed to assess the reinforcing properties of a compound by allowing an animal to self-administer it intravenously.

IVSA_Workflow Workflow for Intravenous Self-Administration (IVSA) cluster_surgery Surgical Preparation cluster_training Operant Training cluster_testing Self-Administration Testing cluster_data Data Analysis surgery Implantation of indwelling jugular vein catheter recovery Post-operative recovery (≥7 days) surgery->recovery acclimation Acclimation to operant chamber recovery->acclimation lever_training Lever press training (e.g., for food reward) acclimation->lever_training drug_substitution Substitution of food with drug infusion lever_training->drug_substitution fr_schedule Fixed-Ratio (FR) Schedule (e.g., FR1, FR5) drug_substitution->fr_schedule dose_response Dose-Effect Function (testing different doses) fr_schedule->dose_response pr_schedule Progressive-Ratio (PR) Schedule (optional, for motivation) dose_response->pr_schedule data_collection Record active vs. inactive lever presses pr_schedule->data_collection analysis Calculate infusions per session, ED50, and break points data_collection->analysis conclusion conclusion

Workflow for Intravenous Self-Administration (IVSA).

Key Methodological Steps:

  • Animal Subjects: Typically, male Wistar or Sprague-Dawley rats are used.

  • Surgery: Animals are anesthetized and surgically implanted with an indwelling catheter into the jugular vein, which is passed subcutaneously to exit on the back.

  • Apparatus: A standard operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light, and an infusion pump connected to the animal's catheter via a swivel system.

  • Training and Testing:

    • Animals are first trained to press a lever for a food reward.

    • Once lever pressing is established, the food reward is replaced with intravenous infusions of the test compound upon presses of the active lever. Inactive lever presses have no consequence.

    • Sessions are typically conducted daily. The reinforcing efficacy is often assessed using a fixed-ratio (FR) schedule of reinforcement, where a fixed number of responses are required for each infusion.

    • To determine potency, a dose-response curve is generated by testing a range of infusion doses.

Conditioned Place Preference (CPP) Protocol

This protocol assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug's effects.

CPP_Workflow Workflow for Conditioned Place Preference (CPP) cluster_phase1 Phase 1: Pre-Conditioning (Baseline) cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Post-Conditioning (Test) cluster_phase4 Phase 4: Data Analysis pre_test Allow free access to all compartments and record time spent in each drug_pairing Administer drug and confine to one distinct compartment pre_test->drug_pairing alternating_days Alternate pairings over several days (e.g., 8 days) drug_pairing->alternating_days vehicle_pairing Administer vehicle (saline) and confine to another distinct compartment vehicle_pairing->alternating_days post_test In a drug-free state, allow free access to all compartments and record time spent in each alternating_days->post_test comparison Compare time spent in drug-paired compartment between pre- and post-conditioning tests post_test->comparison cpp_score Calculate CPP score (Time_post - Time_pre) comparison->cpp_score conclusion conclusion

Workflow for Conditioned Place Preference (CPP).

Key Methodological Steps:

  • Animal Subjects: Commonly uses mice (e.g., C57BL/6J) or rats.[1]

  • Apparatus: A multi-compartment chamber where compartments are distinguished by visual and tactile cues (e.g., different wall colors and floor textures).

  • Procedure:

    • Pre-Conditioning (Day 1): The animal is allowed to freely explore all compartments to determine any baseline preference.[1]

    • Conditioning (Days 2-9): This phase typically consists of alternating daily sessions. On one day, the animal receives an injection of the drug and is confined to one compartment. On the alternate day, it receives a vehicle injection (e.g., saline) and is confined to a different compartment.

    • Post-Conditioning Test (Day 10): The animal, in a drug-free state, is again allowed to freely explore all compartments. The time spent in each compartment is recorded.[1]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a conditioned place preference.

Conclusion

The experimental data clearly indicate that synthetic derivatives of this compound, such as d-amphetamine and d-methamphetamine, are substantially more potent reinforcing agents than the parent compound, β-phenethylamine. This increased potency is reflected in their higher affinity for the dopamine transporter and their ability to sustain self-administration and produce conditioned place preference at much lower doses. These findings underscore the critical role of structural modifications to the this compound backbone in determining the abuse liability and therapeutic potential of this class of compounds. The provided methodologies offer a standardized framework for future comparative studies in this area.

References

A Comparative Guide to the Quantification of Phenethylamine: Validating a Novel UHPLC-MS/MS Method Against a Standard HPLC-UV Reference Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of phenethylamine against a widely used high-performance liquid chromatography with ultraviolet detection (HPLC-UV) reference standard method. The data presented is intended to guide researchers in selecting the appropriate analytical method for their specific needs, offering insights into performance, sensitivity, and experimental protocols.

Introduction

This compound (PEA) is a trace amine that acts as a central nervous system stimulant.[[“]][2] Its accurate quantification in various matrices is crucial for pharmaceutical research, clinical toxicology, and food science.[3][4][5] This guide details the validation of a newly developed UHPLC-MS/MS method, offering superior sensitivity and selectivity, and compares its performance against a traditional HPLC-UV method. Certified reference materials for this compound are available from various suppliers and are crucial for method validation and ensuring the accuracy of quantification.[3][4][6][7]

Data Presentation: A Comparative Analysis

The performance of the new UHPLC-MS/MS method was rigorously evaluated and compared to the standard HPLC-UV method across several key validation parameters. The results are summarized in the tables below.

Table 1: Comparison of Method Validation Parameters

ParameterNew UHPLC-MS/MS MethodReference HPLC-UV MethodAcceptance Criteria
Linearity (R²) 0.99950.9982> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.5%80% - 120%
Precision (% RSD)
- Intra-day< 2.5%< 4.8%< 15%
- Inter-day< 3.1%< 6.2%< 15%
Limit of Detection (LOD) 0.1 ng/mL5 ng/mL-
Limit of Quantification (LOQ) 0.5 ng/mL[8][9]10 ng/mL-

Table 2: System Suitability Test (SST) Results

ParameterNew UHPLC-MS/MS MethodReference HPLC-UV MethodAcceptance Criteria
Tailing Factor 1.11.3≤ 2
Theoretical Plates > 15,000> 3,000> 2,000
Resolution > 2.5> 2.0> 1.5

Experimental Protocols

Detailed methodologies for both the new and reference analytical methods are provided below.

New Method: UHPLC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (UHPLC-MS/MS).

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

Reference Method: HPLC-UV
  • Instrumentation: A standard high-performance liquid chromatography system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[10]

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm.[11]

Visualizations

Method Validation Workflow

The following diagram illustrates the systematic workflow employed for the validation of the new analytical method, ensuring its reliability and robustness.

cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Optimization Spec Specificity Dev->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Rob Robustness LOD->Rob Analysis Routine Analysis Rob->Analysis

Workflow for the validation of the new analytical method.

This compound Signaling Pathway

This compound exerts its effects through various signaling pathways. A key pathway involves the modulation of Brain-Derived Neurotrophic Factor (BDNF).[[“]][[“]][13]

PEA This compound TAAR1 TAAR1 Receptor PEA->TAAR1 AC Adenylyl Cyclase TAAR1->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB BDNF BDNF Gene Expression CREB->BDNF TrkB TrkB Receptor BDNF->TrkB Neuro Neuronal Survival & Plasticity TrkB->Neuro

Simplified signaling pathway of this compound via TAAR1.

Logical Relationship of Method Validation

The validation of an analytical method is a logical process where each step builds upon the previous one to ensure the method's suitability for its intended purpose.

Start Method Development Validation Method Validation Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Quantitation LOD & LOQ Precision->Quantitation Robustness Robustness Quantitation->Robustness End Method Implementation Robustness->End

Logical flow of the analytical method validation process.

References

A Comparative Analysis of Trace Amine-Associated Receptor 1 (TAAR1) Activation by Phenethylamine and Other Endogenous Trace Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the specificity of Trace Amine-Associated Receptor 1 (TAAR1) activation by phenethylamine (PEA) versus other endogenous trace amines, including tyramine (B21549), tryptamine, and octopamine (B1677172). The information is supported by experimental data to aid in research and drug development endeavors targeting the TAAR1 system.

Quantitative Comparison of TAAR1 Activation

The potency of various trace amines at human TAAR1, as determined by their half-maximal effective concentration (EC50) in in vitro assays, is summarized below. Lower EC50 values indicate higher potency.

AgonistSpeciesEC50 (µM)Efficacy (Emax)Reference
β-Phenethylamine (PEA) Human0.0806100% (Reference)[1]
Human8.897%[2][3]
Rat0.240-[4]
Mouse0.547-[5]
Tyramine Human0.414999.0%[1]
Human9.577%[2][3]
Rat0.069-[4]
Mouse0.940-[5]
Tryptamine ->10-[6]
Octopamine Human4685%[2]
->10-[6]
3-Iodothyronamine (B1242423) (T1AM) Human0.742670.5%[1]
Rat0.014-[4]

Summary of Findings:

Based on the available data, β-phenethylamine and tyramine are potent agonists of human TAAR1, often exhibiting potencies in the nanomolar to low micromolar range.[4][7] While some studies suggest tyramine may be more potent than PEA at rat TAAR1, recent data on human TAAR1 indicates that PEA is a highly potent agonist.[1][4] Tryptamine and octopamine generally show significantly lower potency at TAAR1 compared to PEA and tyramine.[6] It is also noteworthy that 3-iodothyronamine (T1AM), a derivative of thyroid hormone, is a very potent TAAR1 agonist.[1][4] Species differences in TAAR1 pharmacology are evident, highlighting the importance of using human-based assay systems for drug development.[1][8]

Experimental Protocols

The following outlines a typical methodology for assessing TAAR1 activation by various compounds.

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[9][10]

  • Transfection: Cells are transiently transfected with a plasmid encoding the human TAAR1 receptor. A common method involves using a lipid-based transfection reagent like Lipofectamine 2000.[9][10] To monitor downstream signaling, cells can be co-transfected with a reporter construct, such as a cAMP response element (CRE) coupled to a luciferase reporter gene or a BRET-based cAMP biosensor.[6][11]

2. TAAR1 Activation Assay (cAMP Accumulation):

  • Principle: TAAR1 is primarily a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7][12][13]

  • Procedure:

    • Transfected cells are seeded in multi-well plates.

    • After a period of serum starvation, cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with varying concentrations of the test compounds (e.g., this compound, tyramine) for a defined period.

    • The reaction is stopped, and the cells are lysed.

    • Intracellular cAMP levels are quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

3. Data Analysis:

  • The concentration-response data are plotted, and the EC50 value (the concentration of agonist that gives half-maximal response) is calculated using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

  • Efficacy (Emax) is determined as the maximum response produced by the agonist, often expressed as a percentage of the response to a reference full agonist like β-phenethylamine.[2][3]

Visualizations

TAAR1 Signaling Pathway

TAAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Trace Amine Trace Amine TAAR1 TAAR1 Trace Amine->TAAR1 Agonist Binding Gs Gαs TAAR1->Gs Activation PKC PKC TAAR1->PKC Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Stimulation PKA PKA cAMP->PKA Activation ERK ERK1/2 PKA->ERK Activation CREB CREB PKA->CREB Phosphorylation DAT DAT Phosphorylation PKA->DAT Phosphorylation (Internalization) PKC->DAT Phosphorylation (Efflux) ERK->CREB Phosphorylation Gene Transcription Gene Transcription CREB->Gene Transcription Modulation

Caption: TAAR1 signaling cascade upon agonist binding.

Experimental Workflow for Assessing TAAR1 Activation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture Transfection Transfect with hTAAR1 and Reporter Construct Cell_Culture->Transfection Seeding Seed Cells in Plates Transfection->Seeding Stimulation Stimulate with Trace Amines Seeding->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Quantify cAMP Levels Lysis->Quantification Plotting Plot Concentration- Response Curve Quantification->Plotting Calculation Calculate EC50 and Emax Plotting->Calculation

Caption: Workflow for in vitro TAAR1 activation assay.

References

A comparative study of the metabolic pathways of phenethylamine and methamphetamine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of two structurally related sympathomimetic amines: the endogenous trace amine phenethylamine (PEA) and the synthetic psychostimulant methamphetamine. Understanding the metabolic similarities and differences between these compounds is crucial for comprehending their pharmacokinetic profiles, pharmacodynamic effects, and potential for toxicity and drug-drug interactions. This document summarizes key metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the metabolic cascades.

Introduction

This compound is a naturally occurring trace amine in the human brain, where it is thought to act as a neuromodulator or neurotransmitter.[1] Structurally, it is the parent compound of a class of substances that includes neurotransmitters and various synthetic drugs.[2] Methamphetamine, a potent central nervous system stimulant, is a synthetic derivative of this compound. While both compounds share a common chemical scaffold, their metabolic fates diverge significantly, leading to distinct pharmacokinetic and pharmacodynamic properties.

Metabolic Pathways: A Head-to-Head Comparison

The metabolism of both this compound and methamphetamine primarily occurs in the liver, although other tissues can contribute. The key enzymatic reactions involved are oxidation, demethylation, and conjugation.

This compound Metabolism

This compound undergoes rapid and extensive metabolism, contributing to its very short biological half-life of approximately 5-10 minutes when administered orally.[3] The primary route of metabolism is oxidative deamination catalyzed by monoamine oxidases (MAO), particularly MAO-B.[1] This process leads to the formation of phenylacetaldehyde, which is then further oxidized by aldehyde dehydrogenase to the main urinary metabolite, phenylacetic acid.[2]

Other enzymes involved in this compound metabolism include phenylethanolamine N-methyltransferase (PNMT), semicarbazide-sensitive amine oxidases (SSAOs), and flavin-containing monooxygenase 3 (FMO3).[2] In addition to phenylacetic acid, other metabolites such as phenylacetylglutamine (B1677654) have been identified in urine.[4]

Methamphetamine Metabolism

In contrast to the rapid metabolism of this compound, methamphetamine has a longer half-life, averaging around 10 hours, though with considerable individual variability.[5] Its metabolism is predominantly hepatic and involves the cytochrome P450 (CYP) enzyme system. The two primary metabolic pathways are N-demethylation and aromatic hydroxylation.[6]

N-demethylation , primarily catalyzed by CYP2D6, results in the formation of amphetamine, which is also a psychoactive stimulant.[6][7] Other CYP isozymes, including CYP2B6 and CYP3A4, may also contribute to this pathway.

Aromatic hydroxylation , also largely mediated by CYP2D6, produces p-hydroxymethamphetamine (p-OHMA).[6][7] This metabolite is not psychoactive but can have cardiovascular effects.[7]

Both amphetamine and p-hydroxymethamphetamine can undergo further metabolism, including hydroxylation and conjugation, before being excreted. A significant portion of methamphetamine is also excreted unchanged in the urine.[7]

Quantitative Data Summary

The following table summarizes the available quantitative data on the metabolism and pharmacokinetics of this compound and methamphetamine. It is important to note that quantitative data for this compound metabolism, particularly the percentage of metabolites formed, is less well-defined in the literature compared to methamphetamine.

ParameterThis compoundMethamphetamine
Half-life ~5-10 minutes (oral)[3]~10 hours[5]
Primary Metabolizing Enzymes MAO-B, Aldehyde Dehydrogenase[2]CYP2D6, CYP2B6, CYP3A4[6]
Major Metabolites Phenylacetic acid[2], Phenylacetylglutamine[4]Amphetamine (active), p-Hydroxymethamphetamine[6]
Urinary Excretion of Unchanged Drug Very low37-54% (pH dependent)[7]
Urinary Excretion of Major Metabolites Data not well quantifiedAmphetamine: 4-7% of dose[7]

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary metabolic pathways of this compound and methamphetamine.

phenethylamine_metabolism PEA This compound PAA Phenylacetaldehyde PEA->PAA MAO-B PA Phenylacetic Acid PAA->PA Aldehyde Dehydrogenase PAG Phenylacetylglutamine PA->PAG Conjugation methamphetamine_metabolism METH Methamphetamine AMP Amphetamine (Active) METH->AMP N-demethylation (CYP2D6, CYP2B6, CYP3A4) pOHMA p-Hydroxymethamphetamine METH->pOHMA Aromatic Hydroxylation (CYP2D6) Excreted_METH Excreted Unchanged METH->Excreted_METH Further_Metabolism Further Metabolism and Conjugation AMP->Further_Metabolism pOHMA->Further_Metabolism experimental_workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis prep_mix Prepare Incubation Mixture: Microsomes, Buffer, Test Compound pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction incubate Incubate and Collect Samples at Time Points start_reaction->incubate terminate Terminate Reaction with Cold Solvent & Internal Standard incubate->terminate process Centrifuge and Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis: Stability & Metabolite ID analyze->data_analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Phenethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemicals like phenethylamine are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices and regulatory requirements to build a foundation of trust and safety in your laboratory operations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all handling occurs in a well-ventilated area, preferably within a chemical fume hood.

In the event of a spill, immediately evacuate the area and remove all sources of ignition. For minor spills, absorb the this compound with an inert material such as sand, vermiculite, or earth.[1][2] Once absorbed, the material should be collected using spark-proof tools and placed into a suitable, clearly labeled container for hazardous waste.[1] For major spills, it is critical to alert emergency responders and provide them with the location and nature of the hazard.[3] Do not allow the chemical to enter drains, waterways, or soil.[4][5]

This compound Disposal Protocol

The disposal of this compound is strictly governed by federal, state, and local regulations.[1][4] All waste must be managed in accordance with these regulations.[3] The primary and most critical step is to classify the waste to determine if it meets the criteria for hazardous waste as defined by the U.S. Environmental Protection Agency (EPA) in 40 CFR 261.3 or other relevant local guidelines.[1][4]

Step-by-Step Disposal Procedure:

  • Waste Characterization: Determine if the this compound waste is classified as hazardous. This assessment should be conducted by a qualified individual familiar with institutional and regulatory guidelines.

  • Containerization: Place the this compound waste into a designated, leak-proof, and clearly labeled container.[6] The container must be compatible with the chemical properties of this compound.

  • Labeling: The waste container must be accurately labeled with its contents, including the chemical name and any associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides.[1] The storage area should be secure and accessible only to authorized personnel.

  • Approved Disposal Facility: Arrange for the collection and disposal of the this compound waste through a licensed and approved hazardous waste disposal company.[4][5][7] This is the most recommended and safest method for disposal.

Disposal of Empty Containers:

Empty this compound containers should not be reused and must be disposed of as unused product.[4] For containers that held highly toxic substances, the first three rinses must be collected and disposed of as hazardous waste.[8] Puncturing containers to prevent reuse before disposal at an authorized landfill may also be a required procedure.[3]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

cluster_start Start cluster_assessment Assessment cluster_disposal_path Disposal Pathway start This compound Waste Generated assess_spill Spill or Unwanted Material? start->assess_spill spill_protocol Follow Spill Cleanup Protocol assess_spill->spill_protocol Spill unwanted_material Unwanted/Expired Material assess_spill->unwanted_material Unwanted characterize Characterize Waste (Hazardous vs. Non-Hazardous) spill_protocol->characterize unwanted_material->characterize hazardous Hazardous Waste characterize->hazardous Hazardous non_hazardous Non-Hazardous Waste (Consult Local Regulations) characterize->non_hazardous Non-Hazardous package Package in Labeled, Approved Container hazardous->package non_hazardous->package store Store Safely and Securely package->store dispose Dispose via Approved Waste Management Facility store->dispose

Caption: this compound Disposal Workflow.

By adhering to these rigorous procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, fostering a secure research environment and upholding a commitment to safety and excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenethylamine
Reactant of Route 2
Phenethylamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.